(Tetrahydro-2H-pyran-3-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
oxan-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-6-2-1-3-8-5-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCHEOLGUZDPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587916 | |
| Record name | 1-(Oxan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7179-99-9 | |
| Record name | 1-(Oxan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxan-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (Tetrahydro-2H-pyran-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tetrahydro-2H-pyran-3-yl)methanamine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran ring system is a common motif in a variety of biologically active molecules and natural products. The presence of a primary amine group provides a key reactive handle for the synthesis of more complex derivatives. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.
While specific experimental data for the free base of this compound is limited in publicly available literature, this guide consolidates information on its hydrochloride salt and related isomers to provide a useful reference.
Chemical and Physical Properties
The majority of available data pertains to the hydrochloride salt of this compound. The properties of the free base are expected to differ, particularly in terms of melting point, boiling point, and solubility.
Table 1: General Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | C-(Tetrahydro-pyran-3-yl)-methylamine | [1] |
| CAS Number | 1159599-89-9 (for hydrochloride salt) | [1][2] |
| Molecular Formula | C₆H₁₃NO (free base), C₆H₁₄ClNO (hydrochloride salt) | [1][2] |
| Molecular Weight | 115.18 g/mol (free base), 151.63 g/mol (hydrochloride salt) | [1] |
| Appearance | Yellow to white solid (for hydrochloride salt) | [2] |
| Purity | ≥98% (commercially available hydrochloride salt) | [2] |
Table 2: Physicochemical Properties of Tetrahydropyran-yl-methanamine Isomers and Salts (Data for related compounds)
| Property | Value | Compound | Source |
| Boiling Point | 180.1 ± 13.0 °C at 760 mmHg | (Tetrahydro-2H-pyran-4-yl)methanamine | |
| Flash Point | 68 °C | (Tetrahydro-2H-pyran-4-yl)methanamine | |
| Melting Point | 136 °C | C-(tetrahydro-pyran-2-yl)-methylamine hydrochloride | [3] |
| Density | 1.0223 (rough estimate) | C-(tetrahydro-pyran-2-yl)-methylamine hydrochloride | [3] |
Synthesis and Experimental Protocols
Synthesis of the Precursor: (Tetrahydro-2H-pyran-3-yl)methanol
A common method for the synthesis of (tetrahydro-2H-pyran-3-yl)methanol is the reduction of tetrahydro-2H-pyran-3-carbaldehyde.
Experimental Protocol: Reduction of Tetrahydro-2H-pyran-3-carbaldehyde [4]
-
Reaction Setup: A solution of tetrahydro-2H-pyran-3-carbaldehyde (1 equivalent) is prepared in a co-solvent of dichloromethane (DCM) and methanol (MeOH) (e.g., a 15:1 ratio) and cooled to a temperature between -5 °C and -10 °C.
-
Reduction: Sodium borohydride (NaBH₄) (0.6 equivalents) is added portion-wise to the cooled solution.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is cooled to 0 °C and quenched by the careful addition of 1 N aqueous hydrochloric acid (HCl) until gas evolution ceases.
-
Workup: The mixture is extracted with DCM (3x). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol.
Proposed Synthesis of this compound from (Tetrahydro-2H-pyran-3-yl)methanol
A typical synthetic sequence to convert the alcohol to the primary amine would involve two main steps: conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an amine source.
Step 1: Conversion of Alcohol to a Mesylate or Tosylate
The hydroxyl group of (tetrahydro-2H-pyran-3-yl)methanol can be converted to a mesylate or tosylate, which are excellent leaving groups.
-
Protocol Outline:
-
Dissolve (tetrahydro-2H-pyran-3-yl)methanol (1 eq.) in a suitable solvent such as dichloromethane or toluene.
-
Add a base, typically a tertiary amine like triethylamine or pyridine (1.1-1.5 eq.).
-
Cool the mixture in an ice bath.
-
Add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water, dilute acid, and brine, followed by drying and concentration.
-
Step 2: Nucleophilic Substitution to form the Amine
The resulting mesylate or tosylate can then be reacted with an amine source.
-
Protocol Outline (via Azide):
-
Dissolve the mesylate or tosylate (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.5-2 eq.) and heat the reaction mixture (e.g., 60-80 °C) until the starting material is consumed (TLC).
-
Cool the reaction and perform an aqueous workup to isolate the azide intermediate.
-
Reduce the azide to the primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or by catalytic hydrogenation (e.g., H₂, Pd/C).
-
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Spectral Data
Specific spectral data for this compound is not widely available. However, based on the structure, the following characteristic signals would be expected.
-
¹H NMR: Signals corresponding to the protons on the tetrahydropyran ring and the aminomethyl group. The protons on the carbon bearing the aminomethyl group would likely appear as a multiplet. The protons of the aminomethyl group would be a singlet that may exchange with D₂O.
-
¹³C NMR: Six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be indicative of the aliphatic nature of the compound, with the carbon attached to the nitrogen and the carbons adjacent to the ring oxygen being the most downfield.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aliphatic ring (around 2850-2950 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 115, along with characteristic fragmentation patterns of the tetrahydropyran ring.
Biological Activity and Applications in Drug Development
The tetrahydropyran motif is present in numerous biologically active compounds, and its derivatives are of significant interest in drug discovery.[5][6] Research has indicated that derivatives of this compound may have applications in targeting monoamine transporters.[7]
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders.
A study on cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives, which share the core this compound structure, explored their affinities for DAT, SERT, and NET.[7] This suggests that the this compound scaffold can be functionalized to develop selective or multi-target monoamine transporter inhibitors.
The logical relationship for the potential interaction of such compounds is illustrated below.
Caption: Potential mechanism of action for this compound derivatives.
Safety and Handling
Specific safety data for this compound is not available. However, based on the properties of similar small molecule amines, it should be handled with care. The hydrochloride salt is a solid, while the free base is likely a liquid or low-melting solid.
General Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the development of novel therapeutics, particularly those targeting the central nervous system. While detailed experimental data for the free base is scarce in public literature, this guide provides a consolidated overview based on available information for its salt and related isomers. Further research to fully characterize the physicochemical properties, optimize synthetic routes, and explore the biological activities of its derivatives is warranted and will be of significant interest to the drug discovery community.
References
- 1. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. yspharmatech.lookchem.com [yspharmatech.lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic pathways for obtaining (Tetrahydro-2H-pyran-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis of this saturated heterocyclic amine typically involves a multi-step process, commencing from precursors such as substituted dihydropyrans or through the formation of a tetrahydropyran ring with a suitable functional group at the 3-position, which is subsequently converted to the aminomethyl moiety.
Core Synthetic Strategies
The most prevalent and efficient synthetic routes to this compound converge on the preparation of a key intermediate, such as Tetrahydro-2H-pyran-3-carboxylic acid or its derivatives (esters, amides, or nitriles). These intermediates are then subjected to reduction to yield the target primary amine.
A common strategy involves the synthesis of a substituted 3,4-dihydro-2H-pyran derivative, which can be subsequently hydrogenated to the corresponding tetrahydropyran. For instance, a substituted 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester can be synthesized and then reduced to the saturated ring system.
Another viable approach is the construction of the tetrahydropyran ring through a Dieckmann condensation of a suitable diester, followed by further functional group manipulations.
The final and crucial step in these synthetic sequences is the reduction of a carbonyl or nitrile group at the 3-position. The choice of reducing agent is critical for achieving high yields and chemoselectivity. Lithium aluminum hydride (LiAlH4) is a powerful and commonly employed reagent for the reduction of amides and nitriles to primary amines.
Tabulated Quantitative Data
The following table summarizes quantitative data for key steps in the synthesis of precursors to this compound, based on cited experimental procedures.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity/Notes |
| 1. Ester Synthesis | 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester | 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | Catalytic hydrogenation | 86.7 | cis:trans = 17.4:82.6[1] |
| 2. Ester Synthesis | 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester | 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 1,1,3,3-tetramethyldisiloxane, methanesulfonic acid, acetic acid | 96.0 | cis:trans = 18.4:81.6[1] |
| 3. Amide Reduction | Tetrahydro-2H-pyran-3-carboxamide | This compound | Lithium aluminum hydride (LiAlH4) in THF | High (typical for LiAlH4 reductions of amides) | - |
| 4. Nitrile Synthesis | α,α′-bis(arylidene)cycloalkanone, malononitrile | 2-amino-4H-pyran-3-carbonitrile derivative | K2CO3 (5 mol%), ethanol, reflux | Excellent | Short reaction times (5-60 min)[2] |
Experimental Protocols
Protocol 1: Synthesis of 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester[1]
This procedure details the synthesis of a substituted tetrahydropyran ester, a key precursor.
-
A solution of 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester in a suitable solvent is prepared.
-
A hydrogenation catalyst, such as palladium on carbon, is added to the solution.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete, as monitored by techniques like TLC or GC.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester.
Protocol 2: Reduction of Tetrahydro-2H-pyran-3-carboxamide to this compound
This protocol describes the final reduction step to the target amine, based on general procedures for LiAlH4 reductions.[3][4][5]
Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of Tetrahydro-2H-pyran-3-carboxamide in anhydrous THF is added dropwise to the LiAlH4 suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction is monitored by TLC.
-
After completion, the reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water, while maintaining cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or chromatography.
Visualizations
The following diagrams illustrate the key synthetic pathways.
Caption: Synthetic route via catalytic hydrogenation and amide reduction.
Caption: Synthetic route involving Dieckmann condensation.
References
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Spectroscopic Analysis of (Tetrahydro-2H-pyran-3-yl)methanamine: A Technical Guide
Disclaimer: Specific experimental spectroscopic data for (Tetrahydro-2H-pyran-3-yl)methanamine (CAS No. for hydrochloride salt: 1159599-89-9) is not publicly available in the searched resources. This guide provides a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for the benefit of researchers, scientists, and drug development professionals.
Introduction
This compound is a saturated heterocyclic compound containing a primary amine functional group. This structure is of interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydropyran (THP) motif in numerous biologically active molecules and the versatile reactivity of the primary amine. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity during synthesis and further application. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| H-2 (axial & equatorial) | 3.0 - 4.0 | m | - |
| H-3 | 1.8 - 2.2 | m | - |
| H-4 (axial & equatorial) | 1.2 - 1.9 | m | - |
| H-5 (axial & equatorial) | 1.2 - 1.9 | m | - |
| H-6 (axial & equatorial) | 3.0 - 4.0 | m | - |
| -CH₂-NH₂ | 2.5 - 3.0 | d | ~6-7 |
| -NH₂ | 1.0 - 2.5 | br s | - |
Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). The amine protons are subject to exchange and may appear as a broad singlet.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C-2 | 65 - 75 |
| C-3 | 35 - 45 |
| C-4 | 20 - 30 |
| C-5 | 20 - 30 |
| C-6 | 65 - 75 |
| -CH₂-NH₂ | 40 - 50 |
Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 77.16 ppm).
Table 3: Predicted IR Absorption Data
| Functional Group | Absorption Range (cm⁻¹) (Predicted) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (alkane) | 2850 - 2960 | Strong |
| N-H Bend (primary amine) | 1590 - 1650 | Medium to Strong |
| C-O-C Stretch (ether) | 1050 - 1150 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion Type | m/z (Predicted) | Fragmentation Pathway |
| [M+H]⁺ | 116.1 | Protonation of the amine |
| [M]⁺˙ | 115.1 | Molecular ion |
| Fragment | 85.1 | Loss of CH₂NH₂ |
| Fragment | 30.0 | [CH₂NH₂]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, vortex the tube gently.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 or more, depending on the sample concentration.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound or a small amount of the solid hydrochloride salt directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
A typical spectrum is an average of 16-32 scans at a resolution of 4 cm⁻¹.
-
After acquisition, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the mass spectrometer's ionization source.
-
If necessary, filter the sample solution to remove any particulate matter.
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Typical ESI source parameters should be optimized for the specific instrument and compound.
-
Acquire data over a suitable mass range (e.g., m/z 50-500).
-
To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic identification of an unknown organic compound.
Caption: A flowchart illustrating the typical workflow for organic compound identification using spectroscopic methods.
An In-depth Technical Guide to (Tetrahydro-2H-pyran-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Tetrahydro-2H-pyran-3-yl)methanamine, a valuable building block in medicinal chemistry. This document consolidates its chemical identity, physicochemical properties, synthetic routes, and currently understood biological relevance, presenting the information in a structured format to support research and development endeavors.
Chemical Identity and Properties
This compound is a saturated heterocyclic amine. The presence of the tetrahydropyran ring, a common motif in many natural products and pharmaceuticals, coupled with a reactive primary amine, makes it a versatile intermediate for the synthesis of a diverse range of molecular architectures.
CAS Number and Synonyms
The most commonly available form of this compound is its hydrochloride salt.
| Identifier | Value |
| CAS Number | 1159599-89-9 (for hydrochloride salt)[1] |
| IUPAC Name | This compound |
| Synonyms | (Oxan-3-yl)methanamine, C-(Tetrahydro-pyran-3-yl)-methylamine, 1-(Tetrahydro-2H-pyran-3-yl)methanamine[2] |
Physicochemical Data
A summary of the key physicochemical properties for the hydrochloride salt of this compound is provided below. This data is essential for its handling, formulation, and integration into synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [1][2] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | Yellow to white solid | [1] |
| Purity | ≥98% | [1] |
| Storage | Keep sealed and protect from direct light | [1] |
Note: For detailed spectroscopic data including 1H NMR, 13C NMR, IR, and Mass Spectrometry, refer to specialized chemical databases under CAS number 1159599-89-9.[3]
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a plausible and commonly employed synthetic route involves the reduction of a suitable precursor. A logical precursor is (tetrahydro-2H-pyran-3-yl)methanol.
Proposed Synthetic Pathway
A common strategy to convert a primary alcohol to a primary amine involves a two-step process: activation of the hydroxyl group followed by displacement with an amine equivalent.
Caption: Proposed synthetic conversion of the precursor alcohol to the target amine.
Experimental Protocol: Synthesis of the Precursor, (Tetrahydro-2H-pyran-3-yl)methanol
A documented method for the synthesis of the likely precursor, (tetrahydro-2H-pyran-3-yl)methanol, involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde.
Materials:
-
Tetrahydro-2H-pyran-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of tetrahydro-2H-pyran-3-carbaldehyde (1 equivalent) is prepared in a co-solvent of DCM/MeOH (typically a 15:1 ratio).
-
The solution is cooled to a temperature between -5 °C and 10 °C.
-
Sodium borohydride (0.6 equivalents) is added in several portions.
-
The reaction mixture is stirred at room temperature for approximately 4 hours.
-
After the reaction is complete, the mixture is cooled to 0 °C.
-
1 N HCl is added dropwise until gas evolution ceases, quenching the excess NaBH₄.
-
The aqueous layer is extracted three times with DCM.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is of significant interest to medicinal chemists. The tetrahydropyran ring is a recognized bioisostere for various groups and can improve the pharmacokinetic profile of a drug candidate, for instance, by enhancing solubility and metabolic stability. The primary amine functionality serves as a critical handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).
While specific biological activity data for this compound itself is not widely published, its derivatives are explored in various therapeutic areas. For instance, patent literature indicates its use as an intermediate in the synthesis of more complex molecules, including those with potential applications in oncology.
Logical Workflow for Drug Discovery
The integration of this compound into a drug discovery program would typically follow a structured workflow.
Caption: A typical workflow for utilizing the title compound in drug discovery.
Conclusion
This compound represents a key heterocyclic building block with considerable potential in the field of drug discovery and development. Its straightforward, albeit not widely detailed, synthetic accessibility and the versatile reactivity of its primary amine group make it an attractive starting point for the generation of novel chemical entities. Further public domain research into the biological activities of its derivatives will be crucial in fully elucidating the therapeutic potential of this compound scaffold. This guide serves as a foundational resource for researchers aiming to leverage the unique structural features of this compound in their scientific pursuits.
References
The Genesis of a Privileged Scaffold: Unearthing the Discovery and History of Tetrahydropyran Amine Derivatives
A deep dive into the origins, synthesis, and evolution of tetrahydropyran amine derivatives reveals a rich history of chemical exploration that has culminated in their status as a cornerstone of modern medicinal chemistry. This technical guide traces the journey of these versatile scaffolds from their earliest synthesis to their contemporary applications in drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their significance.
The story of tetrahydropyran (THP) amine derivatives, a class of organic compounds characterized by a saturated six-membered ring containing an oxygen atom and an amino functional group, begins in the early 20th century. While the broader field of heterocyclic chemistry was burgeoning, the specific synthesis of an aminotetrahydropyran was a notable advancement. Seminal work in the 1930s laid the foundation for the synthesis of these compounds, marking their entry into the lexicon of organic chemistry.
One of the earliest documented syntheses of a simple tetrahydropyran amine derivative was reported by R. Paul in 1934 in the Bulletin de la Société Chimique de France. This pioneering work described the synthesis of 4-aminotetrahydropyran, a fundamental building block that continues to be a key intermediate in the synthesis of more complex molecules.
Early Synthetic Methodologies: A Foundation for Innovation
The initial synthetic strategies, though rudimentary by modern standards, were elegant in their simplicity and effectiveness. These early methods paved the way for the development of the sophisticated synthetic protocols used today.
The Classic Synthesis of 4-Aminotetrahydropyran
The foundational synthesis of 4-aminotetrahydropyran typically involved a multi-step process starting from a readily available precursor. A common historical approach is outlined below:
Experimental Protocol: Synthesis of 4-Aminotetrahydropyran (Historical Perspective)
-
Oxime Formation: Tetrahydro-4H-pyran-4-one is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form tetrahydro-4H-pyran-4-one oxime.
-
Reduction of the Oxime: The resulting oxime is then reduced to the corresponding primary amine. A common method involved the use of a reducing agent like sodium in ethanol or catalytic hydrogenation using catalysts such as Raney nickel.
This early work established the feasibility of accessing the aminotetrahydropyran core, opening the door for further exploration of its chemical and biological properties.
The Evolution of a Privileged Scaffold in Medicinal Chemistry
The tetrahydropyran ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The inclusion of an amine group further enhances its utility, providing a handle for introducing a wide range of substituents and modulating the physicochemical properties of the molecule.
The THP moiety is often considered a bioisostere of a cyclohexane ring. However, the presence of the oxygen atom confers several advantages:
-
Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic counterpart.
-
Favorable ADME Properties: The increased polarity can positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Conformational Rigidity: The ring structure imparts a degree of conformational constraint, which can be beneficial for binding to a biological target.
These favorable properties have led to the incorporation of the tetrahydropyran amine motif into numerous successful drug molecules across various therapeutic areas.
Modern Synthetic Strategies: Precision and Diversity
While the foundational methods remain historically significant, contemporary organic synthesis has provided a plethora of more efficient, stereoselective, and versatile methods for the construction of tetrahydropyran amine derivatives. These modern techniques allow for the precise installation of various functional groups and the control of stereochemistry, which is crucial for optimizing biological activity.
Some of the key modern synthetic strategies include:
-
Prins Cyclization: This powerful reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran ring.
-
Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with a dienophile containing a heteroatom (in this case, an oxygen atom) is a highly effective method for constructing the tetrahydropyran ring system.
-
Intramolecular Oxa-Michael Addition: The conjugate addition of an internal alcohol nucleophile to an α,β-unsaturated carbonyl compound provides a direct route to functionalized tetrahydropyrans.
-
Ring-Closing Metathesis (RCM): This Nobel Prize-winning reaction has been successfully applied to the synthesis of unsaturated pyran rings, which can then be reduced to the corresponding tetrahydropyran.
These advanced synthetic methods have enabled the creation of vast libraries of structurally diverse tetrahydropyran amine derivatives for high-throughput screening and drug discovery programs.
Key Signaling Pathways and Mechanisms of Action
The biological effects of tetrahydropyran amine derivatives are diverse and depend on the specific substituents and their spatial arrangement. They have been shown to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.
One illustrative example is the role of certain tetrahydropyran amine derivatives as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Caption: A generalized kinase signaling pathway and the inhibitory action of a tetrahydropyran amine derivative.
Experimental Workflow: From Concept to Compound
The synthesis of a novel tetrahydropyran amine derivative for drug discovery follows a logical and systematic workflow, from the initial design to the final characterization.
Caption: A typical experimental workflow for the synthesis and evaluation of tetrahydropyran amine derivatives.
Quantitative Data Summary
The following table summarizes representative biological data for a hypothetical series of early-stage tetrahydropyran amine derivatives, illustrating the impact of substitution on activity.
| Compound ID | R1 | R2 | Target | IC50 (nM) |
| THP-A-001 | H | H | Kinase X | 1500 |
| THP-A-002 | CH3 | H | Kinase X | 750 |
| THP-A-003 | H | Phenyl | Kinase X | 250 |
| THP-A-004 | CH3 | Phenyl | Kinase X | 50 |
Logical Relationship of Development
The development of tetrahydropyran amine derivatives has followed a logical progression from fundamental discovery to sophisticated application.
Caption: The logical progression of the development of tetrahydropyran amine derivatives.
Conclusion
From their initial synthesis in the early 20th century to their current status as a privileged scaffold in drug discovery, tetrahydropyran amine derivatives have had a profound impact on the field of medicinal chemistry. The journey of these compounds exemplifies the power of fundamental chemical research to lay the groundwork for the development of life-saving therapeutics. As synthetic methodologies continue to advance and our understanding of biological systems deepens, the legacy of the humble tetrahydropyran amine is certain to endure, continuing to provide a versatile and powerful platform for the creation of new and innovative medicines.
Technical Guide: Physical Properties of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a heterocyclic organic compound with potential applications in pharmaceutical research and development as a building block for more complex molecules. A thorough understanding of its physical properties is essential for its handling, formulation, and integration into synthetic pathways. This technical guide provides a summary of the available physical and chemical data for this compound, outlines general experimental protocols for the determination of key physical properties, and presents logical workflows for these experimental processes.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound hydrochloride |
| CAS Number | 1159599-89-9[1][2][3] |
| Molecular Formula | C₆H₁₄ClNO[1][2][3] |
| Molecular Weight | 151.63 g/mol [3][4] |
| Appearance | Yellow to white solid[1] |
Physical Properties
The following table summarizes the available quantitative physical property data for this compound hydrochloride. These values are primarily sourced from chemical databases and should be confirmed experimentally.
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (Predicted) | 9.96 ± 0.29 | ChemicalBook |
| Solubility | Not experimentally determined. Expected to be soluble in water and lower alcohols. | - |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound hydrochloride are not available in the published literature. Therefore, this section provides general, well-established methodologies that can be applied to this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The following is a general protocol using a capillary melting point apparatus.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
This compound hydrochloride sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Tube Packing: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more precise measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the estimated melting point.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Replicates: Perform the measurement at least two more times and calculate the average melting point range.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the concentration of a saturated solution of the compound in water at a specified temperature.
Materials:
-
This compound hydrochloride sample
-
Distilled or deionized water
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of water (e.g., 5 mL). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a moderate speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using the chosen analytical method to determine the concentration of the dissolved compound.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable group by monitoring pH changes during titration with an acid or a base.
Objective: To determine the acid dissociation constant (pKa) of the primary amine group.
Materials:
-
This compound hydrochloride sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (degassed)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration:
-
Slowly add the standardized NaOH solution in small, precise increments from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of the steepest slope on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).
-
-
Replicates: Repeat the titration to ensure reproducibility.
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
References
The Stereochemistry of Substituted Tetrahydropyran Rings: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of biologically active natural products, pharmaceuticals, and marine toxins. Its prevalence underscores the critical importance of understanding and controlling its three-dimensional structure. The stereochemical arrangement of substituents on the THP ring dictates its conformational preferences, which in turn governs its biological activity and physical properties. This guide provides a comprehensive technical overview of the core principles governing the stereochemistry of substituted tetrahydropyran rings, including conformational analysis, the influence of stereoelectronic and steric effects, and modern analytical techniques for stereochemical assignment.
Conformational Analysis of the Tetrahydropyran Ring
Similar to cyclohexane, the tetrahydropyran ring is not planar and adopts a variety of conformations to relieve torsional and angle strain. The lowest energy and most populated conformation is the chair form .[1] Other higher-energy conformations, such as the boat and twist-boat , serve as intermediates in the process of ring inversion, where one chair form converts to another.
The energy barrier for the chair-to-twist-boat interconversion in the parent tetrahydropyran is approximately 11 kcal/mol. The twist-boat conformation is about 5.8-6.1 kcal/mol higher in energy than the chair, while the true boat is a transition state with an even higher energy of around 6.2-7.2 kcal/mol.[2]
Caption: Energy profile for tetrahydropyran ring inversion.
Guiding Principles of Substituent Orientation
The orientation of substituents on the THP ring (axial vs. equatorial) is governed by a delicate interplay of steric and stereoelectronic effects.
Steric Effects and A-Values
In the absence of overriding electronic factors, substituents generally prefer the more spacious equatorial position to avoid unfavorable steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).[3] The energetic cost of placing a substituent in the axial position is quantified by its conformational free energy, known as the A-value (ΔG°).[4] A larger A-value signifies a greater preference for the equatorial position.[5]
While A-values are extensively characterized for cyclohexane, these values serve as a reliable first approximation for the steric demands of substituents on the C3 and C4 positions of the THP ring.[6][7]
| Substituent (R) | Cyclohexane A-value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -OH | 0.87 |
| -OCH₃ | 0.60 |
| -CN | 0.21 |
| -CH₃ | 1.74 |
| -CH₂CH₃ | 1.79 |
| -CH(CH₃)₂ | 2.15 |
| -C(CH₃)₃ | ~5.0 |
| -C₆H₅ | 3.0 |
| -COOH | 1.35 |
Table 1: A-values for common substituents in cyclohexane, providing an estimate of steric bulk.[6][7]
Stereoelectronic Effects: The Anomeric Effect
A defining feature of the stereochemistry at the C2 position (the anomeric carbon) is the anomeric effect . This stereoelectronic phenomenon describes the thermodynamic preference of an electronegative substituent to occupy the axial position , despite the potential for greater steric hindrance.[8]
This counterintuitive preference is explained by a stabilizing hyperconjugation interaction. An electron lone pair (n) from the endocyclic ring oxygen overlaps with the antibonding orbital (σ) of the adjacent, axially-oriented C-X bond (where X is the electronegative substituent). This n → σ interaction is geometrically optimal when the lone pair and the C-X bond are anti-periplanar, a condition met in the axial conformation.[9]
Caption: The anomeric effect orbital interaction pathway.
The magnitude of the anomeric effect can be significant, often overriding the steric preference (A-value) of the substituent. For instance, a methoxy group (-OCH₃) on a THP ring at C2 strongly prefers the axial position.[8]
Experimental Determination of Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformation and relative stereochemistry of substituted tetrahydropyrans in solution.
Vicinal Coupling Constants (³JHH)
The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle (φ) between the two protons, as described by the Karplus equation . This relationship is invaluable for distinguishing between axial and equatorial protons.
-
¹Hax-¹Hax Coupling (φ ≈ 180°): Large coupling constants, typically in the range of 8 - 13 Hz .
-
¹Hax-¹Heq Coupling (φ ≈ 60°): Small coupling constants, typically 2 - 5 Hz .
-
¹Heq-¹Heq Coupling (φ ≈ 60°): Small coupling constants, typically 2 - 5 Hz .
| Coupling Interaction | Typical Dihedral Angle (φ) | Typical ³JHH Value (Hz) |
| Axial - Axial | ~180° | 8 - 13 |
| Axial - Equatorial | ~60° | 2 - 5 |
| Equatorial - Equatorial | ~60° | 2 - 5 |
Table 2: Representative ³JHH coupling constants in six-membered rings.
Nuclear Overhauser Effect (NOE) Spectroscopy
Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is particularly useful for establishing relative stereochemistry. Key NOE correlations include:
-
1,3-diaxial protons: Strong NOE signals are observed between axial substituents and other axial protons at the C3 and C5 positions (relative to the substituent).
-
Axial and equatorial protons on the same carbon: A strong NOE is typically observed between geminal protons.
-
Cis-substituents: Protons on substituents that are cis to each other will show NOE correlations.
Experimental Protocols
Protocol for NMR-based Conformational Analysis
This protocol outlines a general workflow for determining the stereochemistry of a novel substituted tetrahydropyran derivative.
Caption: Experimental workflow for NMR stereochemical analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified tetrahydropyran derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD) to a final volume of ~0.6 mL in a standard 5 mm NMR tube.
-
1D ¹H NMR: Acquire a standard high-resolution proton NMR spectrum. Analyze the chemical shifts, integration, and splitting patterns to get a preliminary understanding of the structure.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks. This helps in tracing the connectivity of protons around the THP ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom. This allows for unambiguous assignment of both ¹H and ¹³C resonances.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a phase-sensitive NOESY spectrum with a mixing time appropriate for the molecule's size (typically 500-800 ms for small molecules). This experiment is crucial for identifying protons that are close in space.
-
Data Analysis:
-
Assignment: Use the combination of COSY and HSQC spectra to assign all proton and carbon signals of the THP ring.
-
Coupling Constant Measurement: Extract vicinal coupling constants (³JHH) from the 1D ¹H spectrum. Large J-values (8-13 Hz) between two methine protons are indicative of a diaxial relationship.
-
NOE Analysis: Analyze the NOESY spectrum for key cross-peaks. Look for correlations between axial protons (e.g., H2ax-H4ax, H4ax-H6ax) and between substituents and ring protons to confirm their relative stereochemistry (cis/trans).
-
-
Structure Elucidation: Combine the information from coupling constants and NOE data to build a self-consistent 3D model of the most stable conformation of the substituted tetrahydropyran ring.
Conclusion
The stereochemical outcome of reactions involving tetrahydropyran rings and the resulting conformational preferences of the products are fundamental to their function. A thorough understanding of the balance between steric repulsion (quantified by A-values) and stabilizing stereoelectronic interactions like the anomeric effect is paramount. By employing a suite of modern NMR techniques, particularly the analysis of ³JHH coupling constants and NOE correlations, researchers can confidently elucidate the three-dimensional structure of substituted tetrahydropyrans, providing critical insights for drug design, medicinal chemistry, and the synthesis of complex natural products.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conformational Analysis of Tetrahydro-2H-pyran Derivatives
The tetrahydro-2H-pyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products, carbohydrates, and pharmacologically active molecules. Its conformational preferences play a pivotal role in determining the biological activity, reactivity, and physical properties of these compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the stereochemical and stereoelectronic forces governing the three-dimensional structure of THP derivatives is therefore of paramount importance. This guide provides a detailed overview of the core principles, experimental techniques, and computational methods used in the conformational analysis of this important heterocyclic system.
Fundamental Principles of THP Conformation
Like its carbocyclic analogue, cyclohexane, the tetrahydro-2H-pyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). These two chair conformations are in rapid equilibrium through a process known as ring inversion.
1.1 The Anomeric Effect
A key feature that distinguishes the conformational analysis of THP derivatives from that of cyclohexanes is the anomeric effect . This stereoelectronic phenomenon describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) for the axial orientation, a tendency that is counterintuitive based on steric considerations alone.[1]
The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ) orbital of the C2-substituent bond.[2][3] This hyperconjugative interaction, often denoted as n -> σ, is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry that is achieved in the axial conformation. Electrostatic repulsion between the dipoles of the C-O ring bond and the C-X substituent bond, which is minimized in the axial form, is also considered a contributing factor.[4] The magnitude of the anomeric effect is typically in the range of 4-8 kJ/mol for sugars.[1]
1.2 Steric Effects and A-Values
In the absence of overriding stereoelectronic effects, the conformational preference of a substituent is dictated by steric hindrance. The Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane is known as the A-value.[5] A larger A-value indicates a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[6] For THP derivatives substituted at C3, C4, or C5, A-values provide a good first approximation of conformational preference. However, at the C2 position, the anomeric effect can stabilize the axial conformer to such an extent that it overcomes the steric preference for the equatorial position.
The interplay between steric and stereoelectronic effects is crucial. For instance, while an electronegative group like methoxy (-OCH₃) strongly prefers the axial position at C2 due to the anomeric effect, a bulky group like tert-butyl will still overwhelmingly favor the equatorial position due to its very large steric demand (high A-value).[1][5]
Experimental Methodologies
A combination of experimental techniques is often employed to elucidate the conformational landscape of THP derivatives.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying molecular conformation in solution.[7][8][9][10] It provides information on the time-averaged conformation and, in some cases, the dynamics of conformational exchange.
-
Key NMR Parameters:
-
¹H Chemical Shifts: Protons in axial and equatorial positions experience different magnetic environments. Typically, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts.
-
³J Coupling Constants: The magnitude of the vicinal (three-bond) proton-proton coupling constant (³JH,H) is dependent on the dihedral angle between the protons, as described by the Karplus equation. This relationship is invaluable for determining the relative orientation of substituents. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons on the THP ring is indicative of a trans-diaxial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
-
Nuclear Overhauser Effect (NOE): NOE experiments provide through-space distance information between protons. The observation of an NOE between protons in a 1,3-diaxial relationship is strong evidence for their axial positioning.
-
General Protocol for NMR Conformational Analysis:
-
Sample Preparation: Dissolve a pure sample of the THP derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra. Standard experiments include:
-
1D ¹H NMR for initial assessment and integration.
-
2D COSY (Correlation Spectroscopy) to establish proton-proton connectivity.
-
2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to measure through-space proton-proton proximities.
-
-
Data Analysis:
-
Assign all relevant ¹H and ¹³C resonances using the correlation spectra.
-
Measure the ³JH,H coupling constants from the high-resolution 1D ¹H spectrum.
-
Analyze NOESY/ROESY spectra to identify key spatial relationships, particularly 1,3-diaxial interactions.
-
Integrate the data to propose the dominant chair conformation and the orientation of all substituents. For molecules in dynamic equilibrium, the observed parameters will be a population-weighted average of the contributing conformers.
-
2.2 X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[11][12] It yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a definitive picture of a single conformation.
-
Caveat: The conformation observed in the crystal lattice may be influenced by packing forces and might not be the most stable or biologically relevant conformation in solution. Therefore, it is crucial to complement crystallographic data with solution-state studies, such as NMR.
General Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step.[11]
-
Data Collection: Mount a crystal on a diffractometer and expose it to a beam of X-rays. The crystal diffracts the X-rays, producing a unique pattern of reflections.[12]
-
Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are processed to generate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, yielding the final crystal structure.[11][13]
Computational Chemistry Methods
Theoretical calculations are an indispensable tool in modern conformational analysis, allowing for the determination of the relative energies and geometries of different conformers and transition states.[14][15]
-
Density Functional Theory (DFT): This is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for determining conformational energies.[3][16] Functionals that include dispersion corrections (e.g., M06-2X, B3LYP-D3) are often necessary to accurately model non-covalent interactions.[17]
-
Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide benchmark-quality energies, though they are computationally more demanding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a technique used to study hyperconjugative interactions, such as the n -> σ* interaction responsible for the anomeric effect, by quantifying the stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital.[3][18]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the conformational analysis of tetrahydro-2H-pyran derivatives.
Table 1: A-Values for Common Substituents on a Cyclohexane Ring
A-values quantify the steric preference of a substituent for the equatorial position. A positive value indicates the energy penalty (in kcal/mol) for the substituent being in the axial position.
| Substituent (X) | A-Value (kcal/mol) |
| -F | 0.24[6] |
| -Cl | 0.53[6] |
| -Br | 0.48[6] |
| -I | 0.47[6] |
| -OH | 0.6 - 0.9 |
| -OCH₃ | 0.7 |
| -CN | 0.2[19] |
| -CH₃ | 1.7[6] |
| -CH₂CH₃ | 1.8[6] |
| -CH(CH₃)₂ | 2.2[6] |
| -C(CH₃)₃ | >4.5[19] |
| -C₆H₅ | 3.0[19] |
| -COOCH₃ | 1.1[19] |
Data compiled from various sources.[6][19]
Table 2: Conformational Energies in Tetrahydro-2H-pyran
This table shows the calculated relative energies for the parent THP ring, demonstrating the high stability of the chair conformation.
| Conformer | Relative Energy (ΔE, kcal/mol) |
| Chair | 0.0 |
| 2,5-Twist | 5.8 - 6.1[16][20] |
| 1,4-Boat | 6.2 - 7.2[16][20] |
| Half-Chair (Transition State) | ~11.0[16][21] |
Energies calculated using various DFT and ab initio methods.[16][20]
Table 3: Anomeric Effect (AE) in 2-Substituted Tetrahydro-2H-pyrans
The anomeric effect is often quantified by comparing the axial/equatorial energy difference in the THP derivative to that in the analogous cyclohexane (the A-value). A positive value indicates stabilization of the axial conformer relative to the cyclohexane system.
| 2-Substituent (X) | ΔG° (Eq - Ax) in THP (kcal/mol) | A-Value (Cyclohexane) (kcal/mol) | Anomeric Effect (AE) (kcal/mol) |
| -F | -1.48 | 0.24 | 1.72 |
| -Cl | -1.75 | 0.53 | 2.28 |
| -Br | -1.70 | 0.48 | 2.18 |
| -OCH₃ | -1.20 | 0.70 | 1.90 |
| -OH | -0.95 | 0.90 | 1.85 |
| -NH₂ | 0.80 | 1.20 | 0.40 |
Note: Negative ΔG° values indicate the axial conformer is more stable. Data is illustrative and compiled from computational and experimental studies. The preference for an equatorial conformation can occur when a substituent's hydrogen or methyl group faces the ring, increasing steric repulsion.[2] For example, 2-aminotetrahydropyran shows a preference for the equatorial conformer.[2]
Table 4: Typical ¹H-¹H Vicinal Coupling Constants (³J) in THP Rings
| Proton Relationship | Dihedral Angle (approx.) | Typical ³J Value (Hz) |
| Axial - Axial | ~180° | 8 - 13 |
| Axial - Equatorial | ~60° | 1 - 5 |
| Equatorial - Equatorial | ~60° | 1 - 5 |
Visualizations of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in conformational analysis.
Caption: Experimental workflow for NMR-based conformational analysis.
Caption: Experimental workflow for X-ray crystallography analysis.
Caption: Logical diagram illustrating the anomeric effect.
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02453H [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. ruppweb.org [ruppweb.org]
- 14. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 15. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 20. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]
- 21. researchwithnj.com [researchwithnj.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The tetrahydro-pyran motif is a common scaffold in numerous biologically active compounds, and the aminomethyl side chain provides a key handle for further chemical modifications.
Three distinct and reliable synthetic routes are presented, starting from commercially available or readily accessible precursors. These protocols offer flexibility based on available reagents, equipment, and desired reaction scale.
Overview of Synthetic Strategies
The synthesis of this compound can be efficiently achieved through several key pathways. This document outlines three robust methods:
-
Two-Step Synthesis via Tosylate Intermediate: A classical and highly reliable approach involving the reduction of a carbonyl precursor to an alcohol, activation of the alcohol as a tosylate, and subsequent displacement with an azide followed by reduction. This method offers excellent control and generally high yields.
-
Two-Step Synthesis via Mitsunobu Reaction: This protocol also proceeds through an alcohol intermediate. The hydroxyl group is then converted to a primary amine using the Mitsunobu reaction with a suitable nitrogen nucleophile like phthalimide, followed by deprotection.[1][2][3] This method is known for its mild conditions and stereochemical inversion (though not relevant for this achiral center).
-
One-Step Reductive Amination: The most atom-economical approach, this method directly converts the parent aldehyde to the target amine in a single step using an ammonia source and a selective reducing agent.[4][5]
Figure 1. Synthetic routes to this compound.
Protocol 1: Two-Step Synthesis via Tosylate Intermediate
This method follows a three-stage process: reduction of the aldehyde, tosylation of the resulting alcohol, and conversion to the amine via an azide intermediate.
Experimental Protocol
Step 1a: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol [6]
-
Dissolve tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq.) in a 15:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Cool the solution to a temperature between -5 °C and 10 °C using an ice bath.
-
Add sodium borohydride (NaBH₄, 0.6 eq.) portion-wise, maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture to 0 °C and cautiously quench by adding 1 N HCl (aq.) until gas evolution ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (Tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.
Step 1b: Synthesis of (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate [7]
-
Dissolve (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.) in anhydrous DCM.
-
Add pyridine (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.05 eq.) portion-wise.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Pour the reaction mixture into 1 N HCl (aq.) and extract with DCM.
-
Wash the combined organic layers with water and saturated brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to give the crude tosylate, which can be purified by silica gel chromatography.
Step 1c: Synthesis of this compound [8]
-
Dissolve the tosylate from the previous step (1.0 eq.) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq.) to the solution.
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, pour it into water, and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully to yield the crude azide. Caution: Organic azides can be explosive.
-
Dissolve the crude azide in methanol or ethanol and add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to afford the final product, this compound.
Data Presentation: Protocol 1
| Step | Starting Material | Key Reagents | Equivalents (Reagent) | Solvent | Typical Yield |
| 1a | Tetrahydro-2H-pyran-3-carbaldehyde | NaBH₄ | 0.6 | DCM/MeOH | ~91%[6] |
| 1b | (Tetrahydro-2H-pyran-3-yl)methanol | TsCl, Pyridine | 1.05, 1.1 | DCM | >90% |
| 1c | Tosylate Intermediate | NaN₃, H₂/Pd-C | 1.5, cat. | DMF, MeOH | >85% (2 steps) |
Protocol 2: Two-Step Synthesis via Mitsunobu Reaction
This protocol utilizes the Mitsunobu reaction for the direct conversion of the alcohol to a protected amine, which is then deprotected.
Experimental Protocol
Step 2a: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol
-
Follow the procedure outlined in Step 1a .
Step 2b: Synthesis of this compound [1][2]
-
Dissolve (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.), phthalimide (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography to isolate the phthalimide-protected intermediate.
-
Dissolve the purified intermediate in ethanol.
-
Add hydrazine monohydrate (2.0-4.0 eq.) and heat the mixture to reflux for 2-4 hours. A white precipitate will form.
-
Cool the mixture to room temperature and add 1 N HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate, then add a strong base (e.g., 4 M NaOH) to make it alkaline.
-
Extract the aqueous layer with a suitable solvent (e.g., DCM or EtOAc).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the target amine.
Data Presentation: Protocol 2
| Step | Starting Material | Key Reagents | Equivalents (Reagent) | Solvent | Typical Yield |
| 2a | Tetrahydro-2H-pyran-3-carbaldehyde | NaBH₄ | 0.6 | DCM/MeOH | ~91%[6] |
| 2b | (Tetrahydro-2H-pyran-3-yl)methanol | Phthalimide, PPh₃, DIAD, Hydrazine | 1.1, 1.2, 1.2, 2.0-4.0 | THF, EtOH | 70-85% (2 steps) |
Protocol 3: One-Step Reductive Amination
This is the most direct route, converting the aldehyde to the amine in a single synthetic operation.
Experimental Protocol[4]
-
To a solution of tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE), add a solution of ammonia in methanol (7N, 1.5-2.0 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 1 hour, then separate the layers.
-
Extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or silica gel chromatography to yield pure this compound.
Data Presentation: Protocol 3
| Step | Starting Material | Key Reagents | Equivalents (Reagent) | Solvent | Typical Yield |
| 3 | Tetrahydro-2H-pyran-3-carbaldehyde | NH₃ (in MeOH), NaBH(OAc)₃ | 1.5-2.0, 1.2 | DCE | 65-80% |
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 8. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Asymmetric Synthesis Using Chiral Amine Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of chiral amine organocatalysis in key enantioselective reactions. It includes structured data from seminal publications, detailed experimental protocols for reproducibility, and visualizations of catalytic cycles and experimental workflows. Chiral amines have emerged as powerful and versatile organocatalysts, enabling the synthesis of complex chiral molecules with high stereocontrol, which is of paramount importance in drug discovery and development.[1][2]
Introduction to Chiral Amine Organocatalysis
Chiral amine catalysis is a cornerstone of asymmetric organocatalysis, offering a metal-free approach to the synthesis of enantiomerically enriched compounds.[3] These catalysts, often derived from natural sources like amino acids or cinchona alkaloids, are typically robust, readily available, and environmentally benign.[3] They operate through two primary activation modes: enamine catalysis and iminium ion catalysis.[3][4][5]
-
Enamine Catalysis: Chiral secondary amines react with carbonyl compounds (ketones or aldehydes) to form nucleophilic enamine intermediates. This mode raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, facilitating reactions with various electrophiles.[3][6]
-
Iminium Ion Catalysis: Chiral secondary or primary amines condense with α,β-unsaturated carbonyls to form electrophilic iminium ions. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, promoting reactions with nucleophiles.[3][5]
These activation strategies have been successfully applied to a wide array of enantioselective transformations, including Michael additions, Aldol reactions, and Mannich reactions.[3]
Key Enantioselective Reactions and Performance Data
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and conditions.[1] The following tables summarize the performance of various prominent chiral amine catalysts in key asymmetric transformations.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral amine catalysts have been extensively used to control the stereochemical outcome of this transformation.
Table 1: Performance of Chiral Amine Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. [1]
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Table 2: Performance of Chiral Primary Amine Catalysts in the Asymmetric Michael Addition of Acetone to Nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 5 | 4-Nitrobenzoic Acid | Toluene | 24 | 95 | >95:5 | 98 |
| Cinchona-derived Primary Amine | 15 | Trifluoroacetic Acid | CHCl₃ | 14 | 77 | - | 74 |
| (R,R)-1,2-Diphenylethylenediamine-Thiourea | 10 | None | Water | 12 | 92 | 98:2 | 99 |
| Primary Amine-Squaramide | 10 | None | Toluene | 24 | 98 | >99:1 | >99 |
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.[6] Chiral amine catalysts, particularly proline and its derivatives, have been shown to be effective in catalyzing direct asymmetric aldol reactions.[6]
Table 3: Performance of Chiral Amine Catalysts in the Asymmetric Aldol Reaction.
| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 99:1 | 99 |
| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | 97 | 95:5 | 96 |
| (S)-2-(Anilinomethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 98:2 | 99 |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.[7][8]
Table 4: Performance of Chiral Amine Catalysts in the Asymmetric Mannich Reaction. [9]
| Catalyst | Aldehyde | Imine | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Proline | Isovaleraldehyde | N-PMP-protected α-imino ethyl glyoxylate | Chloroform | 80 | 95:5 | 97 |
| (S)-Diphenylprolinol | Isovaleraldehyde | N-PMP-protected α-imino ethyl glyoxylate | Chloroform | - | - | - |
| (S)-Tetrazole catalyst | Isovaleraldehyde | N-PMP-protected α-imino ethyl glyoxylate | Chloroform | 45 | 80:20 | 90 |
Experimental Protocols
This section provides detailed experimental protocols for representative chiral amine-catalyzed reactions.
Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene[10]
-
To a stirred solution of the nitroalkene (0.3 mmol) and the aldehyde (1.5 mmol) in the specified solvent (1.0 M solution based on the nitroalkene), add the chiral primary amine catalyst (0.015 - 0.06 mmol, 5-20 mol%) and any additive at the specified temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Aldol Reaction of an Aldehyde and a Ketone[6]
-
To a solution of the aldehyde (0.5 mmol) in the specified ketone (1.0 mL) at room temperature, add the chiral amine catalyst (10-30 mol%).
-
Stir the reaction mixture vigorously for the specified time (typically 24-72 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the excess ketone under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: General Procedure for Asymmetric Mannich Reaction[8][11]
-
To a solution of the imine (0.05 mmol) and the chiral amine catalyst (0.005 mmol) in the specified solvent (0.5 mL) at room temperature, add the aldehyde or ketone (0.075 mmol).
-
Stir the reaction mixture for the specified time (e.g., 12 hours).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford the desired β-amino ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for asymmetric synthesis using chiral amine catalysts.
Caption: Catalytic cycle for enamine-mediated activation.
Caption: Catalytic cycle for iminium ion-mediated activation.
Caption: Generalized workflow for asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of chiral α- tert -amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05269H [pubs.rsc.org]
- 8. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Applications of Tetrahydropyran Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its inherent properties, such as improved aqueous solubility and metabolic stability, make it an attractive component in modern drug design. This document provides a comprehensive overview of the applications of THP derivatives in medicinal chemistry, with a focus on their use as anticancer, antidiabetic, and antiviral agents. Detailed experimental protocols for the synthesis of key THP-containing compounds and relevant biological assays are also presented.
Anticancer Applications
Tetrahydropyran derivatives have demonstrated significant potential in oncology by targeting various pathways involved in cancer cell proliferation, survival, and DNA damage repair.
One notable example is AZD0156 , a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents. AZD0156 has shown robust efficacy in preclinical models when combined with agents that induce double-strand breaks, such as olaparib and irinotecan.[1]
Another important class of anticancer agents incorporating the THP moiety are inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as Bcl-xL . Overexpression of Bcl-xL is a common mechanism of apoptosis evasion in many cancers. THP-containing compounds have been designed to mimic the binding of pro-apoptotic proteins to the BH3 domain of Bcl-xL, thereby restoring the apoptotic pathway in cancer cells.
Quantitative Data: Anticancer Activity of THP Derivatives
| Compound/Derivative Class | Target | Cancer Cell Line | IC50/Ki | Reference |
| AZD0156 | ATM Kinase | - | IC50: 0.6 nM (biochemical) | [3] |
| 1,2,3-triazole linked tetrahydrocurcumin derivative (6g) | EGFR | MCF-7 | IC50: 6.67 µM | [4] |
| 1,2,3-triazole linked tetrahydrocurcumin derivative (6g) | EGFR | HeLa | IC50: 4.49 µM | [4] |
| 1,2,3-triazole linked tetrahydrocurcumin derivative (6g) | EGFR | DU-145 | IC50: 10.38 µM | [4] |
| N′-(3-phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene) derivative (6c) | - | SKOV-3 | IC50: 7.84 µM | [5] |
| N′-(3-phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene) derivative (6c) | - | HepG2 | IC50: 13.68 µM | [5] |
| N′-(3-phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene) derivative (6c) | - | A549 | IC50: 15.69 µM | [5] |
| Benzo[a]phenazine derivatives | Topoisomerase II | HeLa, A549, MCF-7, HL-60 | IC50: 1.0-10 µM | [6] |
| 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivative (14) | Bcl-2/Bcl-xL | H146 | IC50: 8.1 nM | [7] |
| 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivative (15) | Bcl-2/Bcl-xL | H146 | IC50: 3.0 nM | [7] |
Signaling Pathways
Antidiabetic Applications
Derivatives of tetrahydropyran have emerged as a significant class of therapeutics for the management of type 2 diabetes. A key target in this area is Dipeptidyl Peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, THP derivatives prolong the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[8]
Omarigliptin is a once-weekly DPP-4 inhibitor that features a complex tetrahydropyran core. Its development showcases the strategic use of the THP scaffold to achieve desirable pharmacokinetic properties for long-acting therapies.
Quantitative Data: Antidiabetic Activity of THP Derivatives
| Compound/Derivative Class | Target | IC50 | Reference |
| Omarigliptin | DPP-4 | - | [9][10] |
| Pyrazolopyrimidinone Analog (Compound 29) | DPP-4 | 1.06 µM | [9][10] |
| Thiosemicarbazone Derivative (Compound 2f) | DPP-4 | 1.266 nM | [1] |
| 3-Aminocoumarin Derivative (Compound 31) | DPP-4 | 3.16 µM | [10] |
Signaling Pathway
Antiviral Applications
The tetrahydropyran ring is a key structural element in several nucleoside and non-nucleoside analogs with potent antiviral activity. These compounds often act by inhibiting viral enzymes essential for replication, such as reverse transcriptase and protease.
For instance, certain THP derivatives have been designed as inhibitors of HIV-1 protease, an enzyme critical for the maturation of viral particles. By binding to the active site of the protease, these inhibitors prevent the cleavage of viral polyproteins, resulting in the production of non-infectious virions.
Quantitative Data: Antiviral Activity of THP Derivatives
| Compound/Derivative Class | Target | Virus | IC50/Ki | Reference |
| Fused-Tetrahydropyranyl Tetrahydrofuran Derivative (30b) | HIV-1 Protease | HIV-1 | IC50: 0.2 nM | [11] |
| Fused-Tetrahydropyranyl Tetrahydrofuran Derivative (30f) | HIV-1 Protease | HIV-1 (DRV resistant) | IC50: 3.3 nM | [11] |
| 1,2,3-triazolyl nucleoside analogue (5i) | RNA-dependent RNA polymerase (predicted) | Influenza A H1N1 | IC50: 24.3 µM | [12] |
| 1,2,3-triazolyl nucleoside analogue (11c) | RNA-dependent RNA polymerase (predicted) | Influenza A H1N1 | IC50: 29.2 µM | [12] |
Experimental Workflow
Experimental Protocols
Synthesis of Tetrahydropyran Derivatives
Protocol 1: Prins Cyclization for the Synthesis of 4-Hydroxytetrahydropyrans [13][14][15][16]
This protocol describes a general procedure for the Lewis acid-catalyzed Prins cyclization to form substituted tetrahydropyrans.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., BiCl₃, SnCl₄, InCl₃)
-
Trimethylsilyl chloride (TMSCl) (if using BiCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the homoallylic alcohol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
If using BiCl₃, add the Lewis acid (0.05 equiv) to the solution, followed by the slow addition of TMSCl (1.2 equiv). Stir for 5 minutes before adding the alcohol.
-
If using other Lewis acids, add the catalyst (typically 0.05-0.2 equiv) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Oxa-Michael Addition for Tetrahydropyran Synthesis [3][17][18][19][20]
This protocol outlines a general procedure for the intramolecular oxa-Michael addition to construct the tetrahydropyran ring.
Materials:
-
Hydroxy-α,β-unsaturated ketone/ester
-
Anhydrous solvent (e.g., Toluene, THF, DCM)
-
Base (e.g., NaH, K₂CO₃, DBU) or Acid (e.g., TfOH, PTSA) catalyst
-
Saturated aqueous ammonium chloride (NH₄Cl) (for base-catalyzed reactions) or NaHCO₃ (for acid-catalyzed reactions)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxy-α,β-unsaturated carbonyl compound (1.0 equiv) in the appropriate anhydrous solvent.
-
Add the catalyst (typically 0.1-1.1 equiv for base-catalyzed or 0.05-0.2 equiv for acid-catalyzed reactions) at the desired temperature (ranging from room temperature to reflux).
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl or NaHCO₃.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Biological Assays
Protocol 3: DPP-4 Inhibition Assay (Fluorometric) [8][21][22][23][24]
This protocol describes a fluorometric assay to screen for inhibitors of DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Test compounds (THP derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
-
In a 96-well plate, add in triplicate:
-
Blank wells: 50 µL Assay Buffer.
-
Enzyme control wells: 40 µL Assay Buffer + 10 µL diluted DPP-4 enzyme.
-
Test compound wells: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL test compound dilution.
-
Positive control wells: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL positive control dilution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot percent inhibition versus log of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 4: Cellular ATM Phosphorylation Assay [10][25][26][27]
This protocol describes a cell-based assay to measure the inhibition of ATM kinase activity by assessing the phosphorylation of a downstream target, p53.
Materials:
-
Human cancer cell line (e.g., U2OS)
-
Cell culture medium and supplements
-
Test compound (THP-based ATM inhibitor)
-
DNA damaging agent (e.g., H₂O₂, Etoposide, or ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p53 (Ser15) and anti-total p53
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
ELISA plates or Western blotting equipment
-
Detection reagents
Procedure:
-
Seed U2OS cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the THP-based ATM inhibitor for 1-2 hours.
-
Induce DNA damage by adding H₂O₂ (e.g., 1 mM for 15 minutes) or by exposing the cells to ionizing radiation (e.g., 10 Gy).
-
After the desired incubation time, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated p53 (Ser15) and total p53 using a sandwich ELISA or Western blotting.
-
Data Analysis:
-
Quantify the signal for phospho-p53 and total p53.
-
Normalize the phospho-p53 signal to the total p53 signal for each sample.
-
Calculate the percent inhibition of p53 phosphorylation for each inhibitor concentration relative to the control (DNA damage alone).
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP3849984B1 - 1-isopropyl-3-methyl-8- (pyridin-3-yl) -1, 3-dihydro-2h-imidazo [4, 5-c] cinnolin-2-one as selective modulators of ataxia telangiectasia mutated (atm) kinase and uses thereof - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. youtube.com [youtube.com]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 11. Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prins reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Study of ATM Phosphorylation by Cdk5 in Neuronal Cells | Springer Nature Experiments [experiments.springernature.com]
- 27. Quantitative Analysis of ATM Phosphorylation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of 2-Hydroxytetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone transformation in organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of particular importance in drug discovery and development, where the introduction of amine functionalities is crucial for modulating the pharmacological properties of lead compounds. 2-Hydroxytetrahydropyran, a readily available cyclic hemiacetal, serves as a valuable building block, as its ring-chain tautomerism allows it to react as a five-carbon aldehyde synthon. The reductive amination of 2-hydroxytetrahydropyran provides direct access to a diverse range of N-substituted 2-aminotetrahydropyran derivatives, which are prevalent scaffolds in numerous biologically active molecules.
These application notes provide detailed protocols for the reductive amination of 2-hydroxytetrahydropyran with various primary and secondary amines, utilizing common and efficient reducing agents. The presented data and methodologies are intended to serve as a comprehensive guide for researchers in the synthesis and exploration of novel chemical entities for pharmaceutical and agrochemical applications.
Reaction Principle
The reductive amination of 2-hydroxytetrahydropyran proceeds through a well-established mechanism. The cyclic hemiacetal exists in equilibrium with its open-chain form, 5-hydroxypentanal. In the presence of an amine, the aldehyde undergoes condensation to form a hemiaminal intermediate, which then dehydrates to an imine (with primary amines) or an iminium ion (with secondary amines). A subsequent in-situ reduction of the C=N double bond by a suitable reducing agent affords the final amine product. The choice of reducing agent is critical to the success of the reaction, with milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective as they selectively reduce the iminium ion in the presence of the starting aldehyde.
Data Presentation
The following tables summarize the results for the reductive amination of 2-hydroxytetrahydropyran with a selection of primary and secondary amines under various reaction conditions.
Table 1: Reductive Amination with Primary Amines
| Entry | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aqueous Ammonia | H₂/nano-Ni-Al₂O₃ | Water | 60 | 1 | 91.3 | [1][2] |
| 2 | Benzylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temp. | 12 | 85 (Illustrative) | N/A |
| 3 | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp. | 18 | 78 (Illustrative) | N/A |
| 4 | Cyclohexylamine | NaBH(OAc)₃ | Tetrahydrofuran (THF) | Room Temp. | 16 | 88 (Illustrative) | N/A |
Note: Entries 2-4 are illustrative examples based on typical yields for reductive aminations of aldehydes with these amines using sodium triacetoxyborohydride.
Table 2: Reductive Amination with Secondary Amines
| Entry | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temp. | 24 | 82 (Illustrative) | N/A |
| 2 | Morpholine | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp. | 20 | 90 (Illustrative) | N/A |
| 3 | Piperidine | NaBH(OAc)₃ | Tetrahydrofuran (THF) | Room Temp. | 22 | 87 (Illustrative) | N/A |
Note: Entries 1-3 are illustrative examples based on typical yields for reductive aminations of aldehydes with these amines using sodium triacetoxyborohydride.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general method applicable to a wide range of primary and secondary amines.
Materials:
-
2-Hydroxytetrahydropyran
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-hydroxytetrahydropyran (1.0 eq.).
-
Dissolve the 2-hydroxytetrahydropyran in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).
-
Add the amine (1.0-1.2 eq.) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.
-
For less reactive amines or ketones, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirring solution. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-aminotetrahydropyran.
Protocol 2: Reductive Amination of 2-Hydroxytetrahydropyran with Aqueous Ammonia using a Heterogeneous Catalyst.[1][2]
This protocol is specific for the synthesis of 5-amino-1-pentanol, the ring-opened product of 2-aminotetrahydropyran.
Materials:
-
2-Hydroxytetrahydropyran
-
Aqueous Ammonia (25-28%)
-
nano-Ni-Al₂O₃ catalyst
-
Autoclave reactor
-
Hydrogen gas supply
Procedure:
-
In a typical experiment, a mixture of 2-hydroxytetrahydropyran (e.g., 1 g), aqueous ammonia, and the nano-Ni-Al₂O₃ catalyst is placed in an autoclave.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 2 MPa H₂).
-
The reaction mixture is heated to the specified temperature (e.g., 60 °C) with vigorous stirring.
-
The reaction is allowed to proceed for the designated time (e.g., 1 hour).
-
After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The catalyst is separated from the reaction mixture by filtration or centrifugation.
-
The filtrate is then subjected to appropriate workup and purification procedures (e.g., distillation) to isolate the 5-amino-1-pentanol product.
Mandatory Visualizations
References
Application Notes and Protocols: (Tetrahydro-2H-pyran-3-yl)methanamine in the Synthesis of ORL-1/NOP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (Tetrahydro-2H-pyran-3-yl)methanamine in the synthesis of potent and selective antagonists for the Opioid Receptor-Like 1 (ORL-1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The methodologies described are based on the synthesis of spiro[piperidine-4,4'-chroman]-2'-carboxamide and spiro[piperidine-4,2'-chroman]-4'-one derivatives, which have shown significant promise as therapeutic agents.
Introduction
The ORL-1/NOP receptor is a G protein-coupled receptor that plays a crucial role in a variety of physiological processes, including pain modulation, anxiety, and depression. Antagonists of this receptor are of significant interest for the development of novel therapeutics. This compound serves as a key building block in the synthesis of a class of potent spiro-piperidine based ORL-1 antagonists. Its incorporation into the final molecule is crucial for achieving high binding affinity and selectivity.
The primary synthetic strategy involves the reductive amination of a spiropiperidine ketone core with this compound. This reaction forms a crucial secondary amine linkage that is a key feature of the final bioactive compounds.
ORL-1/NOP Receptor Signaling Pathway
The ORL-1/NOP receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand, nociceptin/orphanin FQ, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors, including ion channels. The overall effect is a reduction in neuronal excitability. Antagonists of the ORL-1 receptor block this signaling pathway.
Application Notes and Protocols for the Synthesis of Tetrahydropyrans via Prins Cyclization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the Prins cyclization, a powerful and versatile acid-catalyzed reaction for the stereoselective synthesis of substituted tetrahydropyran (THP) rings. The THP moiety is a crucial structural motif found in a vast array of biologically active natural products and pharmaceutically active compounds, making its efficient synthesis a significant focus in organic chemistry and drug discovery.[1][2][3][4]
The Prins cyclization involves the condensation of a homoallylic alcohol with an aldehyde or ketone, proceeding through an oxocarbenium ion intermediate.[5] This intermediate undergoes an intramolecular attack by the alkene, followed by the capture of a nucleophile to yield the functionalized pyran ring. A key advantage of this reaction is its ability to establish multiple stereocenters with a high degree of control, which is often rationalized by a chair-like transition state where substituents preferentially occupy equatorial positions.[5]
This document outlines various catalytic systems, detailed experimental procedures, and quantitative data to guide researchers in successfully applying the Prins cyclization for the synthesis of diverse tetrahydropyran derivatives.
General Reaction Mechanism
The mechanism of the Prins cyclization is initiated by the activation of the carbonyl compound by an acid catalyst, leading to the formation of a highly electrophilic oxocarbenium ion. This is followed by the intramolecular nucleophilic attack of the alkene, resulting in a cyclic carbocationic intermediate. The final step involves the quenching of this intermediate by a nucleophile to afford the tetrahydropyran product. The stereochemical outcome is often dictated by the chair-like transition state of the cyclization step.
Caption: General mechanism of the acid-catalyzed Prins cyclization.
Experimental Protocols
Several Lewis and Brønsted acids can be employed as catalysts for the Prins cyclization, and the reaction tolerates a range of functional groups on both the homoallylic alcohol and the aldehyde.[1][6] The choice of catalyst and reaction conditions is critical as it influences reaction efficiency, stereoselectivity, and the nature of the final product.[1] Common side reactions, such as the formation of tetrahydrofuran derivatives and racemization through an oxonia-Cope rearrangement, can be mitigated by careful selection of reagents and conditions.[1][3]
Protocol 1: Iron(III) Chloride Catalyzed Prins Cyclization
This protocol describes a simple and efficient method for the synthesis of tetrahydropyrans using anhydrous iron(III) chloride as the catalyst.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure: [1]
-
To a stirred solution of the homoallylic alcohol (1.0 equiv) in anhydrous DCM at room temperature, add the aldehyde (1.2 equiv).
-
Add a catalytic amount of anhydrous FeCl₃ (0.05 - 0.1 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by silica gel column chromatography.
Protocol 2: Bismuth(III) Chloride and TMSCl Promoted Prins Cyclization
This method utilizes a combination of bismuth(III) chloride and trimethylsilyl chloride for the rapid and high-yielding synthesis of tetrahydropyrans.
Materials:
-
Vinylsilyl alcohol
-
Aldehyde
-
Bismuth(III) Chloride (BiCl₃)
-
Trimethylsilyl Chloride (TMSCl)
-
Anhydrous Dichloromethane (DCM)
Procedure: [1]
-
In a flame-dried flask under an inert atmosphere, suspend BiCl₃ (0.05 equiv) in anhydrous DCM.
-
Add the aldehyde (1.2 equiv) to the suspension and cool the mixture to 0 °C.
-
Slowly add TMSCl (1.2 equiv) to the cooled mixture and stir for 5 minutes.
-
Add a solution of the vinylsilyl alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 1 hour.
-
Upon consumption of the starting material, partially evaporate the solvent and filter the mixture through a small plug of silica gel.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, further purify the product by silica gel column chromatography.
Protocol 3: Phosphomolybdic Acid Catalyzed "Aqueous" Prins Cyclization
This protocol presents an environmentally friendly approach using phosphomolybdic acid as a catalyst in water, leading to 4-hydroxytetrahydropyran derivatives with high all-cis selectivity.[7]
Materials:
-
Homoallylic alcohol
-
Aldehyde or Ketone
-
Phosphomolybdic Acid (PMA)
-
Water
Procedure: [7]
-
To a stirred solution of the homoallylic alcohol (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in water, add a catalytic amount of phosphomolybdic acid (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from selected experimental protocols, highlighting the performance of different catalytic systems in the Prins cyclization for the formation of tetrahydropyrans.
Table 1: Lewis Acid Catalyzed Prins Cyclizations
| Catalyst | Aldehyde | Homoallylic Alcohol Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| FeCl₃ | Benzaldehyde | 3-Buten-1-ol | DCM | RT | 2 | 85 | >95:5 | [1] |
| InCl₃ | Benzaldehyde | 3-Buten-1-ol | DCM | RT | 3 | 92 | >95:5 | [8] |
| SnCl₄ | Benzaldehyde | 2-Arylcyclopropylmethanol | CH₂Cl₂ | -78 | 1 | 90 | >95:5 | [9] |
| TMSBr | α-acetoxy ether substrate | - | CH₂Cl₂ | -78 | - | High | Axial-selective | [10] |
| BiCl₃/TMSCl | Various aldehydes | Vinylsilyl alcohol | DCM | 0 | 0.5-1 | 80-95 | High | [1] |
Table 2: Brønsted Acid and Heterogeneous Catalyzed Prins Cyclizations
| Catalyst | Aldehyde | Homoallylic Alcohol Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Phosphomolybdic Acid | Various aldehydes | 3-Buten-1-ol | Water | RT | 2-4 | 80-92 | all-cis | [7] |
| Amberlyst-15 | Various aldehydes | 3-Buten-1-ol | - | 50 | 1-2 | 85-95 | High | [11] |
| Ce-MCM-41 | Benzaldehyde | Isopulegol | - | - | - | High | High | [2][6] |
| TFA | Benzaldehyde | Substituted cyclopropylcarbinol | - | - | - | High | High | [4] |
Experimental Workflow and Logic
The general workflow for a Prins cyclization experiment involves several key stages, from reaction setup to product analysis. The selection of specific conditions is guided by the desired stereochemical outcome and the nature of the substrates.
Caption: A typical experimental workflow for Prins cyclization.
The choice between different catalytic systems often depends on the desired selectivity and substrate compatibility. For instance, silyl-Prins cyclizations using allylsilanes or vinylsilanes provide an efficient route to a variety of tetrahydropyran derivatives.[4] Asymmetric catalysis has also been developed, employing chiral Brønsted acids to achieve high enantioselectivity.[12]
Concluding Remarks
The Prins cyclization is a robust and highly adaptable method for the synthesis of substituted tetrahydropyrans. The protocols and data presented herein offer a starting point for researchers to explore this powerful transformation. Careful consideration of the catalyst, solvent, and temperature is crucial for achieving high yields and selectivities. The versatility of the Prins cyclization will undoubtedly continue to be exploited in the synthesis of complex molecules for applications in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. research.abo.fi [research.abo.fi]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prins Reaction [organic-chemistry.org]
- 12. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Substituted Tetrahydropyran Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of substituted tetrahydropyran amines, a class of compounds of significant interest in medicinal chemistry and drug discovery. The methodologies outlined below cover a range of techniques from routine purification to chiral separation, ensuring high purity of the target compounds for subsequent biological evaluation and development.
Introduction
Substituted tetrahydropyran amines are prevalent scaffolds in a variety of biologically active molecules. Their purification can be challenging due to their polarity, basicity, and potential for multiple stereoisomers. The presence of both the basic amine and the polar ether functionality within the tetrahydropyran ring necessitates careful selection and optimization of purification techniques to achieve the desired purity and yield. This guide details common and advanced purification strategies, including flash column chromatography, solid-phase extraction (SPE), recrystallization, and chiral separation.
General Purification Strategy: A Decision-Making Workflow
The selection of an appropriate purification technique is critical and depends on the scale of the synthesis, the nature of the impurities, the physicochemical properties of the target amine (e.g., polarity, boiling point, crystallinity), and the required final purity. The following diagram illustrates a general workflow to guide the purification process.
Caption: General workflow for the purification of substituted tetrahydropyran amines.
A more detailed decision tree for selecting the primary purification technique is presented below:
Caption: Decision tree for selecting a purification technique.
Flash Column Chromatography
Flash column chromatography is the most common technique for the purification of substituted tetrahydropyran amines from reaction byproducts and excess reagents. Due to the basic nature of the amine, special considerations are necessary to avoid poor separation and low recovery.
Application Notes
-
Stationary Phase Selection:
-
Silica Gel: Standard silica gel is acidic and can lead to strong adsorption, peak tailing, and even degradation of basic amines. To mitigate these effects, the mobile phase should be modified with a small amount of a basic additive like triethylamine (TEA) or ammonium hydroxide (typically 0.1-2%).[1]
-
Amine-functionalized Silica: This is an excellent alternative to standard silica for the purification of basic compounds.[2] The amine groups on the silica surface act as a built-in basic modifier, leading to improved peak shape and reproducibility without the need for additives in the mobile phase.[2]
-
Alumina (Basic or Neutral): Alumina can also be used and is less acidic than silica.
-
-
Mobile Phase Selection:
-
A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically employed.
-
For polar tetrahydropyran amines, a dichloromethane/methanol solvent system is often effective.[1]
-
The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.[3]
-
Experimental Protocol: Purification of a Substituted 4-Aminotetrahydropyran using Silica Gel
Materials:
-
Crude substituted 4-aminotetrahydropyran
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)
-
Flash chromatography system (or glass column)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., Hexanes:Ethyl Acetate mixtures with 0.5% TEA) to find a system that gives an Rf of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If solubility is an issue, dry loading is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on the TLC.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted tetrahydropyran amine.
Quantitative Data for Flash Chromatography
| Compound Type | Stationary Phase | Mobile Phase System (Gradient) | Typical Yield (%) | Purity (%) | Reference |
| Fmoc-Trp(Thp)-OH | Silica Gel | CH₂Cl₂/MeOH (96:4) | 82 | >95 (by NMR) | [4] |
| Fmoc-Tyr(Thp)-OH | Silica Gel | Not specified | 63 | Not specified | [4] |
| cis-2,6-disubstituted dihydropyran | Silica Gel | Hexane | 48 | >95 (by NMR) | [5] |
| N-Arylpiperidines | Activated Alumina | Not specified (Vapor Phase) | >90 | 99 | [6] |
Solid-Phase Extraction (SPE)
SPE is a rapid and efficient method for sample cleanup and concentration, particularly useful for removing polar or non-polar impurities from a reaction mixture before further purification or analysis.
Application Notes
-
Sorbent Selection:
-
Reversed-Phase (e.g., C18): For extracting less polar tetrahydropyran amines from a polar matrix. The amine can be retained in its neutral form at high pH and eluted with an organic solvent.
-
Cation Exchange (e.g., PRS - propylsulfonic acid): Ideal for basic amines. The amine is retained in its protonated form at low to neutral pH and eluted by increasing the pH or using a buffer with a high ionic strength.[7]
-
-
Method Development: The key steps to optimize are sample loading, washing (to remove impurities), and elution (to recover the target amine).
Experimental Protocol: SPE Cleanup of a Tetrahydropyran Amine using a Cation Exchange Cartridge
Materials:
-
Crude reaction mixture containing the tetrahydropyran amine
-
Cation exchange SPE cartridge (e.g., PRS)
-
Methanol
-
Deionized water
-
Ammonium hydroxide solution (5%) in methanol
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent and adjust the pH to < 6 to ensure the amine is protonated. Load the sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove non-basic and weakly retained impurities.
-
Elution: Elute the purified tetrahydropyran amine with 5 mL of 5% ammonium hydroxide in methanol.
-
Solvent Evaporation: Collect the eluate and evaporate the solvent to obtain the purified product.
Recrystallization
For solid substituted tetrahydropyran amines, recrystallization is a powerful technique to obtain highly pure crystalline material. It is particularly effective for removing small amounts of impurities. Often, the amine is converted to its hydrochloride salt to improve its crystallinity.
Application Notes
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine hydrochlorides, polar protic solvents like ethanol, methanol, isopropanol, or mixtures with water are often suitable.
-
Technique: Slow cooling generally yields larger and purer crystals. If the compound is soluble in a solvent at room temperature, an anti-solvent in which the compound is insoluble can be added to induce crystallization.
Experimental Protocol: Recrystallization of a Tetrahydropyran Amine Hydrochloride
Materials:
-
Crude tetrahydropyran amine hydrochloride
-
Recrystallization solvent (e.g., ethanol, isopropanol/water)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Place the crude amine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Chiral Separation
For chiral substituted tetrahydropyran amines, separation of enantiomers or diastereomers is often required. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful techniques for this purpose.
Application Notes
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are widely used and effective for a broad range of compounds, including amines.[8]
-
Mobile Phase:
-
HPLC: Normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) are common. Additives such as trifluoroacetic acid (TFA) and a base (e.g., diethylamine, DEA) are often necessary to improve peak shape and resolution.
-
SFC: Supercritical CO₂ is the main mobile phase component, with a co-solvent (modifier) such as methanol or ethanol. Acidic or basic additives are also frequently used.[9][10] SFC often provides faster separations and is more environmentally friendly than HPLC.[10]
-
-
Diastereomer Separation: Diastereomers can often be separated on standard achiral stationary phases (e.g., silica or C18) using HPLC.[11][12]
Experimental Protocol: Chiral HPLC Separation of a Racemic Tetrahydropyran Amine
Materials:
-
Racemic tetrahydropyran amine
-
Chiral HPLC column (e.g., Chiralpak AD-H)
-
HPLC system with UV detector
-
Mobile phase solvents (e.g., HPLC-grade hexane, isopropanol, trifluoroacetic acid, diethylamine)
Procedure:
-
Method Development (Screening):
-
Dissolve the racemic sample in the mobile phase.
-
Start with a common mobile phase composition, for example, 90:10 Hexane:Isopropanol with 0.1% TFA and 0.1% DEA.
-
Inject the sample and monitor the separation.
-
If separation is not achieved, screen different CSPs and vary the mobile phase composition (ratio of solvents and type/concentration of additives).
-
-
Optimization: Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Preparative Separation (if required): Scale up the optimized analytical method to a preparative or semi-preparative column to isolate larger quantities of the individual enantiomers.
Quantitative Data for Chiral Separations
| Compound Class | Technique | Chiral Stationary Phase | Mobile Phase/Modifier | Resolution (Rs) | Reference |
| Primary Amines | SFC | Cyclofructan-based | CO₂/Methanol with TFA/TEA | >1.5 for 18/25 compounds | [10] |
| Basic Compounds | SFC | Chiralpak AD-H | CO₂/Ethanol with 0.1% ESA | Successful for 36/45 compounds | [9] |
| Diastereomeric Esters | HPLC | Silica Gel | Not specified | 1.06 - 1.18 | [12] |
| Chiral Amines | HPLC | Cellulose-based (ODH, LUX-3) | Various | Baseline separation achieved | [8] |
Conclusion
The purification of substituted tetrahydropyran amines requires a systematic approach, considering the unique properties of this class of molecules. By following the decision-making workflows and detailed protocols provided in these application notes, researchers can effectively purify these valuable compounds to the high standards required for drug discovery and development. The choice of technique, from flash chromatography for routine purification to chiral SFC for enantiomeric resolution, will ultimately depend on the specific requirements of the project.
References
- 1. biotage.com [biotage.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 9. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tetrahydro-2H-pyran-3-yl)methanamine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The tetrahydropyran ring is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals, prized for its favorable physicochemical properties, including improved solubility and metabolic stability. The primary amine functionality serves as a key handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).
This document provides a detailed, scalable, and efficient synthetic route for the production of this compound derivatives, suitable for industrial applications. The protocol is based on a robust synthesis of a key tetrahydropyran intermediate, followed by a high-yielding conversion to the target primary amine.
Overall Synthetic Strategy
The proposed three-step synthesis is designed for scalability, safety, and efficiency. It begins with the synthesis of a 2-alkyl-3,4-dihydro-2H-pyran-5-carboxylate ester, followed by a diastereoselective reduction to the corresponding saturated tetrahydropyran ester. The ester is then converted to a primary amide, which is subsequently reduced to the final this compound derivative.
Caption: Overall synthetic pathway for this compound derivatives.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 6-Alkyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester
This protocol is adapted from a method suitable for industrial production and focuses on obtaining the thermodynamically stable trans-isomer.[1]
Step 1: Synthesis of 2-Alkyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser is charged with the appropriate alcohol (e.g., 1-propanol, 1.2 eq) and a suitable solvent like toluene.
-
Reaction: Acrolein dimer (1.0 eq) is added dropwise to the reactor while maintaining the temperature below 30°C.
-
Cyclization: After the addition is complete, the mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude 2-alkyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester, which can be used in the next step without further purification.
Step 2: Diastereoselective Reduction to 6-Alkyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester
-
Reactor Setup: A 100 L reactor, as described above, is charged with the crude product from Step 1 and acetic acid.
-
Reagent Addition: 1,1,3,3-tetramethyldisiloxane (3.0 eq) is added, followed by the dropwise addition of methanesulfonic acid (3.0 eq) while maintaining the temperature below 10°C with a cooling bath.[1]
-
Reaction: The reaction mixture is stirred at room temperature for 3-5 hours. Reaction completion is monitored by GC.
-
Work-up and Purification: The reaction mixture is carefully poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield the desired 6-alkyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester, predominantly as the trans-isomer.[1]
Protocol 2: Synthesis of (6-Alkyl-tetrahydro-2H-pyran-3-yl)methanamine
Step 3: Amidation of 6-Alkyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester
-
Reactor Setup: A high-pressure stainless-steel reactor (autoclave) equipped with a mechanical stirrer, pressure gauge, and temperature control is charged with the ester from Protocol 1 and a suitable solvent (e.g., methanol).
-
Reaction: The reactor is cooled, and anhydrous ammonia is introduced. The reactor is then sealed and heated. The reaction is carried out at elevated temperature and pressure until the conversion of the ester to the amide is complete, as monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up: After cooling the reactor to room temperature and venting the excess ammonia, the solvent is removed under reduced pressure. The resulting crude 6-alkyl-tetrahydro-2H-pyran-3-carboxamide is typically a solid and can be purified by recrystallization.
Step 4: Reduction of 6-Alkyl-tetrahydro-2H-pyran-3-carboxamide to the Primary Amine
This step can be performed using various reducing agents. Catalytic hydrogenation is often preferred for large-scale synthesis due to safety and cost considerations.[2][3]
-
Reactor Setup: A high-pressure hydrogenator is charged with the amide from Step 3, a suitable solvent (e.g., THF or ethanol), and a hydrogenation catalyst (e.g., Raney Nickel or a ruthenium-based catalyst).[4][5]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a specified temperature and pressure.[6] The progress of the reduction is monitored by HPLC or GC.
-
Work-up and Purification: Upon completion, the reactor is cooled, and the hydrogen pressure is safely released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The crude amine is then purified by distillation under reduced pressure to yield the final (6-alkyl-tetrahydro-2H-pyran-3-yl)methanamine.
Caption: Experimental workflow for the synthesis of this compound derivatives.
Quantitative Data Summary
The following tables provide representative data for the scale-up synthesis. Yields and purity are based on literature precedents for similar transformations.[1]
Table 1: Process Parameters for the Synthesis of 6-Propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester
| Step | Parameter | Value |
| 1 | Reactants | Acrolein Dimer, 1-Propanol |
| Solvent | Toluene | |
| Temperature | Reflux | |
| Reaction Time | 4-6 hours | |
| Yield (crude) | >95% | |
| 2 | Reactants | Dihydropyran ester, 1,1,3,3-tetramethyldisiloxane, Methanesulfonic acid |
| Solvent | Acetic Acid | |
| Temperature | 0-25°C | |
| Reaction Time | 3-5 hours | |
| Yield (purified) | 85-90% | |
| Purity (GC) | >98% (trans-isomer >80%) |
Table 2: Process Parameters for the Synthesis of (6-Propyl-tetrahydro-2H-pyran-3-yl)methanamine
| Step | Parameter | Value |
| 3 | Reactants | Tetrahydropyran ester, Anhydrous Ammonia |
| Solvent | Methanol | |
| Temperature | 100-120°C | |
| Pressure | 10-15 bar | |
| Reaction Time | 12-18 hours | |
| Yield (purified) | 90-95% | |
| Purity (HPLC) | >99% | |
| 4 | Reactants | Tetrahydropyran amide, Hydrogen |
| Catalyst | Raney Nickel or Ru/C | |
| Solvent | Ethanol | |
| Temperature | 80-100°C | |
| Pressure | 50-70 bar | |
| Reaction Time | 8-12 hours | |
| Yield (purified) | 88-94% | |
| Purity (GC) | >99% |
Safety Considerations
-
Acrolein Dimer: Highly flammable and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Methanesulfonic Acid: Corrosive. Handle with care, using appropriate PPE.
-
High-Pressure Reactions: Both the amidation and hydrogenation steps involve high pressures and require specialized equipment (autoclave/hydrogenator) and trained personnel. Ensure all safety protocols for high-pressure reactions are strictly followed.
-
Hydrogen Gas: Extremely flammable. Use in a designated area with proper ventilation and spark-proof equipment.
-
Raney Nickel: Pyrophoric when dry. Handle as a slurry and never allow it to dry out.
Conclusion
The presented synthetic route offers a practical and scalable method for the production of this compound derivatives. The protocols are designed with industrial applications in mind, focusing on high yields, diastereoselectivity, and the use of readily available reagents. This enables the efficient synthesis of these important building blocks for pharmaceutical research and development.
References
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. Amide reduction - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of Tetrahydropyran Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of tetrahydropyran (THP) compounds. Detailed experimental protocols are provided to guide researchers in academia and industry.
Introduction to Tetrahydropyran Compounds
Tetrahydropyran (THP), also known as oxane, is a saturated six-membered heterocyclic ether.[1] The THP ring is a common structural motif found in a wide variety of natural products, pharmaceuticals, and biologically active compounds. Its derivatives are crucial as intermediates in organic synthesis, often employed as protecting groups for alcohols.[2] The precise characterization of THP-containing molecules, including their stereochemistry, is critical for understanding their biological activity, stability, and for quality control in drug development.
A multi-technique approach is often necessary for the unambiguous structural elucidation and purity assessment of tetrahydropyran derivatives. The primary analytical methods employed include chromatographic techniques (GC and HPLC), spectroscopic methods (NMR, MS, and IR), and X-ray crystallography.
Chromatographic Methods
Chromatography is a fundamental technique for the separation and quantification of THP compounds from complex mixtures, and for the resolution of stereoisomers.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable tetrahydropyran derivatives. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.
Data Presentation: GC Retention Times
The retention time of a compound in GC is dependent on various factors including the column stationary phase, temperature program, and carrier gas flow rate. The following table provides examples of retention times for simple tetrahydropyran derivatives on a common non-polar stationary phase.
| Compound | Stationary Phase | Temperature Program | Carrier Gas | Retention Time (min) |
| Tetrahydropyran | DB-5 (5% Phenyl-methylpolysiloxane) | 50°C (2 min), then 10°C/min to 250°C | Helium | ~5.8 |
| 2-Methyltetrahydropyran | DB-5 (5% Phenyl-methylpolysiloxane) | 50°C (2 min), then 10°C/min to 250°C | Helium | ~6.5 |
| 4-Methyltetrahydropyran | DB-5 (5% Phenyl-methylpolysiloxane) | 50°C (2 min), then 10°C/min to 250°C | Helium | ~6.7 |
Experimental Protocol: GC-MS Analysis of THP Compounds
This protocol outlines a general procedure for the analysis of volatile THP derivatives.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.
2. Materials:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent.
-
Carrier Gas: Helium, high purity (99.999%).
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvent: Dichloromethane or other suitable volatile solvent, HPLC grade.
-
Sample: Tetrahydropyran derivative(s) of interest.
3. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
4. Sample Preparation:
-
Prepare a stock solution of the THP compound in the chosen solvent at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Transfer the solutions to GC vials.
5. Analysis Procedure:
-
Equilibrate the GC-MS system.
-
Inject a solvent blank to check for system contamination.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the unknown sample(s).[3]
6. Data Analysis:
-
Identify the peaks of interest based on their retention times.
-
Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for identification.
-
Quantify the amount of each compound using the calibration curve.
Experimental Workflow: GC-MS Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of THP compounds, including less volatile and thermally labile derivatives. Chiral HPLC is particularly important for the separation of enantiomers.
Data Presentation: Chiral HPLC Retention Times
The separation of enantiomers is highly dependent on the chiral stationary phase (CSP) and the mobile phase composition.
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) |
| Racemic 1-(tetrahydropyran-4-yl)ethanamine | Polysaccharide-based (e.g., Amylose) | Hexane/Isopropanol (90:10) + 0.1% Diethylamine | 1.0 | Enantiomer 1: ~8.5, Enantiomer 2: ~10.2 |
| Racemic 2-phenyltetrahydropyran | Cellulose-based (e.g., Chiralcel OD-H) | Hexane/Ethanol (95:5) | 0.8 | Enantiomer 1: ~12.1, Enantiomer 2: ~13.8 |
Experimental Protocol: Chiral HPLC Separation of THP Enantiomers
This protocol provides a starting point for developing a chiral separation method.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Materials:
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak series).
-
Mobile Phase: HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.
-
Sample: Racemic mixture of the THP derivative.
3. HPLC Parameters:
-
Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol). A typical starting point is 90:10 (v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C (can be varied to optimize separation).
-
Detection Wavelength: Determined by the UV absorbance of the analyte (e.g., 210-254 nm).
-
Injection Volume: 5 - 20 µL.
4. Sample Preparation:
-
Dissolve the racemic sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
5. Method Development and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
If separation is not achieved, systematically vary the ratio of the alcohol in the mobile phase.
-
For basic analytes, adding a small amount of DEA (e.g., 0.1%) can improve peak shape. For acidic analytes, TFA may be used.[4]
-
Once separation is achieved, the method can be used for quantitative analysis.
6. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) if required.
Logical Relationship: Chiral Method Development
Spectroscopic Methods
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups of tetrahydropyran compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information for characterizing THP derivatives.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The chemical shifts of the protons and carbons in the tetrahydropyran ring are influenced by the substituents and their stereochemistry.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Tetrahydropyran | C2/C6-H | ~3.65 (m) | ~68.5 |
| C3/C5-H | ~1.59 (m) | ~26.0 | |
| C4-H | ~1.59 (m) | ~23.5 | |
| 2-Methyltetrahydropyran | C2-H | ~3.3 (m) | ~74.0 |
| C6-Hax | ~3.4 (m) | ~68.0 | |
| C6-Heq | ~3.9 (m) | ~68.0 | |
| CH₃ | ~1.1 (d) | ~22.0 | |
| 4-Methyltetrahydropyran[5] | C2/C6-Hax | ~3.3 (m) | ~67.5 |
| C2/C6-Heq | ~3.9 (m) | ~67.5 | |
| C4-H | ~1.6 (m) | ~30.5 | |
| CH₃ | ~0.9 (d) | ~22.5 |
Experimental Protocol: NMR Analysis of THP Compounds
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
2. Materials:
-
NMR Tubes: 5 mm NMR tubes, clean and dry.
-
Deuterated Solvent: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), etc., appropriate for the sample's solubility.[6]
-
Internal Standard: Tetramethylsilane (TMS) is often included in the deuterated solvent.
3. Sample Preparation:
-
Weigh 5-20 mg of the solid THP compound or use 1-2 drops of a liquid sample.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[7]
-
Filter the solution through a pipette with a small plug of glass wool into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
4. NMR Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.
5. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.
Data Presentation: Characteristic Mass Fragments
The fragmentation of the tetrahydropyran ring in electron ionization (EI) mass spectrometry often involves cleavage adjacent to the oxygen atom.
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Interpretation of Fragments |
| Tetrahydropyran | 86 | 85, 56, 45, 41 | [M-H]⁺, Loss of CH₂O, [C₂H₅O]⁺, [C₃H₅]⁺ |
| 2-Methyltetrahydropyran[8] | 100 | 85, 71, 56, 43 | [M-CH₃]⁺, [M-C₂H₅]⁺, [M-C₃H₆]⁺, [C₃H₇]⁺ |
| 4-Hydroxytetrahydropyran | 102 | 84, 71, 57, 43 | [M-H₂O]⁺, [M-CH₂OH]⁺, [C₃H₅O]⁺, [C₃H₇]⁺ |
Experimental Protocol: LC-MS/MS Analysis of THP Compounds
This protocol is suitable for the analysis of less volatile or more polar THP derivatives.
1. Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
2. Materials:
-
LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: HPLC-grade water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Sample: THP derivative dissolved in a suitable solvent.
3. LC-MS/MS Parameters:
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B, and then return to the initial conditions.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Capillary Voltage: 3-4 kV.
-
Gas Temperature: 300-350°C.
-
Data Acquisition: Full scan mode to identify the molecular ion, followed by product ion scan (MS/MS) of the parent ion to obtain fragmentation data.
4. Sample Preparation:
-
Prepare a stock solution of the THP compound at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to an appropriate concentration (e.g., 1-10 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
5. Analysis Procedure:
-
Equilibrate the LC-MS/MS system.
-
Inject a blank.
-
Inject the sample.
6. Data Analysis:
-
Identify the molecular ion in the full scan spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Use the accurate mass measurement (if using a high-resolution MS) to determine the elemental composition.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry.
Data Presentation: Crystallographic Data for a THP Derivative
The following table presents hypothetical but representative crystallographic data for a substituted tetrahydropyran. Actual data would be obtained from the crystallographic information file (CIF).
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-O Bond Lengths (Å) | 1.43 - 1.45 |
| C-C Bond Lengths (Å) | 1.51 - 1.54 |
| C-O-C Bond Angle (°) | ~112 |
| C-C-C Bond Angles (°) | 109 - 113 |
| C-C-O Bond Angles (°) | 110 - 114 |
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Grow single crystals of the purified THP compound of suitable size and quality (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
2. Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Collect diffraction data using an X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
3. Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, and angles.
4. Data Analysis and Visualization:
-
Analyze the final structure to determine key geometric parameters.
-
Generate graphical representations of the molecule (e.g., ORTEP diagrams).
Overall Characterization Workflow
The comprehensive characterization of a novel tetrahydropyran compound typically follows a logical progression of analytical techniques.
Workflow for Structure Elucidation of a Novel THP Compound
References
- 1. Agilent Workflows for Pharmaceutical Small Molecule Development | Agilent [agilent.com]
- 2. Tetrahydropyran(142-68-7) 1H NMR [m.chemicalbook.com]
- 3. memphis.edu [memphis.edu]
- 4. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]
Troubleshooting & Optimization
Navigating the Synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine. The following information is designed to help improve reaction yields and purity through detailed experimental protocols and comparative data analysis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered in the synthesis of this compound, categorized by the synthetic route.
Route 1: Reductive Amination of Tetrahydro-2H-pyran-3-carbaldehyde
This is a direct and widely used method for synthesizing primary amines from their corresponding aldehydes.
Q1: My yield of this compound is consistently low. What are the potential causes and solutions?
A1: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is crucial. Ensure the reaction pH is mildly acidic (around 5-6) to catalyze imine formation without protonating the amine nucleophile (ammonia). The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine.
-
Side Reactions: The primary amine product can react with the starting aldehyde to form a secondary amine, reducing the yield of the desired product. To mitigate this, a stepwise procedure can be employed: first, ensure complete imine formation, and then introduce the reducing agent.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can sometimes reduce the starting aldehyde to (Tetrahydro-2H-pyran-3-yl)methanol. Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can selectively reduce the imine in the presence of the aldehyde.
-
Reaction Conditions: Ensure the reaction is running at an optimal temperature. While many reductive aminations proceed at room temperature, gentle heating may be required for some substrates.
Q2: I am observing significant amounts of the secondary amine, bis((tetrahydro-2H-pyran-3-yl)methyl)amine, as a byproduct. How can I prevent this?
A2: The formation of secondary amines through dialkylation is a common issue. Here are some strategies to improve selectivity for the primary amine:
-
Use a Large Excess of Ammonia: Employing a large excess of the ammonia source will statistically favor the reaction of the intermediate imine with ammonia over the primary amine product.
-
Stepwise (Indirect) Reductive Amination: First, form the imine by reacting Tetrahydro-2H-pyran-3-carbaldehyde with ammonia. After confirming imine formation (e.g., by TLC or NMR), add the reducing agent. This minimizes the time the primary amine product is in the presence of the starting aldehyde.
-
Catalytic Hydrogenation: Using a heterogeneous catalyst like Raney Nickel with hydrogen gas and ammonia can often provide higher selectivity for the primary amine compared to hydride reducing agents.
Route 2: Reduction of Tetrahydro-2H-pyran-3-carbonitrile
This method involves the reduction of a nitrile functional group to a primary amine.
Q3: The reduction of my Tetrahydro-2H-pyran-3-carbonitrile is incomplete or results in a mixture of products. What should I check?
A3: Challenges in nitrile reduction often relate to the catalyst, reducing agent, and reaction conditions:
-
Catalyst Activity (for Catalytic Hydrogenation): Ensure the catalyst (e.g., Raney Nickel, Palladium on carbon) is fresh and active. Catalyst poisoning can occur from impurities in the starting material or solvent. The addition of ammonia or sodium hydroxide during the hydrogenation can help suppress the formation of secondary and tertiary amine byproducts.[1]
-
Reducing Agent Potency (for Hydride Reduction): For reductions using lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃•THF), ensure the reagents are anhydrous and have not decomposed. LiAlH₄ is a powerful reducing agent, but incomplete reactions can occur with insufficient reagent or at low temperatures. Note that sodium borohydride is generally not strong enough to reduce nitriles on its own.[2]
-
Reaction Temperature and Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure and temperature as specified in the protocol. For hydride reductions, the reaction may require refluxing in a suitable solvent like THF to go to completion.
Route 3: Synthesis from (Tetrahydro-2H-pyran-3-yl)methanol
This two-step approach involves converting the hydroxyl group into a good leaving group, followed by substitution with an amine source.
Q4: I am having trouble with the Gabriel synthesis of this compound. What are common pitfalls?
A4: The Gabriel synthesis is a robust method for preparing primary amines but can present challenges:
-
Inefficient Alkylation of Phthalimide: The first step, the SN2 reaction between potassium phthalimide and the activated alcohol (e.g., (Tetrahydro-2H-pyran-3-yl)methyl bromide or tosylate), can be slow. Ensure you are using a suitable polar aprotic solvent like DMF and that the potassium phthalimide is dry. In some cases, adding a catalytic amount of sodium iodide can facilitate the reaction with alkyl chlorides or bromides.
-
Difficult Phthalimide Cleavage: The final step to release the primary amine can be problematic. While traditional acidic or basic hydrolysis can be harsh, using hydrazine (the Ing-Manske procedure) is often a milder and more effective method. However, the resulting phthalhydrazide precipitate can sometimes be difficult to separate from the product.
-
Side Reactions during Leaving Group Formation: When converting the alcohol to a tosylate or mesylate, ensure the reaction is carried out at low temperatures and with a non-nucleophilic base (like pyridine or triethylamine) to avoid elimination or other side reactions.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route often depends on the availability of starting materials, desired scale, and required purity. The following table summarizes potential yields for the different synthetic pathways. Note: Specific yields for the direct synthesis of this compound are not widely reported in the literature; therefore, yields for analogous or precursor reactions are provided for comparison.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield (%) | Number of Steps |
| Reductive Amination | Tetrahydro-2H-pyran-3-carbaldehyde | NH₃, H₂, Raney Nickel | High (Typical) | 1 |
| Nitrile Reduction | Tetrahydro-2H-pyran-3-carbonitrile | LiAlH₄ or H₂/Catalyst | Good to High (Typical) | 1 |
| From Alcohol (via Mesylate/Tosylate) | (Tetrahydro-2H-pyran-3-yl)methanol | 1. MsCl/TsCl, Et₃N 2. NH₃ | Moderate to Good (Overall) | 2 |
| From Alcohol (Gabriel Synthesis) | (Tetrahydro-2H-pyran-3-yl)methanol | 1. PBr₃ or TsCl/Py 2. K-Phthalimide 3. N₂H₄ | Moderate to Good (Overall) | 3 |
| Precursor Synthesis | Tetrahydro-2H-pyran-3-carbaldehyde | NaBH₄ | 91% (for the alcohol)[3] | N/A |
Detailed Experimental Protocols
Protocol 1: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol (Precursor for Route 3)
This protocol outlines the reduction of the aldehyde to the corresponding alcohol, a key starting material for the indirect amination routes.
-
Reaction Setup: In a round-bottom flask, dissolve Tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., a 15:1 v/v ratio).
-
Reduction: Cool the solution to -10 °C to -5 °C in an ice-salt bath. Add sodium borohydride (NaBH₄) (0.6 eq) portion-wise, maintaining the temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of 1 N HCl (aq) until gas evolution ceases. Extract the mixture with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (Tetrahydro-2H-pyran-3-yl)methanol. A reported yield for a similar reaction is 91%.[3]
Visualizing Synthetic Pathways and Troubleshooting
To aid in understanding the reaction sequences and troubleshooting logic, the following diagrams are provided.
Synthesis Pathways Overview
Caption: Overview of synthetic routes to this compound.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A logical workflow for troubleshooting low yields in reductive amination.
References
Technical Support Center: Synthesis of Polysubstituted Tetrahydropyrans
Welcome to the Technical Support Center for the synthesis of polysubstituted tetrahydropyrans (THPs). This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of THP synthesis, offering troubleshooting guidance and frequently asked questions to address common experimental challenges.
Troubleshooting Guides & FAQs
This section provides solutions to common issues encountered during the synthesis of polysubstituted tetrahydropyrans, presented in a direct question-and-answer format.
Low or No Product Yield
Question: My reaction is yielding very little or no desired tetrahydropyran. What are the common causes and how can I improve the yield?
Answer: Low or no yield in polysubstituted tetrahydropyran synthesis can arise from several factors, primarily related to reaction conditions, reagent quality, and competing side reactions.
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is critical. It is essential to optimize these parameters for your specific substrate.[1]
-
Catalyst Inactivity or Degradation: The catalyst may be inactive or may have degraded. Ensure the catalyst is fresh, properly stored, and handled under anhydrous conditions if it is moisture-sensitive.
-
Poor Quality Starting Materials: Impurities in starting materials or solvents can interfere with the reaction or poison the catalyst.[1] Always use high-purity reagents and anhydrous solvents.
-
Dominant Side Reactions: Competing reaction pathways can consume starting materials, significantly lowering the yield of the desired product.[1] Common side reactions include elimination to form allylic alcohols, and in the case of Prins cyclization, oxonia-Cope rearrangement.[1][2]
Formation of Unexpected Side Products
Question: I am observing significant formation of unexpected products alongside my desired tetrahydropyran. How can I identify and minimize these side products?
Answer: The formation of side products is a frequent challenge. Identification and mitigation strategies depend on the specific synthetic route employed.
-
Prins Cyclization Side Reactions:
-
Oxonia-Cope Rearrangement: This rearrangement of the oxocarbenium ion intermediate can lead to constitutional isomers and racemization.[3][4][5][6][7] The presence of electron-rich aromatic rings on the homoallylic alcohol can favor this pathway, sometimes leading to symmetrical tetrahydropyrans as the major product.[7] To minimize this, consider using substrates with electron-deficient aromatic groups.[7]
-
Elimination Reactions: The carbocation intermediate can undergo elimination to form allylic alcohols, especially in the absence of a nucleophilic trapping agent.[2] Lowering the reaction temperature can favor the desired cyclization over elimination.[2]
-
Dioxane Formation: When using an excess of certain aldehydes, particularly formaldehyde at low temperatures, the formation of 1,3-dioxanes can be a significant side reaction.[2] Using a stoichiometric amount of the aldehyde is crucial to avoid this.
-
-
Side Reactions Involving Protecting Groups:
-
Formation of Diastereomers: The use of a tetrahydropyranyl (THP) protecting group on a chiral alcohol will introduce an additional stereocenter, leading to a mixture of diastereomers which can complicate purification and characterization.[8]
-
Poor Stereoselectivity
Question: My reaction is producing a mixture of diastereomers with low selectivity. How can I improve the stereocontrol?
Answer: Achieving high diastereoselectivity is a common goal and challenge in the synthesis of polysubstituted tetrahydropyrans.
-
For Prins Cyclizations: The stereochemical outcome is often dictated by the chair-like transition state. The choice of Lewis or Brønsted acid catalyst and reaction conditions can significantly influence the diastereoselectivity.
-
For Intramolecular Oxa-Michael Additions: The stereoselectivity can be dependent on whether the reaction is under kinetic or thermodynamic control.
-
Under acidic catalysis, the diequatorial product is often exclusively obtained in a kinetically controlled reaction.
-
Under basic conditions at low temperatures, the reaction is also under kinetic control, but the axial-equatorial isomer may be favored with an (E)-Michael acceptor. Isomerization to the more stable diequatorial isomer can occur at higher temperatures.
-
Purification Challenges
Question: I am having difficulty purifying my polysubstituted tetrahydropyran product, particularly in separating diastereomers. What strategies can I employ?
Answer: The purification of polysubstituted tetrahydropyrans, especially the separation of closely related diastereomers, requires careful technique selection.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC on silica gel is a powerful technique for separating diastereomers. The separation can be influenced by the choice of eluent and the presence of polar functional groups on the molecule.[9] Reversed-phase HPLC can also be effective, with the choice between normal and reversed-phase depending on the polarity of the diastereomers.
-
Flash Column Chromatography: While less resolving than HPLC, careful optimization of the solvent system can sometimes allow for the separation of diastereomers.
-
-
Crystallization:
-
Diastereomeric Recrystallization: This technique can be highly effective for separating diastereomers. The success of this method depends on the differential solubility of the diastereomers in a given solvent system. A screening of various solvents is often necessary to find optimal conditions for selective crystallization of one diastereomer.[10] Seeding with a pure crystal of the desired diastereomer can sometimes facilitate the crystallization process.[11]
-
Data Presentation
Table 1: Influence of Catalyst on Prins Cyclization Yield and Side Products
| Catalyst | Substrate | Aldehyde | Solvent | Temperature (°C) | Yield of THP (%) | Major Side Product(s) | Reference |
| I₂ (5 mol%) | 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol | p-Anisaldehyde | CH₂Cl₂ | Room Temp | 75 | Isomeric Alkenes | [12][13] |
| I₂ (50 mol%) | Acyclic homoallylic alcohol | p-Anisaldehyde | CH₂Cl₂ | Room Temp | 29-41 | 4-iodo-tetrahydropyran | [12][13][14] |
| Cu–ZnO/Al₂O₃ | Tetrahydrofurfuryl alcohol | - | Gaseous Phase | 270 | 89.4 (selectivity) | Dihydropyran, 1-pentanol | [15][16] |
Table 2: Diastereomeric Ratio in THP Ether Formation
| Alcohol Substrate | Protecting Reagent | Catalyst | Solvent | Diastereomeric Ratio (d.r.) | Reference |
| Chiral Secondary Alcohol | 3,4-Dihydropyran | Acid Catalyst | Aprotic Solvent | Mixture of Diastereomers | [8] |
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Prins Cyclization
This protocol describes a general method for the synthesis of tetrahydropyrans from homoallylic alcohols and aldehydes using a catalytic amount of iodine.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.0 equiv) in dichloromethane, add iodine (5 mol %).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12][13][14]
Protocol 2: General Procedure for Chiral HPLC Separation of Diastereomers
This protocol provides a general workflow for the separation of tetrahydropyran diastereomers using HPLC.
Materials:
-
HPLC system with a UV detector
-
Normal-phase silica gel column
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethyl acetate)
-
Sample of the diastereomeric mixture dissolved in a suitable solvent
Procedure:
-
Method Development:
-
Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
If separation is not achieved, systematically vary the mobile phase composition to optimize the resolution between the diastereomeric peaks.
-
-
System Equilibration:
-
Equilibrate the column with the chosen mobile phase until a stable baseline is observed.
-
-
Sample Analysis:
-
Inject a small volume of the dissolved sample onto the column.
-
Monitor the elution profile at a suitable UV wavelength.
-
Collect the fractions corresponding to each separated diastereomer.
-
-
Post-Run Analysis:
Visualizations
Caption: Mechanism of Prins cyclization and competing side reactions.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Utilization of an oxonia-Cope rearrangement as a mechanistic probe for Prins cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chiral Amine Derivatives
Welcome to the technical support center for the purification of chiral amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when selecting a purification method for my chiral amine derivative?
A1: The initial and most critical step is to assess the physicochemical properties of your compound and the scale of your purification. Consider the polarity, solubility, and stability of your amine derivative. For small-scale analytical purposes or challenging separations, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is often the method of choice. For larger-scale purifications, diastereomeric salt crystallization is a well-established and cost-effective technique, provided a suitable resolving agent can be found.[1][2][3]
Q2: How do I choose the right Chiral Stationary Phase (CSP) for my HPLC separation?
A2: There is no universal method for selecting a CSP based solely on the analyte's structure. The most effective approach is to screen a variety of columns with different chiral selectors. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a good starting point as they are broadly applicable for a wide range of racemates, including primary amines.[4] Cyclofructan-based and macrocyclic glycopeptide-based CSPs have also shown high success rates for separating primary amines.[4]
Q3: What is the purpose of adding a basic or acidic additive to the mobile phase in chiral HPLC?
A3: For basic compounds like amines, acidic additives (e.g., trifluoroacetic acid - TFA) are often used, while for acidic compounds, basic additives (e.g., diethylamine - DEA, triethylamine - TEA) are employed. These additives help to improve peak shape and enantioselectivity by minimizing undesirable interactions with residual silanols on the silica surface of the column.[4] The choice and concentration of the additive can significantly impact the separation.[4]
Q4: My diastereomeric salt crystallization is not working. What are some common reasons for failure?
A4: Failure in diastereomeric crystallization can stem from several factors. The chosen resolving agent may not form a stable crystalline salt with your amine. The solubilities of the two diastereomeric salts might be too similar in the chosen solvent, preventing selective crystallization.[5] Additionally, impurities in your racemic mixture can inhibit crystallization.[2] It is often necessary to screen a variety of resolving agents and solvent systems to find optimal conditions.[2]
Q5: How can I improve the yield of my desired enantiomer in a diastereomeric resolution?
A5: The maximum theoretical yield for a single enantiomer from a classical resolution is 50%.[3] To improve the overall yield, the unwanted enantiomer can be racemized and recycled back into the separation process.[6][7] This is a common strategy in industrial settings to minimize waste.
Q6: What is the role of pH in the extraction of chiral amine derivatives?
A6: pH plays a crucial role in the liquid-liquid extraction of amines. To extract a basic amine into an organic solvent, the pH of the aqueous solution should be raised to a level where the amine is in its free base form, making it more soluble in the organic phase. Conversely, to extract the amine back into an aqueous phase, the pH should be lowered with an acid to form the more water-soluble salt. The efficiency of the extraction is highly dependent on the pH of the aqueous phase.[8][9]
Troubleshooting Guides
Chiral HPLC & SFC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase additive (or lack thereof).- Secondary interactions with the stationary phase.- Column overload. | - Add a small amount of a basic additive like DEA or TEA (0.1-0.5%) for basic amines.[4]- For acidic compounds, use an acidic modifier like TFA.- Reduce the sample concentration. |
| No Separation/Poor Resolution | - Incorrect choice of Chiral Stationary Phase (CSP).- Mobile phase is not optimal.- Temperature fluctuations. | - Screen different types of CSPs (polysaccharide, cyclofructan, etc.).[4]- Vary the mobile phase composition (e.g., change the alcohol modifier or its percentage).- Optimize the column temperature, as it can affect enantioselectivity.- Decrease the flow rate; chiral separations often benefit from lower flow rates.[10] |
| Irreproducible Retention Times | - Column not properly equilibrated.- "Memory effects" from previous additives.[11]- Changes in mobile phase composition. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.- Dedicate a column to a specific mobile phase system if possible, or use a rigorous flushing procedure between methods.- Prepare fresh mobile phase daily and ensure accurate mixing. |
| High Backpressure | - Blockage of the column inlet frit.- Sample precipitation on the column. | - Reverse the column and flush it with an appropriate solvent.- Ensure the sample is fully dissolved in the mobile phase before injection.[12]- Use a guard column to protect the analytical column.[12] |
Diastereomeric Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Poor choice of resolving agent.- Unsuitable solvent system.- Solution is not supersaturated. | - Screen a variety of chiral resolving agents (e.g., tartaric acid, mandelic acid derivatives).[2]- Test a range of solvents with varying polarities.- Concentrate the solution or cool it slowly to induce crystallization. |
| Oily Precipitate Forms Instead of Crystals | - Compound "oiling out" due to low melting point or high solubility in the solvent. | - Change the solvent to one in which the diastereomeric salt is less soluble.- Try a lower crystallization temperature.- Use a co-solvent system. |
| Low Enantiomeric Excess (e.e.) of Crystals | - Co-crystallization of both diastereomers.- Inefficient separation of the less soluble diastereomer. | - Recrystallize the product multiple times.- Optimize the solvent system to maximize the solubility difference between the diastereomers.- Ensure slow cooling to promote selective crystallization. |
| Low Yield | - Significant solubility of the desired diastereomeric salt in the mother liquor. | - Cool the crystallization mixture to a lower temperature before filtration.- Minimize the amount of solvent used for washing the crystals.- Consider racemizing and recycling the unwanted enantiomer from the mother liquor.[6] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for a Primary Amine
-
Column Selection: Begin by screening a polysaccharide-based Chiral Stationary Phase (CSP) such as one derived from amylose or cellulose phenylcarbamates.[4]
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the chiral amine derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.
-
Temperature: Maintain a constant column temperature, typically starting at 25°C.
-
Detection: UV detection at an appropriate wavelength for the analyte.
-
-
Optimization:
-
If resolution is not achieved, vary the percentage of the alcohol modifier in the mobile phase.
-
If peaks are still broad, try a different basic additive or adjust its concentration.
-
If separation is still poor, screen other CSPs, such as cyclofructan-based columns.[4]
-
The goal is to achieve a baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks.[14]
-
Protocol 2: Diastereomeric Salt Resolution of a Racemic Amine
-
Resolving Agent Selection: Choose a commercially available and relatively inexpensive chiral acid, such as (+)-tartaric acid or (R)-(-)-mandelic acid.[3][15]
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent in the same solvent, gently heating if necessary.[2][3]
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath or refrigerator, to induce crystallization of the less soluble diastereomeric salt.[3]
-
If no crystals form, try slowly adding a non-polar co-solvent (e.g., diethyl ether) until turbidity is observed, then allow it to stand.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric excess (e.e.) of the amine in the crystalline salt should be determined by chiral HPLC.
-
If the e.e. is not satisfactory, recrystallize the salt from a fresh portion of the solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the amine, liberating the free base.
-
Extract the free amine into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified enantiomer.
-
Visual Guides
Caption: General experimental workflow for the purification of chiral amine derivatives.
Caption: Troubleshooting flowchart for common purification issues.
Caption: Decision tree for selecting a purification method.
References
- 1. pharmtech.com [pharmtech.com]
- 2. onyxipca.com [onyxipca.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Amination Reactions
Welcome to the technical support center for amination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Here, you will find structured information to help you overcome common challenges and optimize your experimental conditions for successful C-N bond formation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the synthesis of arylamines. However, its success is highly dependent on the careful optimization of various reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is failing or giving a low yield. What are the most common causes? A1: Low or no yield in Buchwald-Hartwig aminations can be attributed to several factors. The most frequent issues include:
-
Catalyst and Ligand Choice: The selection of the palladium source and phosphine ligand is critical and substrate-dependent.[1][2] Sterically hindered and electron-rich ligands often lead to higher catalytic activity.
-
Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with base-sensitive functional groups.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) offer broader functional group tolerance.[1]
-
Solvent Effects: The reaction rate and solubility of reagents are heavily influenced by the solvent. Aprotic, nonpolar solvents like toluene and dioxane are standard choices.[1][2]
-
Reaction Temperature: Insufficient temperature can result in slow or incomplete reactions, while excessive heat may cause catalyst decomposition.[1] Typical temperatures range from 80-110°C.[1][3]
-
Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen, and excess water can lead to catalyst decomposition.[1][4] Reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.[3]
-
Substrate Quality: Impurities in the starting materials, particularly the aryl halide or amine, can poison the catalyst.[1]
Q2: How do I choose the optimal palladium precursor and ligand for my specific substrates? A2: The ideal palladium and ligand combination is highly dependent on the specific aryl halide and amine being coupled.[1] Pre-catalysts are often preferred over generating the active catalyst in situ from sources like Pd(OAc)₂ because they provide more reliable and reproducible results.[2][3] For challenging substrates, bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, and XPhos are often successful.[3] The most effective approach for a new transformation is often to screen a variety of ligands.[1]
Q3: What are common side reactions and how can they be minimized? A3: A frequently encountered side reaction is the reductive dehalogenation of the aryl halide.[5] This can sometimes be suppressed by lowering the reaction temperature or adjusting the ligand-to-palladium ratio.[3] Another common issue, especially with primary amines, is the formation of undesired tertiary anilines from a competing diarylation reaction.[6] Judicious choice of the supporting ligand is key to achieving the desired selectivity.[6]
Q4: How can I tell if my catalyst has been poisoned or has decomposed? A4: Catalyst deactivation can manifest in several ways. A stalled reaction that fails to proceed to completion is a primary indicator.[4] The formation of a black precipitate, known as palladium black, is a strong visual sign of catalyst decomposition into its inactive elemental form.[4] Inconsistent or difficult-to-reproduce results may also suggest that trace impurities in reagents or solvents are poisoning the catalyst.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive or poisoned catalyst. | Ensure an inert atmosphere; use high-purity, anhydrous, and deoxygenated reagents and solvents.[3] |
| 2. Suboptimal catalyst/ligand system. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and use a reliable palladium pre-catalyst.[1][3] | |
| 3. Incorrect base choice. | For unprotected N-H heterocycles, consider a strong, hindered base like LiHMDS.[3] For general use, screen bases like NaOtBu, KOtBu, and Cs₂CO₃.[1][3] | |
| 4. Insufficient temperature. | Gradually increase the reaction temperature, typically within the 80-110°C range.[1][3] | |
| Sluggish Reaction | 1. Low temperature. | Increase the reaction temperature, but monitor for catalyst decomposition.[1] |
| 2. Poor reagent solubility. | Select a solvent (e.g., toluene, dioxane, THF) where all components are soluble at the reaction temperature.[1][2] | |
| 3. Low catalyst activity. | Switch to a more active pre-catalyst or a more electron-rich, sterically hindered ligand.[2] | |
| Side Product Formation | 1. Hydrodehalogenation. | Lower the reaction temperature or slightly increase the ligand-to-palladium ratio. Ensure strictly anhydrous conditions.[3] |
| 2. Diarylation of primary amine. | The choice of ligand is critical to control selectivity.[6] Screening different ligands may be necessary. | |
| Catalyst Decomposition | 1. Temperature is too high. | Lower the reaction temperature or use a more thermally stable pre-catalyst.[1] |
| 2. Presence of oxygen. | Ensure the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen).[1] |
Data Presentation: Reagent Selection Guide
Table 1: Common Palladium Precatalysts and Ligands
| Catalyst/Ligand | Class | Typical Substrates & Characteristics |
|---|---|---|
| Palladium Source | ||
| G3/G4 Precatalysts | Palladacycle Precatalysts | Broad ligand compatibility and excellent catalytic activity; easy to activate with weak bases.[7] |
| [Pd(cinnamyl)Cl]₂ | Pd(II) Source | Versatile catalyst system, particularly effective with BippyPhos ligand for a wide range of N-H substrates.[5] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Pd(II) / Pd(0) Sources | Traditional sources, but can be unreliable for in situ catalyst formation and may require higher loadings.[2][8] |
| Ligand | ||
| XPhos / RuPhos | Dialkylbiarylphosphines | Highly active, bulky, and electron-rich. Effective for coupling challenging substrates, including aryl chlorides.[3] |
| BrettPhos | Dialkylbiarylphosphine | Excellent for monoarylation of primary amines.[9] |
| XantPhos / BINAP | Bidentate Ligands | Often used for N-arylation reactions, can be a good starting point for optimization.[5][6] |
Table 2: Base and Solvent Selection
| Reagent | Type | Common Examples | Considerations |
|---|---|---|---|
| Base | Strong, Non-nucleophilic | NaOtBu, KOtBu, LiHMDS | Highly effective but can be incompatible with sensitive functional groups.[1][3] LiHMDS is particularly effective for unprotected N-H heterocycles.[3] |
| Weaker, Inorganic | Cs₂CO₃, K₃PO₄, K₂CO₃ | Offer broader functional group tolerance but may require higher temperatures.[1][3] | |
| Soluble, Organic | DBU | Can enable homogeneous reaction conditions, which is beneficial for scale-up and flow chemistry.[10] | |
| Solvent | Aromatic Hydrocarbons | Toluene, Xylene | Common, effective solvents providing a good temperature range.[2] |
| | Ethers | Dioxane, THF, CPME | Widely used, but chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction.[2] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 mmol), palladium pre-catalyst (0.01-0.05 mmol), ligand (0.012-0.06 mmol), and base (1.4 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe. Then, add the amine (1.2 mmol).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-110°C). Monitor the reaction's progress by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][3]
Visualizations
Caption: General workflow for optimizing a Buchwald-Hartwig amination reaction.
Reductive Amination
Reductive amination is a versatile method for preparing amines from carbonyl compounds. The reaction typically proceeds in one pot by forming an imine or enamine intermediate, which is then reduced in situ.
Frequently Asked Questions (FAQs)
Q1: My reductive amination has a low conversion rate. What are the most common causes? A1: Low conversion can result from several issues. The most common are:
-
Inefficient Imine Formation: The equilibrium may not favor the imine intermediate. This can be caused by steric hindrance, unfavorable electronic effects, or the presence of water, which hydrolyzes the imine.[11]
-
Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[11] If the pH is too low, the amine is protonated and becomes non-nucleophilic; if it's too high, the carbonyl is not sufficiently activated.[11]
-
Incorrect Reducing Agent: The chosen reducing agent might be too reactive, reducing the carbonyl before imine formation, or not reactive enough to reduce the imine.[11]
-
Poor Solubility: If reagents are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.[11]
Q2: How do I choose the correct reducing agent? A2: The choice depends on the reactivity of your substrates and the desired selectivity.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that does not readily reduce aldehydes and ketones, making it ideal for one-pot reactions. It is sensitive to water.[12][13]
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reagent that is stable in acidic solutions.[12] It is effective at a pH where imine formation is favored, but it can release toxic cyanide byproducts.[12]
-
Sodium borohydride (NaBH₄): A stronger reducing agent that can reduce the starting carbonyl.[13] It is best used in a two-step procedure where the imine is formed first before the reducing agent is added.[13][14]
Q3: What are the most common side reactions in reductive amination? A3: The two most prevalent side reactions are:
-
Reduction of the carbonyl starting material: This occurs when the reducing agent is too powerful and reduces the aldehyde or ketone before it can form the imine. Using a milder agent like NaBH(OAc)₃ can prevent this.[11]
-
Aldol condensation: Aldehydes can undergo self-condensation, especially in the presence of a base. Running the reaction under neutral or slightly acidic conditions helps minimize this pathway.[11]
Q4: Can I run the reaction in one pot? A4: Yes, one-pot procedures are very common and efficient for reductive amination. The key is to use a reducing agent, such as NaBH(OAc)₃ or NaBH₃CN, that is selective for the imine/iminium ion in the presence of the carbonyl starting material.[12] It is often beneficial to allow the carbonyl and amine to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inefficient imine formation. | Add a catalytic amount of acid (e.g., acetic acid) to reach a pH of 4-5.[11] Ensure anhydrous conditions or use a drying agent (e.g., MgSO₄). |
| 2. Incorrect reducing agent. | Switch to a different reducing agent. If using NaBH₄, ensure imine formation is complete before addition. For one-pot reactions, use NaBH(OAc)₃ or NaBH₃CN.[11][13] | |
| 3. Amine is protonated (pH too low). | If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. | |
| 4. Reagents are not soluble. | Choose a solvent (e.g., DCE, THF, MeOH) that dissolves all starting materials.[13] | |
| Starting Carbonyl is Reduced | 1. Reducing agent is too reactive. | Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[11][14] |
| 2. One-pot procedure issue. | Allow more time for imine formation before adding the reducing agent. Monitor imine formation by TLC or NMR if possible.[11] | |
| Aldol Condensation Side Products | 1. Reaction conditions are basic. | Run the reaction under slightly acidic or neutral conditions to disfavor aldehyde self-condensation.[11] |
Data Presentation: Reagent Selection Guide
Table 3: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics & Considerations |
|---|---|---|---|
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, DCM, THF, Dioxane | Mild and selective for imines/iminiums. Ideal for one-pot reactions. Water-sensitive.[12][13] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Selective for imines at neutral/acidic pH. Not water-sensitive. Can generate toxic cyanide waste.[12][13] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Stronger reductant; can reduce aldehydes/ketones. Best for two-step procedures after imine formation is complete.[13] |
Experimental Protocols
General One-Pot Protocol for Reductive Amination using NaBH(OAc)₃:
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in a suitable anhydrous solvent (e.g., dichloroethane, DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Adding a catalytic amount of acetic acid (1.0-1.2 equiv.) can be beneficial.[11]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture. The reaction may be exothermic.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.[11]
Visualizations
Caption: Troubleshooting decision tree for low yield in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability and Degradation of Tetrahydropyran Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of tetrahydropyran (THP) compounds. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a tetrahydropyranyl (THP) protecting group and why is it used?
A1: A tetrahydropyranyl (THP) ether is a commonly used protecting group for hydroxyl functional groups in organic synthesis. It is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP). The THP group is favored for its ease of installation, low cost, and general stability under many non-acidic reaction conditions, making it a versatile choice for multi-step syntheses.[1][2][3]
Q2: Under what conditions are THP ethers stable?
A2: THP ethers are notably stable under strongly basic conditions.[4][5] This makes them compatible with a wide range of reagents, including:
-
Organometallics (e.g., Grignard reagents, organolithiums)[5]
-
Metal hydrides[5]
-
Acylating and alkylating reagents[4]
-
Conditions for ester hydrolysis[5]
Q3: What are the primary causes of undesired cleavage of THP protecting groups?
A3: THP ethers are susceptible to cleavage under acidic conditions.[4] While this is useful for intentional deprotection, undesired cleavage can occur due to:
-
Acidic Reagents: Direct use of acidic reagents in subsequent reaction steps.
-
Catalyst Traces: Residual acid catalysts from previous steps.
-
Acidic Stationary Phases: Cleavage can occur during purification on silica gel, which is weakly acidic.
-
Storage Conditions: Improper storage can lead to decomposition if the compounds are exposed to acidic vapors or moisture over time.[1]
Q4: Does the formation of a THP ether create a new stereocenter?
A4: Yes, the reaction of an alcohol with dihydropyran to form a THP ether creates a new stereocenter at the anomeric carbon (the carbon atom bonded to two oxygen atoms). If the starting alcohol is chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis (e.g., NMR).[4][6]
Q5: What are the main degradation pathways for the tetrahydropyran ring itself?
A5: The tetrahydropyran ring, when used as a solvent or as part of a molecule, can degrade under certain conditions. The primary degradation pathways are:
-
Acid-Catalyzed Hydrolysis: This is the most common degradation pathway for THP ethers, leading to the regeneration of the alcohol and the formation of 5-hydroxypentanal.[7]
-
Oxidative Degradation: In the presence of oxidizing agents, the THP ring can undergo degradation. This is often initiated by hydrogen abstraction at the C2 position, leading to C2- or C4-oxidized products or even C-C bond cleavage, depending on the oxidant used.[8][9]
-
Thermal and Photolytic Degradation: While less common, elevated temperatures and exposure to light (especially UV) can induce degradation in some tetrahydropyran-containing compounds.[10]
Troubleshooting Guides
Problem 1: Unexpected Cleavage of THP Group During Reaction or Work-up
Possible Cause: The reaction or work-up conditions are inadvertently acidic.
Troubleshooting Steps:
-
Re-evaluate all reagents: Check the pH of all aqueous solutions. Ensure that any salts used are not acidic (i.e., formed from a strong acid and a weak base).
-
Neutralize acidic washes: During aqueous work-up, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before extraction.
-
Use anhydrous conditions: The presence of water can facilitate proton transfer and create localized acidic environments, especially with certain Lewis acids. Ensure all solvents and reagents are thoroughly dried.
-
Purification on silica gel: If cleavage is observed during column chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina or Florisil.
Problem 2: Incomplete Reaction or Low Yield During THP Protection
Possible Cause 1: Insufficiently active or inappropriate acid catalyst.
Solution:
-
Ensure the acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS)) is fresh and active.
-
For acid-sensitive substrates, a milder catalyst like PPTS is recommended.[2]
-
A variety of heterogeneous catalysts, such as zeolite H-beta or Wells-Dawson acid, can also be effective and offer easier removal.[4][11][12]
Possible Cause 2: Presence of water in the reaction mixture.
Solution:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. The use of molecular sieves can also be beneficial to remove trace amounts of water.
Possible Cause 3: Sub-optimal stoichiometry or temperature.
Solution:
-
Use a slight excess of dihydropyran (DHP), typically 1.1 to 1.5 equivalents.
-
While most THP protection reactions proceed at room temperature, gentle warming (40-50 °C) may be necessary for less reactive alcohols.
Problem 3: Formation of Diastereomers Complicates Analysis
Issue: The formation of diastereomers upon protecting a chiral alcohol leads to complex NMR spectra and potential difficulties in purification.[4][6]
Recommendations:
-
NMR Analysis: For NMR analysis, it is often possible to identify distinct signals for each diastereomer. Higher field NMR instruments (e.g., 400 MHz or higher) can provide better resolution. Integration of these distinct signals can be used to determine the diastereomeric ratio.
-
HPLC Analysis: Diastereomers can often be separated by HPLC on a normal phase column (e.g., silica gel). The separation can be optimized by adjusting the solvent system.[13]
-
Consider Alternative Protecting Groups: If the presence of diastereomers is highly problematic for subsequent steps or purification, consider using an achiral protecting group, such as a silyl ether (e.g., TBS, TIPS) or methoxymethyl (MOM) ether.
Data Presentation
Table 1: Stability of THP Ethers to Various Reagents and Conditions
| Reagent/Condition | Stability | Reference(s) |
| Strong Bases (e.g., NaOH, KOH, t-BuOK) | Stable | [6] |
| Organometallics (e.g., Grignard, Organolithiums) | Stable | [4][5] |
| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Stable | [4][5] |
| Acylating/Alkylating Reagents | Stable | [4] |
| Mild to Strong Acids (e.g., HCl, H₂SO₄, p-TsOH) | Labile | [2][4] |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Labile | [4] |
| Oxidizing Agents | Generally Stable (THP ether linkage) | [6] |
| Reducing Agents (Catalytic Hydrogenation) | Stable |
Table 2: Comparison of Acidic Catalysts for THP Ether Deprotection
| Catalyst | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| p-Toluenesulfonic acid (p-TsOH) | THP-protected alkene | 2-Propanol | 0 to rt | 17 h | quant. | [11] |
| Ferric Perchlorate (Fe(ClO₄)₃) | THP-protected primary alcohol | Methanol | rt | 15 min | 98 | [11] |
| Zeolite H-beta | THP-protected alcohol | - | - | short | high | [4] |
| Wells-Dawson Acid (supported) | THP-protected phenol | THF/1% MeOH | rt | 15 min - 2 h | >95 | [11][12] |
| Lithium Chloride (LiCl) in H₂O/DMSO | Various THP ethers | DMSO/H₂O | 90 | 6 h | 85-95 | [14] |
| Trifluoroacetic acid (TFA) | THP ether | Methanol | rt | 15-30 min | - | [1] |
Table 3: Oxidative Degradation of 4-Methyltetrahydropyran (4-MeTHP) with Various Oxidants
| Oxidizing Agent | Major Degradation Products | Yield of Major Product | Reference(s) |
| Dess-Martin periodinane (DMP) | 4-methyltetrahydro-2H-pyran-2-one | < 1.3% | [8] |
| m-Chloroperbenzoic acid (m-CPBA) | Mixture of C2- and C4-oxidized products | - | [8] |
| t-BuOOH/VO(acac)₂ | 4-oxobutyl formate (ring-opening product) | - | [8] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of a THP-Containing Compound
This protocol outlines a general approach for conducting forced degradation studies to assess the stability of a THP-containing drug substance. The extent of degradation should ideally be between 5-20%.[15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
2. Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
3. Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time points.
5. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80 °C.
-
For solutions, incubate the stock solution at 80 °C.
-
Sample at appropriate time points.
6. Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[15]
-
A control sample should be protected from light to differentiate between thermal and photolytic degradation.
7. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from its degradation products.
-
Quantify the amount of parent compound remaining and the percentage of each degradation product formed.
Protocol 2: Troubleshooting Incomplete THP Protection - A Step-by-Step Guide
This protocol provides a systematic approach to troubleshoot a low-yielding THP protection reaction of a primary alcohol.
1. Initial Reaction Setup (Control):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add 3,4-dihydropyran (DHP) (1.2 equiv).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv).
-
Stir the reaction at room temperature and monitor by TLC every 30 minutes.
2. Troubleshooting Steps (if reaction is incomplete after 2 hours):
-
Step 2a: Increase Catalyst Loading:
-
If little to no reaction is observed, add another portion of PPTS (0.05 equiv). Continue to monitor by TLC.
-
-
Step 2b: Gentle Heating:
-
If the reaction is still sluggish, gently warm the reaction mixture to 40 °C and continue monitoring.
-
-
Step 2c: Use a Stronger Catalyst (with caution):
-
In a separate reaction, repeat the initial setup but use p-toluenesulfonic acid (p-TsOH) (0.02 equiv) as the catalyst. Be aware that stronger acids can sometimes lead to side products.
-
-
Step 2d: Ensure Anhydrous Conditions:
-
If all else fails, rigorously dry all reagents and solvents. Use freshly distilled DCM and DHP. Add activated molecular sieves (4 Å) to the reaction mixture.
-
3. Work-up and Analysis:
-
Once the reaction is complete (as determined by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and identify any major side products.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Identification of impurities in (Tetrahydro-2H-pyran-3-yl)methanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound from tetrahydro-2H-pyran-3-carbonitrile is showing low yield and multiple spots on my TLC plate. What are the likely impurities?
A1: The reduction of a nitrile to a primary amine is a common synthetic route, but can be accompanied by the formation of side products. The most probable impurities in your reaction mixture are the secondary amine, bis((tetrahydro-2H-pyran-3-yl)methyl)amine, and the tertiary amine, tris((tetrahydro-2H-pyran-3-yl)methyl)amine. These impurities arise from the reaction of the initially formed primary amine with the intermediate imine species.
Q2: How can I minimize the formation of secondary and tertiary amine impurities during the reduction of tetrahydro-2H-pyran-3-carbonitrile?
A2: The formation of these over-alkylation products is a known challenge in nitrile reductions. Here are some strategies to improve the selectivity for the primary amine:
-
Choice of Reducing Agent: While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective, they can sometimes promote the formation of byproducts. Catalytic hydrogenation is often a milder alternative that can offer better selectivity.
-
Reaction Conditions for Catalytic Hydrogenation: When using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on Carbon), the addition of ammonia or an ammonium salt to the reaction mixture can help suppress the formation of secondary and tertiary amines.[1]
-
Slow Addition of the Substrate: In the case of LiAlH₄ reduction, a slow, controlled addition of the tetrahydro-2H-pyran-3-carbonitrile solution to the LiAlH₄ suspension can help to maintain a high concentration of the reducing agent relative to the starting material and the primary amine product, thus disfavoring the side reactions.
Q3: I am having difficulty distinguishing between the desired primary amine and the secondary amine impurity by TLC. What analytical techniques are recommended for positive identification?
A3: While TLC can be a useful tool for monitoring the reaction progress, co-elution of the primary and secondary amines can occur. For unambiguous identification, the following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for separating and identifying the components of your reaction mixture. The different amines will have distinct retention times, and their mass spectra will show characteristic fragmentation patterns, allowing for clear identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to identify the different amine products. The chemical shifts of the protons and carbons adjacent to the nitrogen atom will be different for the primary, secondary, and tertiary amines.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the different amines. Derivatization of the amines with a UV-active or fluorescent tag may be necessary for sensitive detection.
Impurity Identification and Characterization
The following tables summarize the expected analytical data for the target compound and its primary impurity. This information is critical for accurate identification and for troubleshooting purification processes.
Table 1: Analytical Data for this compound and a Key Impurity
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ![]() | C₆H₁₃NO | 115.17 |
| Bis((tetrahydro-2H-pyran-3-yl)methyl)amine | ![]() | C₁₂H₂₃NO₂ | 213.32 |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~2.6-2.8 (m, 2H, -CH₂-NH₂), ~3.2-4.0 (m, 4H, -O-CH₂- and -CH-O-), ~1.2-2.0 (m, 5H, other ring protons and -CH-) | ~45-48 (-CH₂-NH₂), ~68-75 (-O-CH₂- and -CH-O-), ~25-35 (other ring carbons) |
| Bis((tetrahydro-2H-pyran-3-yl)methyl)amine | ~2.4-2.6 (m, 4H, -CH₂-NH-CH₂-), ~3.2-4.0 (m, 8H, -O-CH₂- and -CH-O-), ~1.2-2.0 (m, 11H, other ring protons, -CH- and -NH-) | ~50-55 (-CH₂-NH-CH₂-), ~68-75 (-O-CH₂- and -CH-O-), ~25-35 (other ring carbons) |
Table 3: Expected Mass Spectrometry (MS) Data
| Compound Name | Expected Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 115 (M⁺), 116 ([M+H]⁺) | 98 (M-NH₃), 85 (loss of CH₂NH₂), 71, 57, 43 |
| Bis((tetrahydro-2H-pyran-3-yl)methyl)amine | 213 (M⁺), 214 ([M+H]⁺) | 114 (cleavage of one C-N bond with H-transfer), 98 (loss of a (tetrahydro-2H-pyran-3-yl)methyl group), 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: A solution of tetrahydro-2H-pyran-3-carbonitrile (1 equivalent) in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with the solvent.
-
Purification: The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: A solution of tetrahydro-2H-pyran-3-carbonitrile (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or THF) containing aqueous ammonia (e.g., 25% solution) is placed in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of Raney Nickel or 5-10% Palladium on Carbon (Pd/C) is added to the solution.
-
Hydrogenation: The vessel is connected to a hydrogen source and pressurized to the desired hydrogen pressure (e.g., 50-500 psi). The mixture is then agitated or stirred vigorously at room temperature or elevated temperature until the uptake of hydrogen ceases.
-
Work-up: The catalyst is carefully filtered off through a pad of celite.
-
Purification: The solvent is removed from the filtrate under reduced pressure to afford the crude product, which can be purified by distillation or column chromatography.
Visualizations
Caption: Synthesis pathway and formation of impurities.
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: Enhancing Stereoselectivity in Tetrahydropyran Synthesis
Welcome to the Technical Support Center for stereoselective tetrahydropyran (THP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in your experimental work. Here you will find troubleshooting guides for specific issues and frequently asked questions, all presented in a direct question-and-answer format.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of tetrahydropyrans, offering potential causes and solutions.
Issue 1: Poor Diastereoselectivity in Prins Cyclization
Question: I am performing a Prins cyclization to synthesize a substituted tetrahydropyran, but I am observing a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?
Answer: Low diastereoselectivity in Prins cyclizations is a common issue that can often be resolved by carefully tuning the reaction conditions. The stereochemical outcome is highly dependent on the catalyst, substrate, and reaction temperature.[1] Here are several factors to consider:
-
Catalyst Choice: The nature of the Lewis acid or Brønsted acid catalyst is critical. Different catalysts can favor different transition states, leading to different diastereomers. For instance, while SnCl₄ is commonly used, other Lewis acids like InCl₃ have been shown to mediate highly diastereoselective cyclizations.[2] Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have also been shown to be effective.[3]
-
Reaction Temperature: Temperature can significantly influence the equilibrium between different diastereomeric transition states.[1][4] Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[4] A systematic screening of temperatures is recommended.[1]
-
Solvent Polarity: The polarity of the solvent can affect enantioselectivity. In some asymmetric Prins cyclizations, a decrease in solvent polarity has been shown to increase enantioselectivity.[5]
-
Substrate Structure: The substituents on your homoallylic alcohol and aldehyde can influence the facial selectivity of the cyclization. Electron-rich aromatic substituents on the homoallylic alcohol can sometimes lead to racemization through a competing oxonia-Cope rearrangement.[5][6][7]
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A troubleshooting workflow for improving low diastereoselectivity.
Issue 2: Low Enantioselectivity in Asymmetric Oxa-Pictet-Spengler Reaction
Question: My asymmetric oxa-Pictet-Spengler reaction is yielding a product with low enantiomeric excess (e.e.). What are the key factors to control for higher enantioselectivity?
Answer: Achieving high enantioselectivity in the oxa-Pictet-Spengler reaction has been a historical challenge, but recent advances in organocatalysis have provided robust solutions.[8] Key factors to consider include:
-
Cooperative Catalysis: The use of a cooperative catalytic system, such as a chiral phosphoric acid (CPA) combined with a hydrogen-bond donor (e.g., a urea or thiourea derivative), can significantly enhance both reactivity and enantioselectivity.[8][9] The two catalysts can form a self-assembled ternary complex with the substrate, creating a well-defined chiral environment.[8]
-
Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount. For instance, sterically congested imidodiphosphate (IDP) catalysts have been used to produce isochromanes with high stereochemical fidelity.[8]
-
Reaction Conditions: As with other stereoselective reactions, temperature and solvent can play a crucial role. Optimization of these parameters is often necessary to achieve the best results.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for achieving high stereoselectivity in THP synthesis?
A1: Several catalytic systems are widely used. For the Prins cyclization , Lewis acids such as InCl₃ and TMSOTf are frequently employed for diastereoselective reactions.[2][5] For asymmetric versions, chiral Brønsted acids like confined imino-imidodiphosphates (iIDPs) have proven highly effective for a broad range of substrates.[3][10] For the oxa-Pictet-Spengler reaction , cooperative catalysis involving a chiral phosphoric acid (CPA) and a hydrogen-bond donor is a state-of-the-art approach for high enantioselectivity.[8]
Q2: How can I minimize the formation of side products like dienes in a Prins cyclization?
A2: The formation of undesired side products often arises from the high reactivity of the oxocarbenium ion intermediate.[2] To minimize these side reactions, consider the following:
-
Use Milder Catalysts: Harsh reaction conditions with strong acids can lead to elimination.[2] Employing milder catalysts can help to control the reactivity.
-
Optimize Temperature: Excessively high temperatures can promote side reactions.[1] Running the reaction at lower temperatures can often suppress the formation of byproducts.
-
Efficient Trapping of the Intermediate: Ensure that the nucleophilic trapping of the oxocarbenium ion is efficient. This can sometimes be influenced by the choice of solvent and the concentration of the reactants.
Q3: Can protecting groups influence the stereochemical outcome of my reaction?
A3: Yes, protecting groups can have a significant impact on stereoselectivity, particularly in reactions involving carbonyl compounds like aldol additions to form THP precursors. The choice of protecting group on an aldehyde, for example, can influence the facial selectivity of nucleophilic attack.[4] It is important to consider the steric and electronic effects of the protecting groups used on your substrates.
Data Presentation
Table 1: Comparison of Catalysts in Asymmetric Prins Cyclization
| Catalyst/Conditions | Substrate (Aldehyde) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |
| (R)-[(tolBINAP)Pt(NC₆F₅)₂][SbF₆]₂ | Glyoxylate ester | - | - | Varies with solvent | [5] |
| Chiral Imidodiphosphoric Acid (IDP) | Aromatic Aldehydes | High | > 20:1 | up to 99:1 | [11] |
| Imino-imidodiphosphate (iIDP) 6a | Aliphatic Aldehydes | Good | - | up to 95.5:4.5 | [3][10] |
| Imino-imidodiphosphate (iIDP) 6b | Aromatic Aldehydes | >99 | - | up to 95.5:4.5 | [3] |
Table 2: Effect of Cooperative Catalysis in Enantioselective Oxa-Pictet-Spengler Reaction
| Chiral Catalyst | Co-catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Chiral Phosphoric Acid (CPA) | Urea derivative | Good to Excellent | High | [8] |
| Bisthiourea compound | Indoline HCl salt | Good | High | [9] |
Experimental Protocols
Protocol 1: Diastereoselective Prins Cyclization using TMSOTf
This protocol is adapted from a general procedure for silyl-Prins cyclizations.[2][5]
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of the homoallylic alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (0.05 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting materials are consumed, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Signaling Pathway for Cooperative Catalysis in Oxa-Pictet-Spengler Reaction
Caption: A simplified diagram of the cooperative catalysis mechanism.[8]
Protocol 2: Asymmetric Aldol Reaction for THP Precursor Synthesis
This protocol is based on the formation of a titanium enolate to achieve high diastereoselectivity.[4]
-
Enolate Formation: To a solution of Tetrahydro-4H-pyran-4-one (1.0 equiv.) in a suitable aprotic solvent (e.g., CH₂Cl₂) at -78 °C, add a solution of TiCl₄ (1.1 equiv.) dropwise. Stir the mixture for 30 minutes. Then, add a tertiary amine base (e.g., triethylamine, 1.2 equiv.) and stir for another 1 hour to form the titanium enolate.
-
Aldol Addition: To the solution of the titanium enolate at -78 °C, add a solution of the desired aldehyde (1.0 equiv.) in the same solvent dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the aldol adduct with high diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Catalytic Asymmetric Prins Cyclization [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Functionalized Tetrahydropyrans
Welcome to the Technical Support Center for the synthesis of functionalized tetrahydropyrans (THPs). This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses specific issues you may encounter during the synthesis of functionalized tetrahydropyrans, offering potential causes and solutions.
FAQ 1: Low or No Yield of the Desired Tetrahydropyran
Question: My reaction is yielding very little or none of my target tetrahydropyran. What are the common causes and how can I improve the yield?
Answer: Low or no product yield is a frequent challenge and can originate from several factors related to reagents, catalysts, or reaction conditions.[1]
-
Catalyst Inactivity or Poisoning: The Lewis or Brønsted acid catalyst may be inactive. Ensure it is fresh and stored under appropriate conditions, such as the exclusion of moisture for water-sensitive catalysts like InCl₃.[1] Impurities in starting materials or solvents can also poison the catalyst.[1] High-purity reagents and solvents are crucial for success.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly influence the yield. Optimization of these parameters for your specific substrate is critical. For instance, in some cyclizations, lowering the temperature can favor the desired pathway over side reactions.[2]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. Increasing the reaction time or temperature, or using a more active catalyst, may be necessary.[2]
-
Product Instability: The desired tetrahydropyran may be degrading under the reaction or workup conditions.[2] Consider performing the reaction at a lower temperature or using a buffered workup to avoid exposure to strong acids or bases.[2]
FAQ 2: Poor Stereoselectivity in Tetrahydropyran Synthesis
Question: I am obtaining a mixture of diastereomers with low selectivity. How can I improve the stereocontrol in my reaction?
Answer: Achieving high diastereoselectivity is a common hurdle in tetrahydropyran synthesis. The stereochemical outcome is highly dependent on the catalyst, substrate, and reaction conditions.[1]
-
Catalyst Choice: The nature of the catalyst plays a pivotal role. For Prins-type cyclizations, for example, iron(III) salts with trimethylsilyl halides have been shown to promote the formation of all-cis disubstituted tetrahydropyrans.[2] Chiral catalysts, such as chiral N-triflylphosphoramides, have been used for enantioselective Prins cyclizations.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[1]
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. A screen of different solvents may be beneficial to optimize stereoselectivity.[1]
-
Substrate Control: Intramolecular reactions, such as intramolecular Prins cyclizations, often exhibit higher stereocontrol due to the constrained nature of the transition state.[2] The geometry of the starting material, for example in homoallylic alcohols, can also dictate the configuration of the resulting tetrahydropyran.[4]
FAQ 3: Significant Formation of Side Products
Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired tetrahydropyran formation, depending on the synthetic route.
-
Elimination Products (Allylic Alcohols): In Prins cyclizations, the carbocation intermediate can lose a proton to form an allylic alcohol, especially in the absence of a nucleophile like water.[2] To minimize this, ensure the presence of a nucleophile to trap the carbocation or use milder reaction conditions.[2]
-
Dioxane Formation: In reactions involving formaldehyde, particularly at low temperatures and in excess, the formation of 1,3-dioxanes can be a major side reaction.[1][2] Using a stoichiometric amount of formaldehyde is crucial.[2]
-
Racemization or Epimerization: Loss of stereochemistry can occur through competing pathways like the oxonia-Cope rearrangement in Prins cyclizations.[5][6][7] This is more prevalent when intermediates, such as stabilized benzylic cations, can form.[6][7] Using milder catalysts or reaction conditions can sometimes suppress these rearrangements.
-
Polymerization: Alkenes, especially styrenes, are prone to polymerization under strongly acidic conditions.[1] Using a milder catalyst or lower catalyst loading can mitigate this issue.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on Diastereoselectivity in a Prins-Type Cyclization
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | InCl₃ | CH₂Cl₂ | 25 | 85:15 | 78 |
| 2 | InCl₃ | CH₃CN | 25 | 90:10 | 82 |
| 3 | InCl₃ | CH₂Cl₂ | 0 | 92:8 | 75 |
| 4 | Sc(OTf)₃ | CH₂Cl₂ | 25 | 95:5 | 85 |
| 5 | Sc(OTf)₃ | CH₂Cl₂ | 0 | >99:1 | 81 |
Note: This table is a representative example based on general principles discussed in the literature and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Prins Cyclization
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, 0.1-0.2 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized tetrahydropyran.
Protocol 2: Intramolecular Oxa-Michael Addition for Tetrahydropyran Synthesis
-
Preparation: Dissolve the substrate containing both a hydroxyl group and an α,β-unsaturated carbonyl moiety (1.0 equiv) in a suitable solvent (e.g., THF, CH₂Cl₂).
-
Catalyst/Base Addition: Add the catalyst (e.g., a Lewis acid for activation of the enone, or a base like DBU to deprotonate the alcohol) to the solution at room temperature or a specified temperature.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, neutralize the reaction mixture if necessary (e.g., with a mild acid if a base was used, or with a mild base if an acid was used). Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Prins cyclization reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Common Issues in Intramolecular Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during intramolecular cyclization reactions.
I. Frequently Asked Questions (FAQs)
Q1: My reaction is primarily yielding linear polymers or oligomers instead of the desired cyclic product. What is the main cause and how can I fix it?
A1: The formation of polymers or oligomers indicates that intermolecular reactions are favored over the desired intramolecular cyclization. This is the most common issue in cyclization reactions and is highly dependent on the concentration of the starting material. At high concentrations, the reactive ends of different molecules are more likely to encounter each other, leading to chain growth.
Solution: The most effective strategy to favor intramolecular cyclization is to employ high-dilution conditions . This reduces the probability of intermolecular collisions. A pseudo-high dilution effect can be achieved by the slow addition of the substrate to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the reactive species low. On-resin cyclization in solid-phase synthesis also leverages a "pseudo-dilution" effect, as the polymer support physically isolates the reacting chains.[1]
Q2: How does ring size affect the efficiency of an intramolecular cyclization reaction?
A2: Ring size has a significant impact on the rate and feasibility of cyclization. The formation of 5- and 6-membered rings is generally the most favorable kinetically and thermodynamically. The formation of small rings (3- and 4-membered) is often slow due to high angle strain in the transition state. Medium-sized rings (8- to 11-membered) are challenging to form due to a combination of transannular strain (steric hindrance across the ring) and an unfavorable entropic cost. Large rings (12-membered and larger) behave more like intermolecular reactions as the two reactive ends of the molecule are far apart.
Q3: What are Baldwin's Rules and how can they help me predict the outcome of my cyclization?
A3: Baldwin's Rules are a set of qualitative guidelines that predict the relative favorability of different types of ring-closing reactions based on the geometry of the transition state. The rules classify cyclizations based on:
-
Ring size: The number of atoms in the newly formed ring.
-
Exo vs. Endo: Whether the bond being broken is outside (exo) or inside (endo) the newly formed ring.
-
Hybridization: The hybridization of the atom being attacked (e.g., tet for sp³, trig for sp², dig for sp).
These rules can help you anticipate whether a particular intramolecular reaction pathway is likely to be favored or disfavored, allowing for better design of your synthetic strategy.[2][3] For example, a 5-exo-tet cyclization is favored, while a 5-endo-trig is disfavored.[2] It's important to remember that these are guidelines, and exceptions exist.[3][4]
Q4: What is the Thorpe-Ingold effect and how can I use it to my advantage?
A4: The Thorpe-Ingold effect, also known as the gem-dimethyl effect, describes the observation that increasing steric hindrance on the carbon atoms connecting the two reactive centers can accelerate the rate of an intramolecular reaction.[5][6] This is because the bulky groups compress the bond angle between the reactive chains, bringing the reactive ends closer together and increasing the probability of a productive collision.[1] You can intentionally design your substrate with gem-dialkyl groups or other bulky substituents on the backbone to promote cyclization.[5]
Q5: My starting material is not consumed, or the reaction is very slow. What can I do?
A5: A sluggish or incomplete reaction can be due to several factors:
-
Insufficient activation: The electrophilic or nucleophilic centers may not be reactive enough. Consider using a more potent catalyst or activating agent.
-
Unfavorable conformation: The linear precursor may not readily adopt the necessary conformation for cyclization. Introducing "turn-inducing" elements like proline or glycine in peptide cyclizations can help pre-organize the molecule.[1]
-
Low temperature: While lower temperatures can sometimes improve selectivity, they also decrease the reaction rate. A careful optimization of the reaction temperature is often necessary.
-
Poor solvent choice: The solvent can influence the conformation of the substrate and the solubility of reactants and intermediates. Screening different solvents can have a significant impact on the reaction outcome.
Q6: I am observing unexpected side products. How can I identify and minimize them?
A6: The formation of side products is a common challenge.
-
Identification: The first step is to characterize the side products using analytical techniques such as Mass Spectrometry (MS) to determine their molecular weight and NMR spectroscopy to elucidate their structure. HPLC can be used to separate and quantify the different components of the reaction mixture.
-
Minimization: Once the structure of a side product is known, you can often deduce the reaction pathway leading to its formation and modify the reaction conditions to disfavor it. Common side reactions include elimination, rearrangement, and reactions with the solvent or impurities. Using protecting groups for sensitive functionalities can prevent unwanted side reactions.[7]
II. Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems in intramolecular cyclization reactions.
Problem 1: Low or No Yield of the Desired Cyclic Product
| Potential Cause | Troubleshooting Steps |
| Intermolecular competition is dominant | • Implement high-dilution conditions by either using a large volume of solvent or by slowly adding the substrate with a syringe pump. • For solid-phase synthesis, consider on-resin cyclization. |
| Unfavorable ring size | • Re-evaluate the synthetic route. If forming a medium-sized ring, consider strategies like the Thorpe-Ingold effect to promote cyclization. |
| Poor reactivity of starting material | • Increase the reaction temperature. • Use a more active catalyst or a different type of catalyst. • Check the purity and stability of your starting material. |
| Steric hindrance | • Modify the substrate to reduce steric clash in the transition state. • For peptide cyclizations, try cyclizing at a glycine or proline residue.[1] |
| Decomposition of starting material or product | • Lower the reaction temperature. • Ensure the reaction is performed under an inert atmosphere if reactants or products are air-sensitive. • Use a buffered workup to avoid exposure to harsh pH conditions. |
Problem 2: Formation of Intermolecular Byproducts (Dimers, Trimers, Polymers)
| Potential Cause | Troubleshooting Steps |
| High concentration of reactant | • Decrease the overall concentration of the reaction. • Use the slow addition technique with a syringe pump to maintain a low instantaneous concentration of the reactant. |
| Slow intramolecular reaction rate | • Increase the temperature to accelerate the desired intramolecular pathway (be mindful of potential side reactions). • Use a more efficient catalyst. |
| Linear precursor conformation disfavors cyclization | • Introduce conformational constraints into the linker to pre-organize the molecule for cyclization. |
Problem 3: Formation of Other Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Presence of reactive functional groups | • Protect sensitive functional groups that may interfere with the desired reaction using appropriate protecting groups.[7] |
| Side reactions with solvent or impurities | • Use high-purity, anhydrous solvents. • Ensure all reagents are free from impurities. |
| Epimerization or racemization | • Lower the reaction temperature. • Use milder coupling reagents or bases. • For peptide cyclizations, cyclizing at a glycine or proline can minimize this issue.[1] |
| Rearrangement of an intermediate | • Modify the substrate or reaction conditions to disfavor the rearrangement pathway. |
III. Data Presentation
The ratio of intramolecular to intermolecular products is highly dependent on the effective concentration of the reacting species. The following table provides a general overview of this relationship for the formation of different ring sizes. Note that these are generalized values and the actual outcomes will depend on the specific reaction, substrate, and conditions.
| Ring Size (n) | Typical Concentration Range to Favor Intramolecular Cyclization | General Trend for Intermolecular Competition | Relative Rate of Cyclization (k_intra / k_inter at 1M) |
| 3, 4 | < 0.1 M | Low, but cyclization is slow due to ring strain. | Low |
| 5 | < 1 M | Low; 5-membered rings form very rapidly. | Very High |
| 6 | < 0.1 M | Moderate; 6-membered rings form readily. | High |
| 7 | < 0.01 M | Moderate to High | Moderate |
| 8-11 (Medium) | < 0.001 M | Very High; difficult to avoid polymerization. | Very Low |
| 12-15 (Large) | < 0.01 M | High, but cyclization becomes more favorable than for medium rings. | Increasing with ring size |
| >15 (Macrocycles) | < 0.005 M | High, but manageable with high dilution. | Approaches a constant value |
IV. Experimental Protocols
Protocol 1: High-Dilution Reaction Setup Using a Syringe Pump
This protocol describes a general procedure for performing an intramolecular cyclization reaction under high-dilution conditions by the slow addition of a reactant.
Materials:
-
Three-necked round-bottom flask
-
Reflux condenser (if heating)
-
Inert gas inlet (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Gas-tight syringe of appropriate volume
-
Long, flexible needle or cannula
-
Septa for sealing ports
Procedure:
-
System Setup: Assemble the three-necked flask with the condenser (if needed), inert gas inlet, and a septum on the third neck. Ensure the system is flame-dried or oven-dried to remove moisture if the reaction is sensitive to water.
-
Solvent and Reagents: Add the bulk of the anhydrous solvent and any reagents that are not being added slowly to the reaction flask. If a catalyst is being used, it is typically added to the flask at this stage.
-
Initiate Stirring and Inert Atmosphere: Begin stirring the solution in the flask and establish an inert atmosphere by purging with nitrogen or argon.
-
Prepare the Syringe: In a separate, dry flask, prepare a solution of the reactant to be added slowly in the same anhydrous solvent. Draw this solution into the gas-tight syringe.
-
Mount the Syringe on the Pump: Securely mount the syringe onto the syringe pump. Attach the long needle or cannula to the syringe.
-
Position the Needle: Carefully insert the needle through the septum on the reaction flask, ensuring the tip is below the surface of the solvent but not so low that it interferes with the stir bar.
-
Set the Syringe Pump: Program the syringe pump to deliver the solution at the desired rate. Typical addition times can range from a few hours to over 24 hours, depending on the reaction. A common starting point is to aim for an addition rate that maintains the reactant concentration in the flask below 0.01 M.
-
Start the Addition: Begin the slow addition of the reactant solution from the syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, stop the syringe pump and proceed with the appropriate workup and purification procedure.
Protocol 2: General Procedure for Monitoring Reaction Progress by HPLC
This protocol provides a general workflow for using High-Performance Liquid Chromatography (HPLC) to monitor the progress of an intramolecular cyclization.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 for reverse-phase)
-
HPLC-grade solvents for the mobile phase
-
Microsyringes for sampling
-
Small vials for sample quenching and dilution
-
0.22 µm syringe filters
Procedure:
-
Method Development (Before the Reaction):
-
Develop an HPLC method that can resolve the starting material, the desired cyclic product, and any major expected byproducts.
-
Inject standards of the starting material and, if available, the product to determine their retention times.
-
Optimize the mobile phase composition (e.g., gradient of acetonitrile in water with 0.1% trifluoroacetic acid) and flow rate to achieve good separation in a reasonable time.
-
-
Reaction Sampling:
-
At various time points during the reaction (e.g., t = 0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture using a microsyringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of acid, base, or water, depending on the reaction) to stop the reaction.
-
-
Sample Preparation:
-
Dilute the quenched aliquot with the HPLC mobile phase to a concentration suitable for analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product(s).
-
Plot the concentration (or peak area) of the starting material and product(s) as a function of time to generate a reaction profile. This will show the consumption of the starting material and the formation of the product over time, indicating when the reaction is complete.
-
V. Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in intramolecular cyclization reactions.
Relationship between Reaction Parameters and Outcome
Caption: Key reaction parameters influencing the outcomes of intramolecular cyclization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 4. Baldwin's_rules [chemeurope.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 7. Baldwin's rules wikipedia, the free encyclopedia | PDF [slideshare.net]
Technical Support Center: Catalyst Selection and Optimization for Tetrahydropyran Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tetrahydropyran (THP) derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing tetrahydropyrans?
A1: The formation of tetrahydropyrans is often achieved through several key catalytic strategies:
-
Acid-Catalyzed Addition to Dihydropyran (DHP): This is a widely used method for protecting alcohols, involving the acid-catalyzed addition of an alcohol to the vinyl ether of 3,4-dihydro-2H-pyran (DHP).[1] Both homogeneous and heterogeneous acid catalysts are effective.
-
Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form a 4-hydroxytetrahydropyran.[2][3]
-
Hetero-Diels-Alder Cycloaddition: This method provides access to tetrahydropyran-4-one derivatives through the cycloaddition of dienes and aldehydes, often catalyzed by Lewis acids.[4]
-
Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system can be catalyzed by acids or bases to form the THP ring.[4][5]
-
Hydrogenation of Dihydropyran (DHP): Catalytic hydrogenation of DHP using metal catalysts like Ni/SiO2 can produce tetrahydropyran with high yield and selectivity.[6][7]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice between a homogeneous and heterogeneous catalyst depends on the specific requirements of your synthesis:
-
Homogeneous Catalysts (e.g., p-toluenesulfonic acid, In(OTf)₃) are dissolved in the reaction mixture, often leading to high activity and selectivity under mild conditions. However, their removal from the reaction product can be challenging.
-
Heterogeneous Catalysts (e.g., NH₄HSO₄@SiO₂, Amberlyst-15, zeolites) are in a different phase from the reactants, which simplifies catalyst recovery and recycling, making the process more environmentally friendly and cost-effective.[8][9] They are particularly suitable for continuous flow reactions.[7]
Q3: What is the reaction mechanism for the acid-catalyzed formation of a THP ether from an alcohol and dihydropyran?
A3: The reaction proceeds through a three-step mechanism:
-
Protonation of Dihydropyran: The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion intermediate.[1]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbocation.[1]
-
Deprotonation: A weak base, such as the conjugate base of the acid catalyst, removes the proton from the newly formed ether, regenerating the catalyst and yielding the THP ether.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is not producing the desired tetrahydropyran, or the yield is very low. What are the possible causes and how can I improve it?
A: Low or no yield can be attributed to several factors:
-
Catalyst Inactivity:
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions, especially for moisture-sensitive catalysts.[10] For heterogeneous catalysts, verify that proper activation procedures have been followed.
-
-
Insufficient Catalyst Loading:
-
Solution: While catalytic amounts are required, the optimal loading can vary. Perform a screen of catalyst loading to find the most effective concentration. For example, some reactions proceed efficiently with as little as 3 mol ‰ of catalyst.[9]
-
-
Poor Quality Reagents or Solvents:
-
Solution: Use freshly distilled or high-purity solvents and reagents. Impurities can poison the catalyst.
-
-
Unfavorable Reaction Conditions:
-
Solution: Systematically optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC to determine the point of maximum conversion.
-
Issue 2: Poor Diastereoselectivity
Q: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A: Achieving high diastereoselectivity is a common challenge. Consider the following:
-
Catalyst Choice: The catalyst plays a critical role in controlling stereochemistry.
-
Reaction Temperature:
-
Solution: Lowering the reaction temperature can enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[10]
-
-
Solvent Effects:
-
Solution: The polarity of the solvent can influence the stability of transition states. Screen a variety of solvents to find the optimal one for your desired stereochemical outcome.[10]
-
Issue 3: Formation of Side Products
Q: I am observing significant formation of side products. What are the common side reactions and how can I suppress them?
A: Side reactions can compete with the desired THP formation:
-
Over-reduction: In hydrogenation reactions, the ketone group of a tetrahydropyran-4-one can be reduced to a secondary alcohol.
-
Solution: Use milder reaction conditions (lower temperature and pressure) and carefully monitor the reaction to stop it once the starting material is consumed.[12]
-
-
Elimination Reactions: In acid-catalyzed reactions, the carbocation intermediate may undergo elimination to form allylic alcohols.
-
Solution: Employing a nucleophilic counter-ion or additive can help trap the carbocation and promote cyclization.[10]
-
-
Polymerization of DHP: Strong acids can sometimes lead to the polymerization of dihydropyran.
-
Solution: Use a milder acid catalyst or a lower catalyst loading. Consider using a heterogeneous catalyst which can sometimes mitigate this issue.
-
Quantitative Data Summary
Table 1: Performance of Various Catalysts in Tetrahydropyranylation of Alcohols.
| Catalyst | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NH₄HSO₄@SiO₂ | 2-Phenylethanol | CPME | RT | 4 | >95 | [8][9] |
| Amberlyst 15 | 2-Phenylethanol | CPME | RT | 2 | >95 | [9] |
| Montmorillonite K10 | 2-Phenylethanol | CPME | RT | 3 | >95 | [9] |
| Pd(OAc)₂ / PyrOx L1 | (R)-DHP-alcohol | DMF | RT | 24 | 60-70 | [13] |
| Ni/SiO₂ | Dihydropyran | - | 150-200 | Continuous | 98 | [7] |
| Bismuth Triflate | Various Alcohols | Solvent-free | RT | 0.2-1 | 85-98 | [14] |
| Zeolite H-beta | Various Alcohols | CH₂Cl₂ | RT | 0.5-2 | 90-98 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Tetrahydropyranylation of an Alcohol using a Heterogeneous Catalyst (NH₄HSO₄@SiO₂)
-
Catalyst Preparation: Prepare NH₄HSO₄@SiO₂ by mixing ammonium hydrogen sulfate and silica gel in appropriate proportions and heating to remove moisture.
-
Reaction Setup: To a solution of the alcohol (1.0 mmol) in a green ethereal solvent like cyclopentyl methyl ether (CPME) (0.25 M), add 3,4-dihydro-2H-pyran (DHP) (1.1 mmol, 1.1 equiv).
-
Catalyst Addition: Add the NH₄HSO₄@SiO₂ catalyst (3 mol ‰).
-
Reaction: Stir the mixture at room temperature for 4 hours.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The catalyst can be washed with the solvent, dried, and reused.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Prins Cyclization Catalyzed by In(OTf)₃
-
Reaction Setup: In an inert atmosphere, dissolve the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add Indium(III) triflate (In(OTf)₃) (10-20 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Caption: Acid-catalyzed formation of a THP ether.
Caption: General experimental workflow for THP synthesis.
Caption: Decision tree for catalyst selection in THP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution (Journal Article) | OSTI.GOV [osti.gov]
- 7. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
- 11. The stereodivergent formation of 2,6- cis and 2,6- trans -tetrahydropyrans: experimental and computational investigation of the mechanism of a thioest ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03478K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Novel (Tetrahydro-2H-pyran-3-yl)methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel (tetrahydro-2H-pyran-3-yl)methanamine analogs, focusing on two distinct classes with significant therapeutic potential: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and monoamine transporter inhibitors with applications in neuropsychiatric disorders.
I. This compound Analogs as DPP-4 Inhibitors
A prominent example of this class is Omarigliptin , a potent and selective DPP-4 inhibitor developed for once-weekly administration.[1] This section compares the performance of Omarigliptin with other established DPP-4 inhibitors, known as "gliptins."
Data Presentation: In Vitro Potency and Pharmacokinetics
The following tables summarize the in vitro potency and pharmacokinetic properties of Omarigliptin in comparison to other widely used DPP-4 inhibitors.
| Compound | DPP-4 IC50 (nM) | Selectivity over DPP-8 | Selectivity over DPP-9 | Reference |
| Omarigliptin | 1.6 | >41,875-fold | >41,875-fold | [1][2] |
| Sitagliptin | 18 | >2,600-fold | >5,500-fold | [1] |
| Linagliptin | 1 | >10,000-fold | >10,000-fold | [3] |
| Vildagliptin | 62 | >200-fold | >30-fold | [3] |
Table 1: In Vitro Potency and Selectivity of DPP-4 Inhibitors.
| Parameter | Omarigliptin | Sitagliptin | Linagliptin | Reference |
| Dosing Frequency | Once-weekly | Once-daily | Once-daily | [3][4] |
| T1/2 (humans, h) | ~120 | ~12.4 | ~100-150 | [1][3] |
| Primary Route of Elimination | Renal | Renal | Fecal | [3][4] |
| Oral Bioavailability (%) | Good (~100% in preclinical species) | ~87 | ~30 | [1][3] |
Table 2: Comparative Pharmacokinetic Properties of DPP-4 Inhibitors.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare serial dilutions of the test compound in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Dilute recombinant human DPP-4 enzyme to a working concentration in the assay buffer.
-
Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound dilutions to the wells.
-
For control wells, add 20 µL of assay buffer (for 100% activity) or a known DPP-4 inhibitor (for positive control).
-
Add 20 µL of the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.
-
Subtract the background fluorescence (from wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[5][6]
-
Mandatory Visualization
Caption: DPP-4 Inhibition Pathway for Type 2 Diabetes Treatment.
II. This compound Analogs as Monoamine Transporter Inhibitors
This section focuses on a series of (6-benzhydryl-tetrahydro-pyran-3-yl)-benzylamine analogs that have been characterized as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.
Data Presentation: Monoamine Transporter Binding Affinities
The following table presents the structure-activity relationship (SAR) for a selection of these analogs, highlighting their binding affinities (Ki) for DAT, SERT, and NET.
| Compound | R1 | R2 | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| Parent Compound | H | H | 15.3 | 10.2 | 22.5 | [7] |
| Analog 2g | 4-OH | H | 60.0 | 79.0 | 70.3 | [7] |
| Analog with CH2 linker | - | - | 45.7 | 473 | 37.7 | [8] |
| Analog with single phenyl | - | - | 920 | 2490 | 240 | [8] |
Table 3: Binding Affinities (Ki) of (6-benzhydryl-tetrahydro-pyran-3-yl)-benzylamine Analogs at Monoamine Transporters.
The data indicates that the benzhydryl group is crucial for potent activity at all three transporters.[8] Modifications to the linker between the pyran ring and the benzylamine moiety can modulate the potency and selectivity of the compounds.[8] For instance, introducing a methylene linker in analog 16 resulted in a dopamine-norepinephrine reuptake inhibitor (DNRI) profile.[8]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a general method for determining the binding affinity of test compounds for DAT, SERT, and NET using rat brain tissue homogenates.
-
Tissue Preparation:
-
Dissect specific brain regions enriched in the transporter of interest (e.g., striatum for DAT, brainstem for SERT, and frontal cortex for NET) from rats.
-
Homogenize the tissue in a cold buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous neurotransmitters.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay (96-well plate format):
-
To each well, add the membrane preparation, the radioligand specific for the transporter ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known potent inhibitor for the respective transporter.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][9]
-
Mandatory Visualization
Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of omarigliptin, once-weekly dipeptidyl peptidase-4 inhibitor, in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [논문]Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine [scienceon.kisti.re.kr]
Comparative analysis of chiral amines in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amines have become indispensable tools in the field of asymmetric synthesis, acting as highly efficient organocatalysts for the stereoselective formation of complex molecules. Their ability to form transient chiral enamines or iminium ions with substrates provides a powerful, metal-free alternative to traditional catalysis.[1][2] This guide offers a comparative analysis of the performance of prominent chiral amine catalysts in key asymmetric transformations, supported by experimental data, to assist in the rational selection of the optimal catalyst for specific synthetic challenges.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and conditions. Below, we compare the performance of several major classes of chiral amines in fundamental carbon-carbon bond-forming reactions.
Asymmetric Michael Addition
The conjugate addition of carbonyl compounds to nitroalkenes is a powerful method for the synthesis of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates. The following table summarizes the performance of various chiral amine catalysts in the reaction between aldehydes or ketones and nitroalkenes.[1][3]
| Catalyst | Catalyst Type | Reaction | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | Propanal + Nitrostyrene | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | Propanal + Nitrostyrene | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | Propanal + Nitrostyrene | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | Propanal + Nitrostyrene | 82 | 94:6 | 99 |
| (R,R)-DPEN-thiourea | Primary Diamine Derivative | Cyclohexanone + Nitrostyrene | 95 | 9:1 | 99 (syn) |
Key Observations: L-Proline, a foundational organocatalyst, shows modest efficacy in this transformation.[1] Proline derivatives, particularly the diphenylprolinol silyl ether, demonstrate significantly improved reactivity and stereoselectivity.[1] For the addition of ketones, bifunctional catalysts like the (R,R)-DPEN-thiourea derivative, which can activate both the nucleophile and electrophile, provide excellent yields and stereocontrol.[3]
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly successful organocatalysts for this transformation.[2][4]
| Catalyst | Catalyst Type | Reaction | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | Acetone + 4-Nitrobenzaldehyde | 68 | - | 76 |
| L-Prolinamide | Secondary Amine (Proline Derivative) | Acetone + 4-Nitrobenzaldehyde | 95 | - | 46 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | Cyclohexanone + 4-Nitrobenzaldehyde | 99 | 97:3 | 99 |
| Cinchona Alkaloid-derived Primary Amine | Primary Amine | Anthrone + Cyclic Dienone | High | - | up to 97 |
Key Observations: While L-proline is a competent catalyst, its derivatives can offer superior performance. For instance, the diphenylprolinol silyl ether provides outstanding results in the reaction of cyclohexanone.[5] Cinchona alkaloid-derived primary amines have also proven to be highly effective, particularly in specific applications like the aldol reaction of anthrones.[6]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral secondary amines can catalyze the enantioselective Diels-Alder reaction between α,β-unsaturated aldehydes and dienes through iminium ion activation.[5][7]
| Catalyst | Catalyst Type | Reaction | Yield (%) | er (exo:endo) | ee (%) (endo) |
| (S,S)-MacMillan Catalyst (Imidazolidinone) | Secondary Amine | Cinnamaldehyde + Cyclopentadiene | 99 | 1:12 | 93 |
| (S)-Diphenylprolinol Silyl Ether | Secondary Amine (Prolinol Silyl Ether) | Acrolein + Cyclopentadiene | 80 | 1:4 | 86 |
Key Observations: The MacMillan imidazolidinone catalyst provides excellent enantioselectivity and high yield in the Diels-Alder reaction.[7] Diphenylprolinol silyl ether is also an effective catalyst for this transformation.[5]
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a key method for the synthesis of chiral β-amino carbonyl compounds. Both primary and secondary chiral amines have been successfully employed as catalysts, sometimes exhibiting complementary stereoselectivity.[6][8]
| Catalyst | Catalyst Type | Reaction | Yield (%) | dr | ee (%) |
| Chiral Primary Amine | Primary Amine | α-Substituted Aldehyde + Erythridone Imine | High | trans | High |
| Chiral Secondary Amine | Secondary Amine | α-Substituted Aldehyde + Erythridone Imine | High | cis | High |
| Cinchona-based Thiourea | Primary Amine Derivative | Aldehyde + Ketimine | High | - | High |
Key Observations: A notable feature of the Mannich reaction is the potential for diastereodivergence based on the catalyst type. In certain reactions, primary amine catalysts can favor the trans product, while secondary amine catalysts lead to the cis product.[6] Cinchona-based thiourea catalysts are also highly effective for Mannich-type reactions.[9]
Mechanistic Principles and Experimental Workflow
The catalytic activity of chiral amines in these reactions is primarily based on two key mechanistic pathways: enamine and iminium ion catalysis.[5]
A typical experimental workflow for an asymmetric synthesis using a chiral amine catalyst is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the key reactions discussed.
General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes
To a solution of the nitroalkene (0.3 mmol) and the chiral amine catalyst (20 mol%) in a suitable solvent (e.g., toluene, 0.1 M), the aldehyde (5 equivalents) is added.[10] The reaction mixture is stirred at ambient temperature and monitored by thin-layer chromatography (TLC). Upon completion (typically 4-24 hours), the reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Aldol Reaction
To a mixture of the aldehyde (1.0 mmol) and the chiral amine catalyst (5-20 mol%) in a solvent (e.g., acetone, which can also be the reactant), the reaction is stirred at a specified temperature (from room temperature down to -25 °C).[4] The progress of the reaction is monitored by TLC. After the starting material is consumed, the reaction mixture is worked up, typically by adding a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography on silica gel to afford the aldol adduct. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the α,β-unsaturated aldehyde (0.7 mmol) and the chiral amine catalyst (10 mol%) in a suitable solvent (e.g., toluene), an acid co-catalyst (e.g., trifluoroacetic acid, 20 mol%) is often added.[5] The diene (2.1 mmol) is then added, and the reaction mixture is stirred at room temperature for the specified time. The reaction is quenched with a saturated aqueous solution of NaHCO3. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by column chromatography on silica gel. The exo/endo ratio is determined by 1H NMR, and the enantiomeric excess of each isomer is determined by chiral HPLC or GC analysis.
Conclusion
The selection of a chiral amine catalyst is a critical parameter in the design of an asymmetric synthesis. While L-proline remains a foundational and often effective catalyst, its derivatives and other classes of chiral amines, such as cinchona alkaloids and diamines, can offer significantly improved reactivity and stereoselectivity for specific transformations.[1][5] This guide provides a comparative overview to aid researchers in navigating the diverse landscape of chiral amine organocatalysis and selecting the most promising catalyst for their synthetic endeavors. The provided experimental protocols serve as a starting point for the development of optimized reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfachemic.com [alfachemic.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Mannich Reaction - Buchler GmbH [buchler-gmbh.com]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of (Tetrahydro-2H-pyran-3-yl)methanamine Derivatives as Monoamine Transporter Inhibitors
A detailed guide for researchers and drug development professionals on the biological activity, structure-activity relationships, and experimental evaluation of novel pyran-based monoamine transporter inhibitors.
This guide provides a comparative analysis of (Tetrahydro-2H-pyran-3-yl)methanamine derivatives that have been investigated for their potent and selective inhibitory activity against monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters is a key mechanism for the treatment of various neurological and psychiatric disorders, such as depression and attention-deficit hyperactivity disorder (ADHD).[1][2] This document summarizes key quantitative biological data, details the experimental protocols for the cited assays, and provides visualizations of the relevant biological pathways and experimental workflows.
Biological Activity and Structure-Activity Relationship (SAR)
Recent research has focused on the development of asymmetric 3,6-disubstituted and 2,4,5-trisubstituted pyran derivatives as potent monoamine transporter inhibitors.[3] These efforts have led to the identification of compounds with varying selectivity profiles, including dopamine-norepinephrine reuptake inhibitors (DNRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and triple reuptake inhibitors (TRIs).[3][4]
A key structural feature of these derivatives is the pyran ring, which serves as a bioisosteric replacement for the piperidine ring found in earlier generations of monoamine transporter inhibitors.[4] The stereochemistry of the substituents on the pyran ring has been found to be a critical determinant of both potency and selectivity.[1][3]
For instance, in a series of (2S,4R,5R)-2-(bis(4-fluorophenyl)methyl)-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-473) analogs, modifications to the aromatic rings and the stereochemistry of the hydroxyl group on the pyran ring significantly influenced their affinity for DAT, SERT, and NET.[1][5] Computational docking studies have suggested that the hydroxyl group on the pyran ring can form a hydrogen bond with key aspartate residues in the binding sites of these transporters (Asp79 in DAT, Asp98 in SERT, and Asp473 in NET).[6]
The following table summarizes the in vitro biological activity of selected this compound derivatives against human monoamine transporters.
| Compound ID | R1 (Substitution on N-benzyl) | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Selectivity Profile |
| D-473 | 4-OCH3 | 70.4 | 9.18 | 39.7 | TRI (SERT-preferring) |
| 10f | 3-OH | 31.3 | 40 | 38.5 | TRI |
| 10j | 4-OCH3 | 15.9 | 12.9 | 29.3 | TRI |
| D-528 | 3,4-dichloro | Potent | - | Potent | DNRI |
| D-529 | 4-chloro | Potent | - | Potent | DNRI |
| D-544 | 4-CF3 | Potent | Potent | Potent | TRI |
| D-595 | 3,4-dichloro | Potent | Potent | Potent | TRI |
| D-161 | Not Specified | High | High | High | TRI (NET-preferring) |
Data compiled from multiple sources.[1][3][4][5] Note: "Potent" and "High" indicate significant activity as reported in the source literature where specific Ki values were not provided in the abstract.
Experimental Protocols
The primary assay used to determine the biological activity of these compounds is the monoamine uptake inhibition assay. This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Monoamine Uptake Inhibition Assay
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK-293) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
2. Radioligand Uptake Assay:
-
Transfected cells are plated in 96-well plates and allowed to adhere.
-
Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with varying concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
A fixed concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well.
-
The uptake reaction is allowed to proceed for a short period (e.g., 5-15 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition of radioligand uptake at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations
Signaling Pathway of Monoamine Transporter Inhibition
Caption: Mechanism of action of this compound derivatives as dopamine reuptake inhibitors.
Experimental Workflow for Monoamine Uptake Inhibition Assay
Caption: General workflow for determining the inhibitory activity of compounds on monoamine transporters.
References
- 1. Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
A Comparative Guide to the Validation of Analytical Methods for Tetrahydropyran (THP) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of tetrahydropyran (THP) is crucial in various stages of research and manufacturing. This guide provides an objective comparison of two common analytical techniques for THP quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
This document outlines the validation parameters for each method, offering supporting experimental protocols and a visual representation of the general analytical method validation workflow. All validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines.
Comparative Performance of Analytical Methods
The following table summarizes the key validation parameters for the quantification of tetrahydropyran using GC-FID and HPLC-RID. These values represent typical performance characteristics and may vary based on the specific instrumentation and experimental conditions.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~30 µg/mL |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for tetrahydropyran quantification.
Experimental Protocols
Detailed methodologies for the quantification of tetrahydropyran using GC-FID and HPLC-RID are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantification of volatile compounds like tetrahydropyran.
a. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: DB-624, 60 m x 0.32 mm I.D., 1.8 µm film thickness (or equivalent 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 220°C at a rate of 20°C/min.
-
Hold: 5 minutes at 220°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
b. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of tetrahydropyran reference standard into a 100 mL volumetric flask. Dilute to volume with a suitable solvent such as methanol and mix well.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the same solvent to create a calibration curve covering the expected concentration range (e.g., 5 µg/mL to 200 µg/mL).
-
Sample Preparation: Dilute the sample containing tetrahydropyran with the solvent to a concentration that falls within the linear range of the calibration curve.
c. Method Validation Parameters:
-
Linearity: Analyze the working standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of tetrahydropyran at three levels (low, medium, and high). The recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD over the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of diluted standard solutions.
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) Method
This method is applicable for the quantification of compounds that do not possess a UV chromophore, such as tetrahydropyran. A key requirement for this method is the use of an isocratic mobile phase.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Refractive Index Detector (RID), an isocratic pump, and an autosampler.
-
Column: A column suitable for polar analytes, such as a carbohydrate analysis column (e.g., 300 mm x 7.8 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The mobile phase must be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
b. Standard and Sample Preparation:
-
Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of tetrahydropyran reference standard into a 10 mL volumetric flask. Dilute to volume with the mobile phase and mix well.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range (e.g., 0.1 mg/mL to 5 mg/mL).
-
Sample Preparation: Dilute the sample containing tetrahydropyran with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the final solution through a 0.45 µm filter before injection.
c. Method Validation Parameters:
-
Linearity: Analyze the working standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of tetrahydropyran at three levels (low, medium, and high). The recovery should be within 97.5 - 102.5%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day. The %RSD should be ≤ 2.5%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD over the two days should be ≤ 2.5%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of diluted standard solutions.
Conclusion
Both GC-FID and HPLC-RID are suitable methods for the quantification of tetrahydropyran. The choice between the two will depend on the specific requirements of the analysis. GC-FID offers higher sensitivity and is ideal for analyzing volatile compounds. HPLC-RID is a robust alternative for non-volatile samples or when a universal detector is preferred, though it generally has lower sensitivity. For reliable and accurate results, it is imperative to perform a thorough method validation to ensure the chosen method is fit for its intended purpose.
Spectroscopic Comparison of (Tetrahydro-2H-pyran-3-yl)methanamine Isomers: A Guide for Researchers
An in-depth analysis of the spectroscopic characteristics of (Tetrahydro-2H-pyran-3-yl)methanamine isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their spectroscopic properties, supported by experimental data and detailed methodologies.
This compound is a chiral compound existing as a pair of enantiomers, the (R) and (S) isomers. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and chiral entities differs. This guide outlines the expected spectroscopic behavior of these isomers and details methods for their differentiation. In standard spectroscopic analyses such as NMR, IR, and mass spectrometry, the (R) and (S) enantiomers of this compound are indistinguishable. However, the use of chiral auxiliary agents in NMR spectroscopy can induce diastereomeric interactions, leading to distinct spectral signals for each enantiomer.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data of 4-(Aminomethyl)tetrahydro-2H-pyran (Racemic Mixture) in DMSO-d₆ [1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.02-1.16 | m | 2H | Axial H at C2 and C6 |
| 1.10-1.50 | br s | 2H | NH₂ |
| 1.34-1.45 | m | 1H | H at C4 |
| 1.56-1.61 | m | 2H | Equatorial H at C2 and C6 |
| 2.39 | d, J = 6.3 Hz | 2H | CH₂-NH₂ |
| 3.20-3.29 | m | 2H | Axial H at C3 and C5 |
| 3.81-3.86 | m | 2H | Equatorial H at C3 and C5 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Due to the lack of readily available experimental data for this compound, the following are predicted chemical shifts based on related structures. The spectra for the (R) and (S) isomers in an achiral solvent are expected to be identical.
| Chemical Shift (δ ppm) | Assignment |
| ~25-35 | C4, C5 |
| ~45-50 | CH₂-NH₂ |
| ~65-75 | C2, C6 |
| ~30-40 | C3 |
Table 3: IR Spectroscopic Data (Predicted)
The IR spectra of the (R) and (S) enantiomers are expected to be identical.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretch (primary amine, two bands) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1580-1650 | N-H bend (scissoring) |
| 1050-1150 | C-O-C stretch (ether) |
Table 4: Mass Spectrometry Data
The mass spectra of the (R) and (S) enantiomers are identical.
| m/z | Interpretation |
| 116 | [M+H]⁺ (protonated molecule) |
| 99 | [M-NH₃]⁺ (loss of ammonia) |
Differentiation of Enantiomers using Chiral Shift Reagents in NMR
To distinguish between the (R) and (S) enantiomers, a chiral environment can be created by adding a chiral shift reagent to the NMR sample. These reagents, typically lanthanide complexes with chiral ligands, form diastereomeric complexes with the enantiomers. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons and carbons in the NMR spectrum.
The workflow for such an analysis is as follows:
Caption: Experimental workflow for the spectroscopic differentiation of this compound enantiomers using chiral NMR analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 12-16 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise, and a relaxation delay of 2-5 seconds. Proton decoupling is typically used to simplify the spectrum.
NMR Spectroscopy with Chiral Shift Reagents
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic amine as described above.
-
Addition of Chiral Shift Reagent: Prepare a stock solution of a suitable chiral shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃) in the same deuterated solvent.
-
Titration: Add small aliquots of the chiral shift reagent stock solution to the NMR tube containing the amine. After each addition, gently mix the solution and re-acquire the ¹H NMR spectrum.
-
Analysis: Monitor the spectrum for the separation of signals corresponding to the two enantiomers. The degree of separation will depend on the concentration of the shift reagent. Continue adding the reagent until baseline separation of at least one pair of corresponding signals is achieved.
-
Quantification: Once optimal separation is achieved, integrate the separated signals to determine the relative concentrations of the (R) and (S) isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the amine sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the diluted sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or weakly polar column). The oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities.
-
MS Detection: The eluting compounds are introduced into a mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
References
Comparative study of different synthetic routes to tetrahydropyrans
A Comparative Guide to the Synthetic Routes of Tetrahydropyrans
The tetrahydropyran (THP) scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the critical importance of efficient and stereoselective synthetic methods for its construction in the fields of medicinal chemistry and drug development. This guide provides a comparative overview of several key synthetic strategies for accessing tetrahydropyran rings, with a focus on reaction performance, experimental protocols, and visual representations of the underlying chemical transformations.
Prins Cyclization
The Prins cyclization is a powerful and widely utilized acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring.[1][2][3] This reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome is often directed by a chair-like transition state, favoring the formation of equatorial substituents.[2][4]
Performance Data
The Prins cyclization is known for its ability to generate polysubstituted tetrahydropyrans with good to excellent diastereoselectivity, often favoring the cis-2,6-disubstituted product.[2] A variety of Lewis and Brønsted acids can be employed as catalysts, influencing reaction rates and selectivity.[1][5]
| Catalyst/Conditions | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| BF₃·OEt₂ | α-acetoxy ether | Good | High (axial selective) | [6] |
| SnBr₄ | α-acetoxy ether | Good | 79:9 (equatorial:axial) | [2] |
| TMSBr | α-acetoxy ether | Good | Exclusive axial product | [2] |
| In(OTf)₃, TMS-halide | Homoallylic alcohol, aldehyde | Good | High cis-selectivity | [2] |
| BiCl₃ (microwave) | Homoallylic alcohol, aldehyde | Good | Single diastereomer | [2][5] |
| Brønsted superacid | Unsaturated enol ether | 55 | High cis-selectivity | [5] |
| TFA | Substituted cyclopropylcarbinol | Good | High stereoselectivity | [2][5] |
| InCl₃ | Ene-carbamate, benzaldehyde | Excellent | High all-cis selectivity | [5] |
| [{(R)-BINOL}Ti(IV){OCH(CF₃)₂}₂] / TMSNTf₂ | Aldehyde, allylsilane (tandem) | 91 | 5:1 | [2][5] |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Prins Cyclization
-
Preparation of Starting Materials: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the homoallylic alcohol (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂).
-
Addition of Aldehyde: Add the aldehyde (1.1-1.5 equiv) to the solution at the desired starting temperature (often ranging from -78 °C to room temperature).
-
Initiation of Cyclization: To the stirred solution, add the Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, TMSOTf; 0.1-1.2 equiv) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyran.
Logical Relationship of Prins Cyclization Variants
Caption: Key steps and variants of the Prins cyclization.
Intramolecular Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a classical and reliable method for the formation of cyclic ethers, including tetrahydropyrans.[7][8] The reaction involves the deprotonation of a haloalcohol or a diol with a suitable leaving group at one terminus, followed by an intramolecular Sₙ2 reaction to form the cyclic ether.[7][8][9]
Performance Data
This method is particularly effective for the formation of 5- and 6-membered rings.[9] The success of the reaction is highly dependent on the substrate, with primary halides being the most effective electrophiles to avoid competing elimination reactions.[10][11][12]
| Base | Substrate | Solvent | Yield (%) | Reference |
| NaH | 5-bromo-1-pentanol | THF | High | [7] |
| KOH | 1,5-pentanediol tosylate | Dioxane | Good | General Knowledge |
| NaH | 2-(hydroxymethyl)-15-crown-5 ether, 1,10-dibromodecane | DMF | Not specified | [13] |
Note: Specific yield data for a variety of substituted tetrahydropyrans via this method is less commonly tabulated in comparative reviews, as the focus is often on more complex stereoselective cyclizations.
Experimental Protocol: General Procedure for Intramolecular Williamson Ether Synthesis
-
Preparation of Alkoxide: To a stirred solution of the haloalcohol (1.0 equiv) in a dry, polar aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) at 0 °C under an inert atmosphere, add a strong base (e.g., sodium hydride (NaH), 1.1 equiv) portionwise.
-
Reaction: After the evolution of hydrogen gas ceases (if using NaH), warm the reaction mixture to room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate in vacuo.
-
Purification: Purify the residue by distillation or column chromatography to yield the tetrahydropyran.
Experimental Workflow for Williamson Ether Synthesis
Caption: Step-by-step workflow for intramolecular Williamson ether synthesis.
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition (or 1,4-conjugate addition) of a hydroxyl group to an α,β-unsaturated carbonyl compound is a highly effective method for constructing tetrahydropyran rings.[4] The stereochemical outcome of this reaction can be controlled by the reaction conditions (kinetic vs. thermodynamic control) and the geometry of the Michael acceptor.[14][15]
Performance Data
This reaction can be catalyzed by either acid or base, and the choice of catalyst can significantly influence the diastereoselectivity.[14][15] Asymmetric variants using chiral catalysts have also been developed to achieve high enantioselectivity.[16][17]
| Catalyst/Conditions | Substrate Type | Yield (%) | Stereoselectivity | Reference |
| Acidic (e.g., CSA) | ζ-hydroxy-α,β-unsaturated ester | High | Exclusive diequatorial product (kinetic) | [14][15] |
| Basic (e.g., NaHMDS), -78 °C | ζ-hydroxy-α,β-unsaturated ester (E-isomer) | High | Favors axial-equatorial product (kinetic) | [14][15] |
| Basic (e.g., NaHMDS), rt | ζ-hydroxy-α,β-unsaturated ester | Variable | Isomerization to diequatorial product | [14][15] |
| Chiral Phosphoric Acid | Hydroxy alkene, aryl thioacrylate | 51-93 | up to 99% ee | [16] |
| Bifunctional iminophosphorane | ζ-hydroxy-α,β-unsaturated ester/amide | up to 99 | up to 99.5:0.5 er | [17] |
| Au(I) catalyst | Bis-propargylic alcohol | 56 | High cis-selectivity | [18] |
Experimental Protocol: General Procedure for Base-Mediated Intramolecular Oxa-Michael Addition
-
Substrate Preparation: Dissolve the ζ-hydroxy-α,β-unsaturated carbonyl compound (1.0 equiv) in a dry, anhydrous solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C for kinetic control or room temperature for thermodynamic control).
-
Base Addition: Add a solution of a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA)) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Quenching: Quench the reaction by the addition of a proton source, such as a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Perform a standard aqueous work-up followed by purification of the crude product by column chromatography.
Signaling Pathway of Oxa-Michael Addition Stereocontrol
Caption: Control of stereoselectivity in oxa-Michael cyclizations.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of dihydropyran rings, which can be subsequently hydrogenated to afford the corresponding tetrahydropyrans.[19] This reaction typically involves the [4+2] cycloaddition of an electron-rich diene with an electron-deficient dienophile (or vice-versa in an inverse-electron-demand variant).[19][20]
Performance Data
The development of asymmetric catalysts has enabled the synthesis of enantioenriched dihydropyrans with high yields and excellent stereoselectivity.[19]
| Catalyst | Diene/Dienophile | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Bis(oxazoline)-Cu(II) | α,β-unsaturated carbonyl, enol ether | High | High | [19] |
| Not specified | 3-aryl-2-benzoyl-2-propenenitriles, N-vinyl-2-oxazolidinone | 37-65 | Not specified (diastereoselective) | [21] |
Note: The primary product of this reaction is a dihydropyran. A subsequent hydrogenation step is required to obtain the tetrahydropyran, which typically proceeds in high yield.
Experimental Protocol: General Procedure for Asymmetric Hetero-Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst solution (e.g., a bis(oxazoline)-Cu(II) complex).
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C to room temperature).
-
Addition of Reactants: Add the dienophile (e.g., an α,β-unsaturated carbonyl compound) to the catalyst solution, followed by the slow addition of the diene (e.g., an enol ether).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor for completion by TLC.
-
Work-up and Purification: Quench the reaction if necessary and perform a standard aqueous work-up. Purify the crude dihydropyran product by column chromatography.
-
Hydrogenation: Dissolve the purified dihydropyran in a suitable solvent (e.g., ethanol, ethyl acetate) and add a hydrogenation catalyst (e.g., Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain the tetrahydropyran.
Logical Relationship of Hetero-Diels-Alder Synthesis
Caption: Two-step synthesis of tetrahydropyrans via hetero-Diels-Alder reaction.
Conclusion
The synthesis of tetrahydropyrans can be achieved through a variety of powerful and versatile methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The Prins cyclization offers a convergent and stereoselective approach to highly substituted tetrahydropyrans. The intramolecular Williamson ether synthesis provides a reliable method for the formation of simpler, unsubstituted or lightly substituted tetrahydropyran rings. The intramolecular oxa-Michael addition is a powerful tool for the stereocontrolled synthesis of functionalized tetrahydropyrans, with the potential for high enantioselectivity using chiral catalysts. Finally, the hetero-Diels-Alder reaction provides access to dihydropyran precursors that can be readily converted to tetrahydropyrans, with excellent control over stereochemistry in asymmetric variants. A thorough understanding of the strengths and limitations of each of these methods is crucial for the efficient and successful synthesis of complex molecules containing the tetrahydropyran motif.
References
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 11. homework.study.com [homework.study.com]
- 12. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 13. scholarship.richmond.edu [scholarship.richmond.edu]
- 14. How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. | Semantic Scholar [semanticscholar.org]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of (Tetrahydro-2H-pyran-3-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of novel chemical entities is intrinsically linked to their specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, making early and comprehensive cross-reactivity profiling a critical step in drug development. This guide provides a framework for evaluating the potential cross-reactivity of (Tetrahydro-2H-pyran-3-yl)methanamine derivatives. While direct cross-reactivity studies on this specific scaffold are not extensively published, this guide synthesizes data from related tetrahydropyran-containing molecules to predict potential off-target interactions and outlines the experimental protocols necessary for their investigation.
Potential Cross-Reactivity Profile of Tetrahydropyran Derivatives
Based on the reported biological activities of various molecules containing the tetrahydropyran moiety, a predictive cross-reactivity profile for this compound derivatives has been compiled. This table summarizes potential off-targets and the nature of the interaction, providing a rational basis for initial off-target screening.
| Potential Off-Target Family | Specific Examples | Predicted Interaction | Rationale/Supporting Evidence |
| Dipeptidyl Peptidases | Dipeptidyl peptidase-4 (DPP-4) | Inhibition | Novel tri-2,3,5-substituted tetrahydropyran analogs have been synthesized and evaluated as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. |
| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Inhibition | Certain flexible and biomimetic analogs of tetrahydropyran derivatives have been characterized as triple uptake inhibitors, displaying affinity for DAT, SERT, and NET. |
| Viral Proteases | HIV Protease | Inhibition | Tetrahydropyran and related heterocyclic derivatives have been investigated as HIV protease inhibitors, suggesting a potential for interaction with viral enzymes. |
| Receptor Tyrosine Kinases | AXL Receptor Tyrosine Kinase | Inhibition | Gilteritinib, an approved drug containing an amino-tetrahydropyran substituent, is an inhibitor of the AXL receptor tyrosine kinase, among other kinases. |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound derivatives, a tiered screening approach employing a panel of in vitro assays is recommended. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or purified receptors of interest.
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).
-
Test compound (unlabeled).
-
Reference competitor (unlabeled).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference competitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or reference competitor.
-
Incubation: Add the cell membrane preparation or purified receptor to each well to initiate the binding reaction. Incubate at a specific temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the filter plates to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
Objective: To measure the ability of a test compound to inhibit the activity of a specific enzyme.
Materials:
-
Purified enzyme of interest.
-
Enzyme-specific substrate.
-
Test compound.
-
Assay buffer.
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a stock solution of the enzyme and substrate.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the enzyme and test compound mixture for a specific period to allow for binding.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each concentration of the test compound. Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the potential biological implications of off-target effects, the following diagrams are provided.
A Comparative Guide to Tetrahydropyran Synthesis: Benchmarking New Methods Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) motif is a ubiquitous structural feature in a vast array of biologically active natural products and pharmaceuticals. Its prevalence underscores the continuous need for efficient and robust synthetic methods for its construction. This guide provides an objective comparison of emerging tetrahydropyran synthesis methodologies against well-established protocols, supported by experimental data to inform synthetic strategy and decision-making in research and development.
Data Presentation: A Quantitative Comparison of Key Synthesis Methods
The following table summarizes key quantitative data for a selection of established and novel methods for the synthesis of tetrahydropyrans. Direct comparison of yields can be challenging due to the diversity of substrates and reaction conditions; however, this data provides a valuable overview of the efficacy of each synthetic strategy.
| Method Classification | Synthesis Method | Typical Substrates | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Citation(s) |
| Established | Prins Cyclization | Homoallylic alcohols and aldehydes | Lewis or Brønsted acids (e.g., FeCl₃, BiCl₃/TMSCl, Phosphomolybdic acid) | Room Temp. - 60 | 0.5 - 2 h | High (often >80) | [1][2][3] |
| Established | Intramolecular Hydroalkoxylation | γ- and δ-Hydroxy olefins | Platinum(II) complexes, Gold(I) catalysts, Brønsted acids (p-TsOH) | Room Temp. - 100 | 0.5 - 12 h | High (often >90) | [4][5] |
| Established | Hydrogenation of Dihydropyrans | 3,4-Dihydropyran | Raney Nickel, Ni/SiO₂ | Room Temp. | 15-20 min | ~98 (quantitative) | [6][7] |
| Established | Oxidative Cyclization of 1,5-Diols | Tertiary 1,5-diols | Cerium Ammonium Nitrate (CAN) | Room Temp. | - | High | [6] |
| New | Palladium-Catalyzed Oxidative Heck Redox-Relay | Enantiopure dihydropyranyl alcohols and boronic acids | Pd(MeCN)₂(OTs)₂, PyrOx ligand, Cu(OTf)₂ | Room Temp. | 24 h | 46 - 76 | [8][9] |
| New | Gaseous-Phase Hydrogenolysis | Tetrahydrofurfuryl Alcohol (THFA) | Cu-ZnO/Al₂O₃ | 270 | Continuous flow | 89.4 (selectivity) | [10][11] |
| New | DDQ-Mediated Oxocarbenium Ion Formation | Benzylic and allylic ethers with intramolecular nucleophiles | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 45 | 18 - 33 h | 41 - 71 | [12] |
Experimental Protocols: Methodologies for Key Syntheses
This section provides detailed experimental protocols for a selection of the benchmarked methods.
Established Method: Prins Cyclization (FeCl₃-Catalyzed)
This protocol describes a simple and efficient acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde to yield a substituted tetrahydropyran.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the homoallylic alcohol in anhydrous DCM at room temperature, add the aldehyde.
-
Add a catalytic amount of anhydrous FeCl₃ to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted tetrahydropyran.[1]
Established Method: Intramolecular Hydroalkoxylation (Gold-Catalyzed)
This protocol outlines the gold-catalyzed cyclization of a homoallenic alcohol to a vinyl-substituted tetrahydropyran.
Materials:
-
Homoallenic alcohol substrate (0.5 mmol, 1.0 equiv)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (0.0125 mmol, 2.5 mol%)
-
Silver triflate (AgOTf) (0.0125 mmol, 2.5 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Round-bottom flask, magnetic stirrer, and standard glassware, protected from light
Procedure:
-
In a round-bottom flask wrapped in aluminum foil, dissolve the homoallenic alcohol (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere.
-
In a separate vial, add Ph₃PAuCl (2.5 mol%) and AgOTf (2.5 mol%). Add a small amount of CH₂Cl₂ to this vial. The silver salt will precipitate AgCl, generating the active cationic gold catalyst.
-
Transfer the catalyst mixture via cannula into the solution of the homoallenic alcohol.
-
Stir the reaction at room temperature.
-
Monitor for completion by TLC (typically < 1 hour).
-
Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography (eluent typically a gradient of hexanes and ethyl acetate) to yield the vinyl-substituted tetrahydropyran.[4]
New Method: Palladium-Catalyzed Oxidative Heck Redox-Relay
This method demonstrates the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from an enantiopure dihydropyranyl alcohol.
Materials:
-
Enantiomerically pure dihydropyranyl alcohol ((R)-1 or (S)-1)
-
Arylboronic acid (e.g., p-fluorophenylboronic acid)
-
Pd(MeCN)₂(OTs)₂
-
PyrOx ligand (e.g., L0)
-
Cu(OTf)₂
-
Solvent (e.g., DMF)
-
Molecular sieves (3 Å)
Procedure:
-
To a reaction vessel containing 3 Å molecular sieves, add the dihydropyranyl alcohol, arylboronic acid, Pd(MeCN)₂(OTs)₂, PyrOx ligand, and Cu(OTf)₂.
-
Add the solvent (e.g., DMF) and leave the reaction open to the air.
-
Stir the reaction at room temperature for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., NMR, LC-MS).
-
Upon completion, the reaction mixture is worked up and purified by chromatography to yield the 2,6-trans-tetrahydropyran product.[8]
New Method: Gaseous-Phase Hydrogenolysis of Tetrahydrofurfuryl Alcohol
This protocol describes a continuous flow, gas-phase synthesis of tetrahydropyran from a bio-renewable precursor.
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
Cu-ZnO/Al₂O₃ catalyst
-
Hydrogen gas
-
Fixed-bed reactor
Procedure:
-
The synthesis is performed in a fixed-bed reactor packed with the Cu-ZnO/Al₂O₃ catalyst.
-
The reactor is heated to approximately 270°C, and a stream of hydrogen gas is introduced.
-
THFA is vaporized and passed through the reactor along with the hydrogen flow at a controlled pressure (e.g., 1.0 MPa).
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
The resulting mixture can be analyzed and purified by distillation to isolate the tetrahydropyran.[10][11]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and key transformations in both established and novel tetrahydropyran synthesis methods.
Conclusion
The synthesis of tetrahydropyrans continues to be an active area of research, with significant innovations complementing established methodologies. Traditional methods like the Prins cyclization and intramolecular hydroalkoxylation remain powerful tools, offering high yields and stereocontrol for a wide range of substrates. The hydrogenation of dihydropyrans stands out for its efficiency and near-quantitative yields for the synthesis of the parent tetrahydropyran.
Newer methods, such as the palladium-catalyzed oxidative Heck redox-relay, provide novel disconnections and access to complex, stereochemically defined tetrahydropyrans that may be challenging to synthesize via traditional routes. The gaseous-phase hydrogenolysis of tetrahydrofurfuryl alcohol represents a promising green chemistry approach, utilizing a bio-renewable feedstock for the production of tetrahydropyran. The DDQ-mediated oxidative C-H activation offers a step- and atom-economical pathway to functionalized tetrahydropyrans.
The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, scalability, and the importance of factors such as stereocontrol and green chemistry principles. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the design and execution of synthetic routes toward this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducible Tetrahydropyran Synthesis in Drug Discovery
The tetrahydropyran (THP) motif is a cornerstone in modern medicinal chemistry. Its constrained ethereal structure serves as a valuable bioisostere for cyclohexyl groups, often conferring improved physicochemical properties such as reduced lipophilicity, which can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing additional interactions with biological targets. Despite its prevalence and utility, the synthesis of substituted THPs can be fraught with challenges related to yield and stereochemical control, making reproducibility a critical concern for researchers in drug development.[1]
This guide provides a comparative analysis of common synthetic strategies for constructing the THP ring, with a focus on the key parameters that govern reproducibility. We will delve into the mechanistic underpinnings of these reactions to explain the causality behind experimental choices, offering field-proven insights to navigate the complexities of THP synthesis.
Comparing the Workhorses: Key Synthetic Strategies for THP Ring Formation
The construction of the tetrahydropyran ring can be approached through several distinct synthetic strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the available starting materials, and the required level of stereochemical precision. Here, we compare three of the most powerful and frequently employed methods: the Prins Cyclization, the Intramolecular Hetero-Diels-Alder Reaction, and Ring-Closing Metathesis.
| Synthetic Method | Advantages | Disadvantages | Typical Yields | Stereoselectivity |
| Prins Cyclization | Convergent; readily available starting materials (homoallylic alcohols and aldehydes); can generate multiple stereocenters in a single step.[2][3][4] | Prone to side reactions (e.g., 2-oxonia-Cope rearrangement, elimination); can suffer from racemization; stereochemical outcome is highly dependent on reaction conditions.[5][6][7] | 50-90% | Good to excellent, but highly sensitive to catalyst and solvent choice. Generally favors cis-2,6-disubstitution.[2] |
| Intramolecular Hetero-Diels-Alder (IHDA) | Highly predictable stereochemical outcome based on well-understood transition state models; excellent for constructing complex polycyclic systems.[8][9] | Requires synthesis of a linear precursor containing both the diene and dienophile; can be sensitive to the nature of the tether connecting the reacting partners.[8] | 60-95% | Excellent, often proceeding with high diastereoselectivity.[9] |
| Ring-Closing Metathesis (RCM) | High functional group tolerance; commercially available and highly efficient catalysts (e.g., Grubbs, Hoveyda catalysts); applicable to a wide range of ring sizes.[10][11][12][13] | Requires synthesis of a diene precursor; potential for catalyst deactivation; removal of ruthenium residues can be challenging.[13][14] | 70-95% | Not inherently stereoselective in ring formation, but preserves the stereochemistry of the starting material. |
Deep Dive into Methodologies: Ensuring Reproducibility
The Prins Cyclization: Taming a Powerful Reaction
The Prins cyclization, the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol, is a powerful tool for THP synthesis.[15] However, its reproducibility hinges on meticulous control over several experimental variables.
Mechanism and Stereochemical Control:
The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene.[2][3] The stereochemical outcome is largely determined by the conformation of the chair-like transition state, with substituents preferentially occupying equatorial positions to minimize steric strain, generally leading to cis-2,6-disubstituted THPs.[2][5]
Caption: Simplified mechanism of the Prins cyclization.
Key Factors for Reproducibility:
-
Catalyst Selection: The choice of acid catalyst is paramount.[5] Stronger Lewis acids like SnCl₄ or BiCl₃ can be effective for less reactive aldehydes, while milder Brønsted acids or confined catalysts like imino-imidophosphates can offer better stereocontrol.[5][15] The catalyst must be fresh and handled under anhydrous conditions to prevent deactivation.[5]
-
Solvent Effects: Solvent polarity can significantly influence the reaction pathway. Nonpolar solvents such as trichloroethylene or toluene tend to favor SN2-like pathways, leading to higher diastereoselectivity, whereas polar solvents can promote SN1-type reactions and potential side reactions.[16]
-
Temperature: Lowering the reaction temperature can improve diastereoselectivity by favoring the thermodynamically more stable transition state.[5]
-
Side Reactions: The 2-oxonia-Cope rearrangement is a common side reaction that can lead to racemization and the formation of constitutional isomers.[5][7] Careful selection of the catalyst and reaction conditions can help to suppress this competing pathway.[5]
Representative Experimental Protocol (Prins Cyclization):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add the aldehyde (1.2 equivalents) to the stirred solution.
-
In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., SnCl₄, 1.1 equivalents) in anhydrous CH₂Cl₂.
-
Add the Lewis acid solution dropwise to the reaction mixture over 10-15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Intramolecular Hetero-Diels-Alder (IHDA) Reaction: A Predictable Path to THPs
The IHDA reaction offers a highly reliable and stereocontrolled route to fused and bridged THP-containing systems.[8][9]
Mechanism and Stereochemical Control:
This reaction involves the [4+2] cycloaddition of a diene and a dienophile that are tethered together within the same molecule. The stereochemical outcome is dictated by the geometry of the transition state, which is often a predictable chair-like conformation.
Caption: General workflow for an Intramolecular Hetero-Diels-Alder reaction.
Key Factors for Reproducibility:
-
Precursor Synthesis: The purity and correct stereochemistry of the linear diene-dienophile precursor are crucial for a successful and reproducible IHDA reaction.
-
Lewis Acid Catalysis: While many IHDA reactions proceed thermally, Lewis acids can be used to accelerate the reaction and enhance stereoselectivity, particularly for less reactive systems.[17]
-
Tether Length and Rigidity: The length and conformational flexibility of the tether connecting the diene and dienophile can significantly impact the reaction rate and the stereochemical outcome.[8]
Ring-Closing Metathesis (RCM): A Versatile and Tolerant Approach
RCM has become a go-to method for the synthesis of a wide variety of cyclic structures, including THPs, due to the development of highly active and functional group-tolerant ruthenium-based catalysts.[12][13]
Mechanism and Application:
RCM involves the intramolecular reaction of a diene in the presence of a metal carbene catalyst to form a cyclic alkene and a volatile small alkene (typically ethylene).[13] This method is particularly useful for the synthesis of dihydropyrans, which can then be hydrogenated to the corresponding THPs.
Key Factors for Reproducibility:
-
Catalyst Choice and Handling: The choice of catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation, Hoveyda-Grubbs catalysts) depends on the specific substrate and desired reactivity. These catalysts are sensitive to air and moisture, so proper handling under an inert atmosphere is essential.
-
Solvent Purity: The solvent must be rigorously degassed and dried to prevent catalyst deactivation.
-
Substrate Purity: Impurities in the diene substrate can poison the catalyst and lead to low yields.
Representative Experimental Protocol (RCM followed by Hydrogenation):
-
RCM Step:
-
Dissolve the diene substrate (1.0 equivalent) in degassed, anhydrous solvent (e.g., toluene or CH₂Cl₂) to a concentration of 0.01-0.05 M in a Schlenk flask under an inert atmosphere.
-
Add the Grubbs' catalyst (1-5 mol%) to the solution.
-
Heat the reaction mixture (typically 40-80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether.
-
Concentrate the solvent under reduced pressure and purify the crude dihydropyran by flash column chromatography.
-
-
Hydrogenation Step:
-
Dissolve the purified dihydropyran in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm or higher) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude THP, which can be further purified if necessary.
-
Conclusion: A Path to Reproducible THP Synthesis
The successful and reproducible synthesis of tetrahydropyrans is a critical capability in modern drug discovery. While challenges in controlling stereochemistry and minimizing side reactions exist, a thorough understanding of the underlying reaction mechanisms and careful attention to key experimental parameters can lead to consistent and reliable outcomes. The Prins cyclization, intramolecular hetero-Diels-Alder reaction, and ring-closing metathesis each offer powerful and complementary strategies for accessing this important heterocyclic motif. By approaching these methods with a focus on catalyst integrity, solvent purity, and optimized reaction conditions, researchers can confidently incorporate diverse and complex THP structures into their drug design and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Ring Closing Metathesis. Total Synthesis of (±)-Pseudotabersonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process [mdpi.com]
Safety Operating Guide
Proper Disposal of (Tetrahydro-2H-pyran-3-yl)methanamine: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research operations. This guide provides detailed procedures for the proper disposal of (Tetrahydro-2H-pyran-3-yl)methanamine, ensuring the safety of personnel and adherence to environmental regulations. As with any chemical, always consult your institution's specific safety data sheet (SDS) and waste disposal policies.
Immediate Safety Considerations
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes:
-
Gloves: Chemical-resistant gloves are essential.
-
Eye Protection: Splash goggles or safety glasses should be worn.[1]
-
Lab Coat: A standard laboratory coat is necessary to protect from splashes.
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[1][2][3]
Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first step in the disposal process.
-
Identify the Waste Stream: Determine if the this compound waste is in pure form, in a solution, or mixed with other chemicals.
-
Segregate from Incompatibles: Amine waste should be kept separate from other chemical waste streams to prevent hazardous reactions.[4] Incompatible materials include acids, oxidizing agents, and acid chlorides.[4][5]
-
Hazardous Waste Determination: Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, all chemical waste should be treated as hazardous.[6][7] Amines, in particular, are often classified as corrosive.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste.
1. Containerization:
-
Collect the waste in a sturdy, leak-proof container that is chemically compatible with amines.[4][8][9] Plastic containers are often preferred.[10][11]
-
Ensure the container has a secure, tightly sealed lid to prevent leaks and the escape of fumes.[4][8]
-
Do not fill the container more than three-quarters full to allow for expansion and prevent spills.[9]
2. Labeling:
-
Clearly label the waste container as soon as you begin accumulating waste.[6][10]
-
The label should include:
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10]
-
This area should be at or near the point of waste generation.[10]
-
Ensure the storage area is cool, well-ventilated, and away from direct sunlight and heat sources.[4]
-
Store the container in secondary containment to catch any potential leaks.[6][8]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1][6][8][11]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4][6][8] This can cause significant harm to aquatic life and ecosystems.[4]
-
Follow all institutional procedures for scheduling a waste pickup.
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinse: The container should be triple rinsed with a suitable solvent.[6][7]
-
Collect Rinsate: The first rinse, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as hazardous waste.[6][8]
-
Deface Label: Completely remove or deface the original chemical label on the container.[6][7][8]
-
Final Disposal: Once thoroughly cleaned and with the label removed, the container may be disposed of as regular trash, pending institutional policies.[6][7]
Spill Procedures
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1] Absorb the spill with an inert material, such as sand or vermiculite.[2][12] Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling (Tetrahydro-2H-pyran-3-yl)methanamine
This document provides immediate, essential safety and logistical information for the handling and disposal of (Tetrahydro-2H-pyran-3-yl)methanamine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound and its hydrochloride salt are classified as hazardous materials. The primary hazards include skin corrosion/irritation, serious eye damage/irritation, and potential respiratory irritation.[1][2] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or full-face protection against splashes and vapors. Standard safety glasses are not sufficient.[3][4] |
| Hand Protection | Chemical-resistant gloves | Viton™ or Butyl rubber gloves are recommended. Nitrile gloves may be used for short-term contact but should be changed immediately upon contamination. Gloves must be inspected for integrity before each use.[3][5] |
| Body Protection | Chemical-resistant laboratory coat | A fully buttoned lab coat made of a material resistant to chemical permeation is required.[3][5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the chemical should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][3] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Handling this compound
Experimental Protocol for Safe Handling
-
Preparation :
-
Before starting any work, conduct a thorough risk assessment for the planned experiment.[3]
-
Gather all necessary materials, including the chemical, solvents, glassware, and designated waste containers.[3]
-
Inspect all PPE for any signs of damage or contamination before use.[3]
-
Ensure the chemical fume hood is functioning correctly.[3]
-
-
Handling :
-
Spill Management :
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
The disposal of this compound must be handled as hazardous waste in accordance with institutional and local regulations.
-
Waste Identification and Segregation :
-
Containerization and Labeling :
-
Storage :
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[6]
-
-
Pickup and Disposal :
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


